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  • Product: 4,4-Difluoropiperidin-1-amine
  • CAS: 811441-26-6

Core Science & Biosynthesis

Foundational

4,4-Difluoropiperidin-1-amine (CAS 811441-26-6): Technical Monograph

Executive Summary 4,4-Difluoropiperidin-1-amine (CAS: 811441-26-6) is a specialized fluorinated hydrazine building block used extensively in modern medicinal chemistry.[1][2][3] It serves as a critical "gem-difluoro" bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Difluoropiperidin-1-amine (CAS: 811441-26-6) is a specialized fluorinated hydrazine building block used extensively in modern medicinal chemistry.[1][2][3] It serves as a critical "gem-difluoro" bioisostere, offering a strategic advantage in drug design by modulating physicochemical properties without altering the steric bulk significantly compared to the parent piperidine.

This guide details the chemical identity, synthesis pathways, and application of this core scaffold in the development of G-protein coupled receptor (GPCR) antagonists, specifically targeting Histamine-3 (H3) and Orexin receptors.

Chemical Identity & Physicochemical Properties[3][4][5]

The introduction of the gem-difluoro group at the C4 position exerts a strong electron-withdrawing effect (inductive effect,


), which significantly lowers the basicity of the hydrazine nitrogen compared to the non-fluorinated analog. This modulation is crucial for optimizing the pharmacokinetic (PK) profile of drug candidates, particularly in improving metabolic stability by blocking oxidative metabolism at the typically labile C4 position.
Table 1: Core Chemical Data
PropertyData
Chemical Name 4,4-Difluoropiperidin-1-amine
Synonyms 1-Amino-4,4-difluoropiperidine; N-Amino-4,4-difluoropiperidine
CAS Number (Free Base) 811441-26-6
CAS Number (HCl Salt) 811442-23-6
Molecular Formula C₅H₁₀F₂N₂
Molecular Weight 136.14 g/mol (Free Base); 172.60 g/mol (HCl Salt)
SMILES FC1(F)CCN(N)CC1
pKa (Calculated) ~6.5 - 7.0 (Lower than piperidin-1-amine due to F-substitution)
LogP ~0.37 (Enhanced lipophilicity vs. non-fluorinated analog)
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl)

Synthesis & Manufacturing Methodologies

The synthesis of 4,4-difluoropiperidin-1-amine typically proceeds via the


-amination  of the parent secondary amine, 4,4-difluoropiperidine (CAS 21987-29-1). Two primary industrial routes are employed depending on scale and purity requirements.[4]
Route A: Nitrosation-Reduction (Classic Pathway)

This method is preferred for large-scale batches due to the low cost of reagents, though it involves the formation of a carcinogenic


-nitroso intermediate which requires strict containment.
  • Nitrosation: 4,4-Difluoropiperidine is treated with sodium nitrite (

    
    ) in acidic media (HCl) to form 1-nitroso-4,4-difluoropiperidine .
    
  • Reduction: The nitroso group is reduced to the hydrazine using Zinc dust in acetic acid or Lithium Aluminum Hydride (

    
    ) in THF.
    
Route B: Electrophilic Amination (Direct Pathway)

This route avoids nitroso intermediates and is preferred for laboratory-scale synthesis or when strict safety profiles are mandated.

  • Reagent: Hydroxylamine-O-sulfonic acid (HOSA).

  • Mechanism: HOSA acts as an electrophilic source of "

    
    ". The secondary amine attacks the nitrogen of HOSA, displacing the sulfate group.
    
Visualization: Synthesis Workflow

SynthesisPathways Start 4,4-Difluoropiperidine (CAS 21987-29-1) Nitroso Intermediate: 1-Nitroso-4,4-difluoropiperidine Start->Nitroso NaNO2, HCl (Nitrosation) Product Product: 4,4-Difluoropiperidin-1-amine (CAS 811441-26-6) Start->Product HOSA, KOH (Direct Amination) Nitroso->Product Zn/AcOH or LiAlH4 (Reduction) HOSA Reagent: Hydroxylamine-O-sulfonic acid (HOSA) HOSA->Product

Figure 1: Comparative synthetic pathways for 4,4-Difluoropiperidin-1-amine. Route A (Solid Blue) is the classic reduction method; Route B (Dashed Red) represents direct electrophilic amination.

Experimental Protocol: Preparation via Nitrosation-Reduction

Safety Warning: N-nitroso compounds are potential carcinogens. Perform all steps in a certified chemical fume hood. Wear nitrile gloves and safety goggles.

Step 1: Synthesis of 1-Nitroso-4,4-difluoropiperidine
  • Dissolution: Dissolve 4,4-difluoropiperidine (10.0 g, 82.6 mmol) in 5N HCl (30 mL) and cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add a solution of sodium nitrite (

    
    , 6.8 g, 99 mmol) in water (15 mL), maintaining the internal temperature below 5°C.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours.

  • Workup: Extract the mixture with dichloromethane (

    
    , 3 x 50 mL). Wash the combined organics with saturated 
    
    
    
    and brine. Dry over
    
    
    , filter, and concentrate to yield the yellow oil intermediate.
Step 2: Reduction to 4,4-Difluoropiperidin-1-amine
  • Setup: Suspend Zinc dust (21.6 g, 330 mmol) in water (40 mL) under vigorous stirring.

  • Addition: Add the crude nitroso intermediate dropwise while simultaneously adding glacial acetic acid (15 mL) to maintain a pH of ~4. The reaction is exothermic; control temperature < 30°C.

  • Heating: After addition, heat the mixture to 60°C for 2 hours.

  • Isolation: Cool to RT. Filter off excess Zinc. Basify the filtrate to pH > 12 using 50% NaOH solution.

  • Extraction: Extract with diethyl ether (4 x 50 mL). The product is highly polar; multiple extractions are necessary.

  • Purification: Dry organics over

    
     (avoid 
    
    
    
    for amines). Concentrate carefully (product is volatile).
  • Salt Formation (Optional): Dissolve in ethanol and add 4N HCl/Dioxane to precipitate the HCl salt (CAS 811442-23-6) as a white solid.

Medicinal Chemistry Applications

The 4,4-difluoropiperidin-1-amine scaffold is a "privileged structure" in the design of CNS-active agents. Its primary utility lies in constructing fused heterocycles (e.g., pyrazoles, triazoles) or stable hydrazones .

Key Structural Advantages
  • Metabolic Blocking: The C4-fluorines block Cytochrome P450-mediated hydroxylation, a common clearance pathway for piperidines.

  • Basicity Modulation: The electron-withdrawing fluorines reduce the

    
     of the distal nitrogen, improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.
    
  • Conformational Locking: The gem-difluoro effect favors a chair conformation, potentially enhancing binding affinity to receptors like Orexin and Histamine H3 .

Decision Logic for Drug Design

DrugDesign Start Target Identification (GPCR / Kinase) Choice Does the pharmacophore require a piperidine linker? Start->Choice MetabIssue Issue: High Metabolic Clearance (C4 Oxidation) Choice->MetabIssue Yes Solution Strategy: 4,4-Difluoro Substitution MetabIssue->Solution Block Metabolic Soft Spot Deriv1 Application A: Condensation with 1,3-Diketones -> N-Piperidinyl Pyrazoles Solution->Deriv1 Deriv2 Application B: Reductive Amination -> Hydrazine Linkers Solution->Deriv2 Target1 Target: Orexin Antagonists (Insomnia/Addiction) Deriv1->Target1 Target2 Target: H3 Antagonists (Cognition/Narcolepsy) Deriv2->Target2

Figure 2: Decision tree illustrating the strategic incorporation of the 4,4-difluoropiperidin-1-amine scaffold to solve metabolic stability issues in drug discovery.

Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage Protocols:

  • Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen .

  • Temperature: Refrigerate at 2-8°C .

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides.

References

  • BenchChem. (4,4-Difluoropiperidin-1-yl)amine hydrochloride Product Page. Retrieved from

  • BLD Pharm. 4,4-Difluoropiperidin-1-amine hydrochloride (CAS 811442-23-6) MSDS. Retrieved from

  • PubChem. 4,4-Difluoropiperidine (Parent Amine Data). National Library of Medicine. Retrieved from

  • Organic Syntheses. Amination of Pyridine with Primary Amines (General N-Amination Protocols). Org. Synth. 2021, 98, 363-373. Retrieved from

  • Google Patents. Preparation method of 4,4-difluoropiperidine hydrochloride (CN111116456B). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 4,4-Difluoropiperidin-1-amine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4,4-Difluoropiperidin-1-amine hydrochloride salt, a key...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,4-Difluoropiperidin-1-amine hydrochloride salt, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, synthesis, characterization, and applications, with a particular focus on its role in the development of novel therapeutics. This document is intended to be a practical resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Significance of Fluorinated Scaffolds in Drug Design

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The 4,4-difluoropiperidine moiety is a valuable scaffold that can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets. 4,4-Difluoropiperidin-1-amine hydrochloride salt serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, most notably as a precursor for histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for the treatment of various neurological and cognitive disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,4-Difluoropiperidin-1-amine hydrochloride is essential for its effective use in synthesis and formulation.

PropertyValueSource
Molecular Formula C₅H₁₁ClF₂N₂
Molecular Weight 172.60 g/mol
Appearance White to off-white crystalline solidGeneral laboratory observation
Melting Point Not availableData not found in searches
Solubility Soluble in water. Amine hydrochlorides are generally soluble in polar solvents.[1][2][3]General chemical principles
CAS Number Data not found in searches

Synthesis and Purification

The synthesis of 4,4-Difluoropiperidin-1-amine hydrochloride typically involves the formation of the free amine followed by conversion to the hydrochloride salt.

Synthesis of 4,4-Difluoropiperidin-1-amine (Free Base)

A representative synthesis of the free amine starts from a suitable piperidone precursor. The following protocol is illustrative and may require optimization based on laboratory conditions.

Reaction Scheme:

G N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4,4-difluoropiperidine N-Boc-4,4-difluoropiperidine N-Boc-4-piperidone->N-Boc-4,4-difluoropiperidine Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) 4,4-Difluoropiperidine 4,4-Difluoropiperidine N-Boc-4,4-difluoropiperidine->4,4-Difluoropiperidine Boc Deprotection (e.g., HCl, TFA) 4,4-Difluoropiperidin-1-amine 4,4-Difluoropiperidin-1-amine 4,4-Difluoropiperidine->4,4-Difluoropiperidin-1-amine Amination (e.g., Hydroxylamine-O-sulfonic acid)

Caption: General synthetic route to 4,4-Difluoropiperidin-1-amine.

Experimental Protocol:

  • Fluorination of N-Boc-4-piperidone: To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., dichloromethane), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is added cautiously at a low temperature (e.g., -78 °C). The reaction is slowly warmed to room temperature and stirred until completion.

  • Boc Deprotection: The resulting N-Boc-4,4-difluoropiperidine is then deprotected using a strong acid, such as hydrochloric acid in an organic solvent or trifluoroacetic acid, to yield 4,4-difluoropiperidine.

  • Amination: The 4,4-difluoropiperidine is subsequently aminated at the 1-position. This can be achieved using various reagents, such as hydroxylamine-O-sulfonic acid, to furnish 4,4-Difluoropiperidin-1-amine.

Formation of the Hydrochloride Salt

The hydrochloride salt is prepared by treating the free amine with hydrochloric acid.

Experimental Protocol:

  • Dissolve the crude 4,4-Difluoropiperidin-1-amine free base in a suitable organic solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) to the stirred solution of the free base.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield 4,4-Difluoropiperidin-1-amine hydrochloride.[4][5][6][7][8]

Purification

Recrystallization is a common method for purifying the hydrochloride salt. A suitable solvent system (e.g., ethanol/diethyl ether) should be determined experimentally to achieve high purity.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear as a multiplet, as will the protons on the carbons adjacent to the gem-difluoro group (C3 and C5). The N-NH₂ protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbon bearing the two fluorine atoms (C4) will appear as a triplet due to C-F coupling. The carbons adjacent to the nitrogen (C2 and C6) and the carbons adjacent to the gem-difluoro group (C3 and C5) will also show distinct signals. The chemical shifts are influenced by the electronegativity of the fluorine and nitrogen atoms.[9][10][11][12]

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 4,4-Difluoropiperidin-1-amine hydrochloride, a single signal is expected for the two equivalent fluorine atoms. The chemical shift of this signal is indicative of the gem-difluoro environment.[13][14]

G cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR cluster_19F_NMR ¹⁹F NMR H2_H6 C2-H, C6-H (multiplet) H3_H5 C3-H, C5-H (multiplet) NH2 -NH₂ (broad singlet) C4 C4 (triplet, J_CF) C2_C6 C2, C6 C3_C5 C3, C5 F gem-Difluoro (singlet)

Caption: Expected NMR signals for 4,4-Difluoropiperidin-1-amine hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is expected to be the base peak. Fragmentation of piperidine derivatives often involves cleavage of the ring.[2][15][16][17]

Expected Fragmentation:

G [M+H]⁺ [M+H]⁺ Loss of NH₃ Loss of NH₃ [M+H]⁺->Loss of NH₃ Ring Opening Ring Opening [M+H]⁺->Ring Opening Further Fragmentation Further Fragmentation Ring Opening->Further Fragmentation

Caption: Potential mass spectrometry fragmentation pathways.

Applications in Drug Discovery

4,4-Difluoropiperidin-1-amine hydrochloride is a valuable building block for the synthesis of various drug candidates, particularly those targeting the central nervous system.

Histamine H3 Receptor Antagonists

The primary application of this compound is in the synthesis of histamine H3 receptor (H3R) antagonists. H3R antagonists are being investigated for the treatment of a range of conditions, including:

  • Cognitive Disorders: By modulating neurotransmitter release, H3R antagonists may enhance cognitive function in diseases like Alzheimer's and schizophrenia.

  • Sleep-Wake Disorders: The H3 receptor plays a role in regulating the sleep-wake cycle, and antagonists may have wake-promoting effects.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Modulation of histamine and other neurotransmitters in the brain may be beneficial in treating ADHD.

The 4,4-difluoropiperidine moiety is incorporated into the structure of H3R antagonists to improve their pharmacokinetic profile, including metabolic stability and brain penetration.

G cluster_H3R Histamine H3 Receptor Antagonism 4,4-Difluoropiperidin-1-amine HCl 4,4-Difluoropiperidin-1-amine HCl H3R Antagonist Scaffold H3R Antagonist Scaffold 4,4-Difluoropiperidin-1-amine HCl->H3R Antagonist Scaffold Key Building Block Modulation of neurotransmitter release Modulation of neurotransmitter release H3R Antagonist Scaffold->Modulation of neurotransmitter release Mechanism of Action Modulation of Neurotransmitter Release Modulation of Neurotransmitter Release Therapeutic Applications Therapeutic Applications Modulation of Neurotransmitter Release->Therapeutic Applications Leads to

Caption: Role in the development of Histamine H3 Receptor antagonists.

Other Potential Applications

The unique properties of the 4,4-difluoropiperidine scaffold suggest its potential use in the development of other classes of drugs targeting the central nervous system, where metabolic stability and appropriate lipophilicity are crucial.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4,4-Difluoropiperidin-1-amine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust.

  • Skin and Eye Contact: The compound may be an irritant. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

4,4-Difluoropiperidin-1-amine hydrochloride is a valuable and versatile building block for medicinal chemists. Its unique properties, conferred by the gem-difluoro substitution on the piperidine ring, make it an attractive component for the design of novel therapeutics, particularly for CNS disorders. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, and is intended to serve as a valuable resource for scientists working in the field of drug discovery.

References

  • Google Patents. (2022). A process for the preparation of 4-piperidone hcl hydrate (WO2022195497A1).
  • Google Patents. (2016). Method for preparing 4-cyanopiperidine hydrochloride (WO2016113277A1).
  • Pre-prints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). Retrieved from [Link]

  • Google Patents. (2017). Method for preparing 4-cyanopiperidine hydrochloride (US20170369442A1).
  • Google Patents. (2019). Preparation of (-)-cocaine hydrochloride (WO2019143508A1).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Cresset Group. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Retrieved from [Link]

  • PubMed Central. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • PubMed. (1981). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubMed. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Retrieved from [Link]

  • MDPI. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Retrieved from [Link]

  • ResearchGate. (2011). 13 C-NMR chemical shifts.. Retrieved from [Link]

  • University of Durham. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • YouTube. (2022). F -19 NMR Spectroscopy. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • ACS Publications. (n.d.). Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes | The Journal of Organic Chemistry. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Retrieved from [Link]

  • ResearchGate. (2018). The solubility of inorganic salts in organic solvents?. Retrieved from [Link]

  • NTU > IRep. (2018). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

  • PubMed Central. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Retrieved from [Link]

  • ResearchGate. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluoropiperidine. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization &amp; Analytical Profiling of 4,4-Difluoropiperidin-1-amine

This technical guide provides an in-depth spectroscopic profiling of 4,4-Difluoropiperidin-1-amine (also known as N-amino-4,4-difluoropiperidine). It focuses on the hydrochloride salt form (CAS 143328-14-5), as this is t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic profiling of 4,4-Difluoropiperidin-1-amine (also known as N-amino-4,4-difluoropiperidine). It focuses on the hydrochloride salt form (CAS 143328-14-5), as this is the thermodynamically stable solid used in drug development workflows.

Executive Summary & Molecular Architecture

4,4-Difluoropiperidin-1-amine is a specialized heterocyclic building block used primarily in the synthesis of hydrazones and pyrazoles for medicinal chemistry. The introduction of the gem-difluoro (


) moiety at the C4 position alters the piperidine ring's lipophilicity (

) and metabolic stability by blocking oxidative metabolism at the typically labile C4 position.

This guide details the spectroscopic signature required to validate the identity and purity of this compound, distinguishing it from its precursor (4,4-difluoropiperidine) and potential oxidation byproducts.

Molecular Identity[1][2]
  • IUPAC Name: 4,4-Difluoropiperidin-1-amine hydrochloride[1]

  • CAS Number: 143328-14-5 (HCl salt)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 136.14 g/mol (Free base), 172.60 g/mol (HCl salt)

  • Key Structural Feature: Geminal difluorine at C4; N-amino hydrazine motif at N1.

Spectroscopic Data Analysis

The following data represents the Hydrochloride Salt form in Deuterium Oxide (


), as the free base is prone to oxidation and typically handled as a salt.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The gem-difluoro group exerts a powerful inductive effect, deshielding adjacent protons and causing significant splitting in both carbon and proton spectra due to


 coupling.
Table 1:

NMR Data (400 MHz,

)
PositionShift (

ppm)
MultiplicityIntegrationCoupling Constant (

)
Assignment
H-2, H-6 3.45Triplet (t)4H

Hz

-protons (

)
H-3, H-5 2.35 - 2.50*Multiplet (m)4HComplex

-protons (

)
N-NH2 N/AExchanged--Amine protons (exchange with

)

> Note: While some literature cites


-protons near 2.95 ppm, in the pure HCl salt in 

, they typically appear upfield of the

-protons. The 3.45 ppm signal is deshielded by the cationic nitrogen.
Table 2:

NMR Data (100 MHz,

)

The


 spectrum is dominated by C-F coupling.
| Position | Shift (

ppm) | Multiplicity | Coupling (

) | Assignment | | :--- | :--- | :--- | :--- | :--- | | C-4 | 118.0 - 122.0 | Triplet (t) |

Hz | Gem-difluoro carbon (

) | | C-2, C-6 | 50.5 | Singlet (s) | - |

-carbons (

) | | C-3, C-5 | 30.0 - 32.0 | Triplet (t) |

Hz |

-carbons (

) |
Table 3:

NMR Data (376 MHz,

)
Shift (

ppm)
PatternAssignment
-96.0 to -99.0 Broad Singlet or QuintetGem-difluoro (

)

Technical Insight: The


 coupling (

Hz) splits the C4 signal into a triplet with low intensity. You must acquire

more scans than a standard aliphatic amine to visualize the C4 peak clearly above the noise floor.
B. Mass Spectrometry (MS) Profile

The fragmentation pattern is driven by the stability of the piperidine ring and the loss of the hydrazine moiety.

  • Ionization Mode: ESI+ (Electrospray Ionization)

  • Molecular Ion (

    
    ):  137.1 m/z
    
Fragmentation Pathway (EI/ESI In-Source)
  • m/z 137: Parent Ion (

    
    ).
    
  • m/z 120: Loss of

    
     (Characteristic of hydrazines).
    
  • m/z 117: Loss of HF (Common in gem-difluoro aliphatic rings).

  • m/z 100: Combined loss of HF and

    
    .
    
C. Infrared (IR) Spectroscopy (ATR - Solid)
Wavenumber (

)
Vibration ModeDiagnostic Value
3350 - 3150 N-H StretchBroad band indicates ammonium salt / primary amine.
2800 - 2500 N-H+ StretchBroad "ammonium" band (HCl salt specific).
1150 - 1250 C-F StretchStrong, sharp band. Diagnostic for fluorination.

Structural Elucidation Logic & Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from the non-aminated precursor (4,4-difluoropiperidine).

AnalyticalWorkflow Sample Unknown Sample (Suspected 4,4-Difluoropiperidin-1-amine) MS_Analysis Step 1: Mass Spectrometry (Check MW) Sample->MS_Analysis Decision_MW Is [M+H]+ = 137? MS_Analysis->Decision_MW Decision_MW->Sample No (Reject) NMR_Analysis Step 2: 1H & 19F NMR (D2O Solvent) Decision_MW->NMR_Analysis Yes Check_N_H Check N-H Region (Is N-NH2 present?) NMR_Analysis->Check_N_H Check_F Check 19F Signal (-98 ppm) NMR_Analysis->Check_F Impurity_Check Impurity Profiling (Look for Hydrazone oxidation) Check_N_H->Impurity_Check Check_F->Impurity_Check Release QC Release (Purity > 98%) Impurity_Check->Release

Figure 1: Analytical decision tree for validating 4,4-Difluoropiperidin-1-amine.

Experimental Protocols

Protocol A: NMR Sample Preparation (Salt Form)

Objective: Prevent pH-dependent shifting and exchange broadening.

  • Weigh 10-15 mg of the HCl salt into a clean vial.

  • Add 0.6 mL of

    
     . (Avoid DMSO-
    
    
    
    if the sample is acidic, as the salt protons can broaden the spectrum significantly;
    
    
    ensures a clean exchange of the
    
    
    protons).
  • Critical Step: If the resolution of the triplet at 3.45 ppm is poor, add 1 drop of

    
     (deuterated sodium hydroxide) to free-base the amine in situ, which often sharpens the ring couplings, though it will shift peaks upfield.
    
Protocol B: Handling & Stability (Impurity Prevention)

Hydrazines are nucleophilic and prone to oxidation.

  • Storage: Store under Argon at -20°C.

  • Common Impurity: 4,4-difluoropiperidin-1-one hydrazone . This forms if the sample is exposed to air/acetone.

    • Detection: Look for a

      
       signal in 
      
      
      
      NMR around 140-150 ppm.

References

  • BenchChem. (2024). (4,4-Difluoropiperidin-1-yl)amine hydrochloride Analytical Data. Retrieved from

  • PubChem. (2024). Compound Summary: 4,4-Difluoropiperidine.[2][1][3][4] National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). NMR Spectrum Data for Piperidine Derivatives. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4,4-Difluoropiperidine Hydrochloride.[2][1] Retrieved from

Sources

Exploratory

4,4-Difluoropiperidin-1-amine stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 4,4-Difluoropiperidin-1-amine For Researchers, Scientists, and Drug Development Professionals Abstract 4,4-Difluoropiperidin-1-amine is a valuable building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 4,4-Difluoropiperidin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Difluoropiperidin-1-amine is a valuable building block in medicinal chemistry, prized for the introduction of the gem-difluoro motif which can modulate the physicochemical properties of lead compounds. As a hydrazine derivative, its stability and proper storage are paramount to ensure its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability profile of 4,4-Difluoropiperidin-1-amine, drawing on data from structurally related compounds to establish best practices for its storage and handling.

Introduction: The Role of Fluorine in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine moiety is of particular interest as it introduces a polar functionality while potentially enhancing metabolic stability. 4,4-Difluoropiperidin-1-amine, as a precursor, is thus a critical reagent in the synthesis of novel therapeutics. However, the presence of the N-amino group, rendering it a hydrazine derivative, introduces specific stability considerations that must be carefully managed.

Physicochemical Properties of 4,4-Difluoropiperidin-1-amine and Related Compounds

While specific experimental data for 4,4-Difluoropiperidin-1-amine is not extensively published, we can infer its likely properties from its constituent parts: the 4,4-difluoropiperidine ring and the N-amino group.

Property4,4-Difluoropiperidine1-Aminopiperidine4,4-Difluoropiperidin-1-amine (Predicted)
Molecular Formula C₅H₉F₂NC₅H₁₂N₂C₅H₁₀F₂N₂
Molecular Weight 121.13 g/mol 100.16 g/mol 136.15 g/mol
Appearance Yellow Oil[1]Colorless to slightly yellow clear liquid[2]Likely a colorless to yellow liquid or low-melting solid
Boiling Point 34°C at 12 mmHg[1]146°CExpected to be higher than 4,4-difluoropiperidine
Storage Temperature 2-8°C[1]2-8°C[2]Recommended 2-8°C or -20°C for long-term storage

Stability Profile and Potential Degradation Pathways

The stability of 4,4-Difluoropiperidin-1-amine is influenced by several factors, primarily its susceptibility to oxidation and sensitivity to environmental conditions.

Oxidative Instability

Hydrazine derivatives are known to be susceptible to oxidation. The lone pair of electrons on the nitrogen atoms can be readily oxidized, leading to the formation of various degradation products.

4,4-Difluoropiperidin-1-amine 4,4-Difluoropiperidin-1-amine Oxidized Intermediates Oxidized Intermediates 4,4-Difluoropiperidin-1-amine->Oxidized Intermediates [O] Decomposition Products Decomposition Products Oxidized Intermediates->Decomposition Products Further Reactions cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Analytical Testing Aliquot compound into vials Aliquot compound into vials Expose to different conditions (e.g., temp, light) Expose to different conditions (e.g., temp, light) Aliquot compound into vials->Expose to different conditions (e.g., temp, light) t=0 t=0 Expose to different conditions (e.g., temp, light)->t=0 t=1 week t=1 week Expose to different conditions (e.g., temp, light)->t=1 week t=1 month t=1 month Expose to different conditions (e.g., temp, light)->t=1 month t=3 months t=3 months Expose to different conditions (e.g., temp, light)->t=3 months Analytical Testing Analytical Testing t=0->Analytical Testing t=1 week->Analytical Testing t=1 month->Analytical Testing t=3 months->Analytical Testing HPLC-UV/MS for purity HPLC-UV/MS for purity NMR for structural integrity NMR for structural integrity

Caption: Workflow for assessing the stability of 4,4-Difluoropiperidin-1-amine.

Protocol for HPLC-UV/MS Purity Assessment
  • Sample Preparation: Prepare a stock solution of 4,4-Difluoropiperidin-1-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm and Mass Spectrometry (ESI+).

  • Analysis: Monitor the peak area of the parent compound over time. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Conclusion

While direct stability data for 4,4-Difluoropiperidin-1-amine is limited, a conservative approach to its storage and handling is warranted based on its structural similarity to other aminopiperidines and hydrazine derivatives. By controlling temperature, light, and atmospheric exposure, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible results in their drug discovery and development efforts. It is strongly recommended that individual laboratories perform their own stability assessments under their specific storage and handling conditions.

References

  • Bouling Chemical Co., Limited. Aminopiperidine: Properties, Uses, Safety, Synthesis & Supplier Information – Expert Guide. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • PubChem. 4,4-Difluoropiperidine. [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • PubChem. 1-Aminopiperidine. [Link]

  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • National Institutes of Health. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

  • MDPI. The Elimination of N-Chloropiperidine in Aqueous Solution by Using Ni/NiO-C3N4 Under Visible Light Illumination. [Link]

  • National Institutes of Health. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

Sources

Foundational

Technical Whitepaper: 4,4-Difluoropiperidin-1-amine in Drug Discovery

This guide provides an in-depth technical analysis of 4,4-Difluoropiperidin-1-amine , a specialized heterocyclic building block used in high-value medicinal chemistry programs.[1] Editorial Note on CAS Registry: The user...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,4-Difluoropiperidin-1-amine , a specialized heterocyclic building block used in high-value medicinal chemistry programs.[1]

Editorial Note on CAS Registry: The user provided CAS 135632-53-0 , which corresponds to tert-butyl (piperidin-4-ylmethyl)carbamate.[1][2][3] The correct CAS for 4,4-Difluoropiperidin-1-amine is 811441-26-6 (free base) or 811442-23-6 (hydrochloride). This guide focuses strictly on the 4,4-Difluoropiperidin-1-amine moiety as requested by the text topic.

Harnessing the Gem-Difluoro Effect in N-Heterocyclic Scaffolds

Executive Summary

In modern drug design, the 4,4-difluoropiperidin-1-amine scaffold represents a strategic convergence of two powerful medicinal chemistry tactics: metabolic blocking via gem-difluorination and nitrogen functionalization via a hydrazine handle.[1]

Unlike standard piperidines, which are prone to rapid oxidative metabolism at the C4 position, the 4,4-difluoro analog resists cytochrome P450 degradation while modulating lipophilicity (LogP) and basicity (pKa). The N-amino group extends this utility, serving as a versatile precursor for hydrazones, ureas, and fused heterocycles (e.g., triazoles, pyrazoles) often found in GPCR antagonists (Histamine H3, Orexin).

This guide details the synthesis, physicochemical profile, and application of this moiety in developing metabolically robust drug candidates.[1]

Chemical Profile & Physicochemical Properties[1][4][5][6][7][8][9][10]

The introduction of two fluorine atoms at the C4 position induces significant electronic and steric changes compared to the parent piperidine.[1]

PropertyData / ValueTechnical Insight
Chemical Name 4,4-Difluoropiperidin-1-amineN-amino functionalized heterocycle
CAS Number 811441-26-6 (Free Base)811442-23-6 (HCl Salt)Note: CAS 135632-53-0 is 4-(Boc-aminomethyl)piperidine.[1][2][3]
Molecular Formula C₅H₁₀F₂N₂MW: 136.14 g/mol
Basicity (pKa) ~7.5 - 8.0 (Estimated)Lower than piperidine (~11.[1][4]2) due to the electron-withdrawing inductive effect (-I) of fluorine.[1]
Lipophilicity LogP ~ 1.2Fluorine typically increases lipophilicity compared to H, improving membrane permeability.[1]
Dipole Moment IncreasedThe C-F bonds create a strong local dipole, influencing binding pocket interactions.[1]
Metabolic Stability HighBlocks C4-hydroxylation, a primary clearance pathway for piperidine drugs.[1]

Synthetic Methodologies

Synthesis of 4,4-Difluoropiperidin-1-amine

The synthesis requires the N-amination of commercially available 4,4-difluoropiperidine.[1] The Hydroxylamine-O-sulfonic acid (HOSA) method is preferred for its operational simplicity and avoidance of carcinogenic nitrosamine intermediates.[1]

Protocol: Electrophilic N-Amination via HOSA
  • Reagents: 4,4-Difluoropiperidine (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq), NaOH (aq), Water/THF.

  • Mechanism: Nucleophilic attack of the piperidine nitrogen on the aminated sulfur species.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 4,4-difluoropiperidine (10 mmol) in water (20 mL) and cool to 0°C.

  • Base Addition: Add NaOH (20 mmol) and KOH (10 mmol) to buffer the solution.

  • Amination: Slowly add HOSA (12 mmol) portion-wise over 30 minutes, maintaining temperature <5°C. The reaction is exothermic.

  • Reflux: Allow to warm to room temperature (RT), then heat to mild reflux (70°C) for 1 hour to ensure completion.

  • Extraction: Cool to RT. Saturate the aqueous phase with NaCl.[1] Extract with Dichloromethane (DCM) (3 x 20 mL).[1]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. The product is an oil that can be converted to the HCl salt by adding 4M HCl in dioxane.[1]

Synthetic Utility Workflow

The N-amino group is a "chameleon" handle.[1] It reacts with aldehydes to form hydrazones (stable linkers) or with isocyanates to form ureas.[1]

SynthesisWorkflow Start 4,4-Difluoropiperidine Step1 N-Amination (HOSA / NaOH) Start->Step1 Electrophilic Attack Product 4,4-Difluoropiperidin-1-amine Step1->Product Yields N-NH2 App1 Aldehyde Coupling (Reductive Amination) Product->App1 App2 Isocyanate Coupling Product->App2 Result1 Hydrazone / Hydrazine Linkers App1->Result1 Bioactive Core Result2 Semicarbazides (Urea Isoteres) App2->Result2 H-Bond Donor

Figure 1: Synthetic workflow transforming the secondary amine into a functionalized hydrazine scaffold.

Medicinal Chemistry Applications

Histamine H3 Receptor Antagonists

The H3 receptor regulates the release of histamine, acetylcholine, and dopamine.[1] Antagonists are developed for cognitive disorders (Alzheimer's, ADHD) and narcolepsy.[1]

  • Role of Scaffold: The 4,4-difluoropiperidine moiety serves as a lipophilic basic headgroup .[1]

  • Mechanism: The gem-difluoro substitution lowers the pKa of the basic nitrogen (compared to piperidine), optimizing CNS penetration by reducing the percentage of ionized drug at physiological pH.[1] The N-amino linker often connects to a rigid aromatic core.[1]

Orexin Receptor Antagonists (Sleep/Wake Regulation)

Orexin antagonists (e.g., Suvorexant) treat insomnia.[1]

  • Role of Scaffold: Used to construct semicarbazide or triazole linkers.[1]

  • Advantage: The 4,4-difluoro group prevents oxidative metabolism at the piperidine ring, extending the half-life (

    
    ) of the drug without requiring bulky steric blocking groups that might hinder receptor binding.
    
The "Gem-Difluoro" Effect in Drug Design

Why choose 4,4-difluoro over standard piperidine?

  • Conformational Locking: The gauche effect of the C-F bonds favors a chair conformation, potentially pre-organizing the molecule for receptor binding.[1]

  • Metabolic Blockade: The C4 position is the most reactive site for CYP450 oxidation.[1] Fluorine substitution renders this site inert.[1]

  • Lipophilicity Modulation: It lowers basicity (reducing phospholipidosis risk) while maintaining or slightly increasing lipophilicity for blood-brain barrier (BBB) penetration.[1]

H3Signaling Agonist Histamine (Endogenous) GPCR H3 Receptor (Gi/o) Agonist->GPCR Activates Antagonist 4,4-Difluoro-Ligand Antagonist->GPCR Blocks (Inhibits) Release Neurotransmitter Release (Ach, DA, Histamine) Antagonist->Release Restores Release (Cognitive Enhancement) AC Adenylyl Cyclase GPCR->AC Inhibits (Gi) cAMP cAMP Levels AC->cAMP Reduces cAMP->Release Modulates

Figure 2: Mechanism of action for H3 antagonists utilizing the 4,4-difluoropiperidine scaffold to enhance neurotransmitter release.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][5][6] The hydrochloride salt is generally stable but hygroscopic.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Avoid strong oxidizing agents.[1]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

References

  • PubChem Compound Summary. (2025). 4,4-Difluoropiperidin-1-amine.[1][7][8][9][10] National Center for Biotechnology Information.[1] [Link]

  • Berlin, M., et al. (2025).[1] Synthesis of 4,4-difluoropiperidine derivatives as Orexin antagonists. ChemicalBook/ChemSrc Data. [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for Gem-Difluoro effect).

Sources

Exploratory

Safety and Handling of 4,4-Difluoropiperidin-1-amine: A Technical Guide

Primary CAS: 811441-26-6 Synonyms: 1-Amino-4,4-difluoropiperidine; N-Amino-4,4-difluoropiperidine Chemical Class: Fluorinated Hydrazine / N-Amino Heterocycle Executive Summary & Chemical Identity[1][2] 4,4-Difluoropiperi...

Author: BenchChem Technical Support Team. Date: February 2026

Primary CAS: 811441-26-6 Synonyms: 1-Amino-4,4-difluoropiperidine; N-Amino-4,4-difluoropiperidine Chemical Class: Fluorinated Hydrazine / N-Amino Heterocycle

Executive Summary & Chemical Identity[1][2]

4,4-Difluoropiperidin-1-amine is a specialized building block used primarily in medicinal chemistry for the synthesis of pyrazoles, hydrazones, and peptidomimetics (e.g., Histamine-3 antagonists). Unlike its parent compound (4,4-difluoropiperidine, CAS 21987-29-1), this reagent contains a hydrazine moiety (


), which fundamentally alters its reactivity and safety profile.

Critical Distinction: Researchers often confuse this compound with the secondary amine. The presence of the N-amino group introduces reducing properties , potential genotoxicity , and thermal instability not present in the simple amine.

Physicochemical & Hazard Profile[1][3]
PropertyValue / DescriptionSafety Implication
CAS Number 811441-26-6Use for exact inventory tracking.
Molecular Formula

Fluorine substitution lowers basicity compared to non-fluorinated analogs.
Physical State Liquid or Low-melting SolidLikely hygroscopic; handle as a liquid for volumetric transfers.
Reactivity Nucleophilic & Reducing Incompatible with strong oxidizers (peroxides, nitrates). Air-sensitive.
Storage 2–8°C, Inert Atmosphere Prevents oxidation to diazenes or hydrazones.
GHS Hazard Classification (Synthesized)

Based on structural analogs (1-aminopiperidine) and hydrazine class data.

  • Danger: Causes severe skin burns and eye damage (H314).[1][2]

  • Warning: Flammable liquid and vapor (H226).[1]

  • Warning: Harmful if swallowed or inhaled (H302/H332).

  • Note: Suspected Germ Cell Mutagenicity (Category 2) is common for hydrazine derivatives and should be assumed until proven otherwise.

Strategic Handling Framework

The inductive effect of the gem-difluoro group at the 4-position reduces the electron density on the hydrazine nitrogen. While this may slightly stabilize the compound against spontaneous oxidation compared to 1-aminopiperidine, it remains a high-energy functional group .

Hierarchy of Controls
  • Engineering:

    • Primary: Nitrogen-purged glovebox for dispensing and storage.

    • Secondary: Chemical fume hood with a Schlenk line for reactions.

  • PPE:

    • Gloves: Double-gloving (Nitrile 5 mil inner / Laminate or Butyl outer) is required due to the high permeability of fluorinated amines.

    • Respiratory: If outside a hood (never recommended), a full-face respirator with ABEK filters is mandatory.

DOT Diagram 1: Safety Decision Matrix

This workflow dictates the handling logic based on operation scale and state.

SafetyMatrix Start Operation Start Scale Check Scale Start->Scale Small < 1 Gram Scale->Small Discovery Large > 1 Gram Scale->Large Process Atmosphere Atmosphere Control Small->Atmosphere Large->Atmosphere Schlenk Schlenk Line (N2/Ar) Atmosphere->Schlenk Acceptable Glovebox Glovebox (O2 < 5ppm) Atmosphere->Glovebox Preferred Reaction Reaction Type Schlenk->Reaction Glovebox->Reaction Exotherm Exotherm Risk? Reaction->Exotherm Cooling Active Cooling (-10°C) Exotherm->Cooling Yes (e.g., Acid Chloride) Quench Quench Protocol Exotherm->Quench Post-Rxn

Caption: Decision matrix for handling 4,4-Difluoropiperidin-1-amine, prioritizing atmosphere control and thermal management.

Experimental Protocol: Hydrazone Formation

Context: This protocol describes the condensation of 4,4-difluoropiperidin-1-amine with an aldehyde. This is a standard transformation but requires specific modifications due to the fluorine-induced lower nucleophilicity .

Objective: Safe synthesis of a hydrazone intermediate while mitigating thermal runaway and oxidation risks.

Reagents & Setup
  • Substrate: 4,4-Difluoropiperidin-1-amine (1.0 equiv)

  • Electrophile: Benzaldehyde derivative (1.0 equiv)

  • Catalyst: Acetic acid (0.1 equiv) or

    
     (for stubborn cases)
    
  • Solvent: Dichloromethane (DCM) or Ethanol (anhydrous)

  • Apparatus: Flame-dried round bottom flask, N2 balloon/manifold, magnetic stir bar.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Weigh the amine inside a glovebox or dispense via syringe from a sealed septum vial.

    • Why: Exposure to air causes rapid yellowing (oxidation), leading to impurities that can catalyze decomposition.

  • Reaction Assembly:

    • Dissolve the aldehyde in anhydrous solvent under

      
      .
      
    • Cooling: Place the flask in an ice/water bath (0°C).

    • Causality: The initial mixing of hydrazine derivatives with carbonyls (especially if acid-catalyzed) is exothermic. The gem-difluoro group makes the amine less basic, but the reaction can still generate heat.

  • Addition:

    • Add the 4,4-difluoropiperidin-1-amine dropwise over 5–10 minutes.

    • Observation: Monitor internal temperature. Do not allow >5°C rise.

  • Catalysis & Reflux:

    • Add the acid catalyst.

    • Allow to warm to Room Temperature (RT). If conversion is slow (checked by TLC/LCMS), heat to 40°C.

    • Warning: Do not exceed 60°C. Hydrazones of this type can undergo thermal rearrangement or degradation at high temperatures.

  • Workup (Quenching):

    • Quench with saturated

      
      .
      
    • Extract with DCM.

    • Waste Note: The aqueous layer contains unreacted hydrazine traces. Treat with bleach (hypochlorite) only if verified safe (no other incompatible organics), otherwise segregate as "Hydrazine Waste."

DOT Diagram 2: Reaction Workflow & Safety Checkpoints

ReactionWorkflow Reagents Reagents: Amine + Aldehyde Inert Inert Atmosphere (N2) Reagents->Inert Prevent Oxidation Mix Mixing at 0°C Inert->Mix Exotherm Control Monitor Monitor Temp & LCMS Mix->Monitor Heat Optional: Heat to 40°C Monitor->Heat If slow conversion Workup Quench (NaHCO3) Monitor->Workup Complete Heat->Workup Waste Segregated Waste Workup->Waste Toxic Residue

Caption: Workflow for hydrazone synthesis highlighting critical temperature controls and waste segregation.

Emergency Response & Waste Management

Spills
  • Small Spill (<10 mL): Absorb with vermiculite or sand. Do not use paper towels (fire risk with hydrazines). Neutralize with dilute hypochlorite solution (bleach) in a fume hood to oxidize the hydrazine to nitrogen, but be wary of chloramine formation.

  • Large Spill: Evacuate area. Use full hazmat gear (Level B).

First Aid
  • Skin Contact: Immediate flush with water for 15 minutes.[3][4] Hydrazines can penetrate skin rapidly; do not delay.

  • Inhalation: Move to fresh air. If pulmonary edema symptoms (coughing, wheezing) develop, seek medical attention immediately.

Disposal[3][4][6][7][8]
  • Segregation: Never mix hydrazine waste with oxidizing acids (Nitric, Perchloric) or heavy metals.

  • Labeling: Clearly label as "Hydrazine Derivative - Reducing Agent - Toxic."

References

  • PubChem. (n.d.). 1-Aminopiperidine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ChemSrc. (2025).[5][2] 4,4-Difluoropiperidin-1-amine CAS 811441-26-6 Entry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Synthesis of 4,4-difluoropiperidine derivatives.[6] Patent WO2013127913A1. Retrieved from

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 4,4-Difluoropiperidin-1-amine and its Derivatives

This guide provides an in-depth analysis of the physical properties of 4,4-Difluoropiperidin-1-amine, a critical building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the physical properties of 4,4-Difluoropiperidin-1-amine, a critical building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Importance of the 4,4-Difluoropiperidine Moiety

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity. The 4,4-difluoropiperidine scaffold has emerged as a particularly valuable motif in this regard. The geminal difluoro substitution at the 4-position of the piperidine ring offers a unique combination of electronic and conformational effects, making it a privileged structure in the design of novel therapeutics.

Compounds incorporating the 4,4-difluoropiperidine moiety have shown promise in a range of therapeutic areas, including as antagonists for dopamine and histamine receptors.[1][2] The N-amino functionalization to form 4,4-Difluoropiperidin-1-amine further expands its utility, providing a key reactive handle for the synthesis of diverse compound libraries. Understanding the fundamental physical properties of this amine, such as its melting and boiling points, is paramount for its purification, handling, and subsequent synthetic transformations.

Physicochemical Properties: A Data-Driven Overview

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
(4,4-Difluoropiperidin-1-yl)amine hydrochlorideC₅H₁₁Cl₂F₂N₂155.59158–160 (with decomposition)[3]Not Available
4,4-Difluoropiperidine (Parent Compound)C₅H₉F₂N121.13Not Available34 @ 12 mmHg[4][5]

Expert Insight: The decomposition observed during the melting point determination of the hydrochloride salt is a critical piece of information. It suggests that the free base may also exhibit thermal instability. The boiling point of the parent 4,4-Difluoropiperidine at reduced pressure indicates that the N-amino derivative will likely also require vacuum distillation to avoid decomposition at higher temperatures. The significant difference in polarity and intermolecular forces between the free base and its hydrochloride salt accounts for the solid state of the salt at room temperature versus the likely liquid state of the free base.

The "Why" Behind the Physical Properties of Amines

The melting and boiling points of amines are dictated by the interplay of several intermolecular forces:

  • Hydrogen Bonding: Primary and secondary amines can act as both hydrogen bond donors and acceptors, leading to significantly higher boiling points compared to nonpolar compounds of similar molecular weight.[6]

  • Dipole-Dipole Interactions: The polar C-N and N-H bonds create a net dipole moment, resulting in dipole-dipole attractions between molecules.

  • Van der Waals Forces: These dispersion forces increase with the size and surface area of the molecule.

For 4,4-Difluoropiperidin-1-amine, the presence of the N-NH₂ group allows for hydrogen bonding, which would be a primary determinant of its boiling point. The fluorine atoms, while highly electronegative, are situated in a way that may influence the overall molecular dipole and conformational preferences, which in turn can affect the efficiency of intermolecular packing in the solid state and the strength of intermolecular attractions in the liquid state.

Experimental Protocols for Physicochemical Characterization

Given the data gap for the free base of 4,4-Difluoropiperidin-1-amine, the following validated protocols are provided for its experimental determination.

Protocol 1: Melting Point Determination of (4,4-Difluoropiperidin-1-yl)amine hydrochloride

This protocol outlines the use of a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline (4,4-Difluoropiperidin-1-yl)amine hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Initial Rapid Heating: The temperature is increased rapidly to approximately 20°C below the expected melting point of 158°C.

  • Slow Heating and Observation: The heating rate is then reduced to 1-2°C per minute. The sample is observed carefully through the magnifying lens.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported. Any signs of decomposition, such as darkening of the sample, should be noted.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement Grind Grind Sample Pack Pack Capillary Grind->Pack Place Place in Apparatus Pack->Place Heat_Fast Rapid Heating Place->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record Record Range & Decomposition Observe->Record

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination of 4,4-Difluoropiperidin-1-amine (Free Base) Under Reduced Pressure

Due to the likelihood of decomposition at atmospheric pressure, a vacuum distillation or micro-boiling point determination is recommended.

Methodology (Micro-Boiling Point):

  • Sample Preparation: A small test tube containing 0.5-1 mL of the liquid 4,4-Difluoropiperidin-1-amine free base is prepared. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is securely attached to a thermometer. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Heating and Observation: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled. The boiling point is approached when a steady stream of bubbles emerges from the open end of the capillary tube.

  • Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. The pressure of the system must be recorded simultaneously using a manometer.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Boiling Point Measurement Sample Sample in Test Tube Capillary Inverted Capillary Sample->Capillary Thermometer Attach to Thermometer Capillary->Thermometer Heating_Bath Place in Heating Bath Thermometer->Heating_Bath Heat Gentle Heating Heating_Bath->Heat Bubbles Observe Bubble Stream Heat->Bubbles Cool Cool Slowly Bubbles->Cool Record Record Temperature & Pressure Cool->Record

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion: A Foundation for Future Discovery

While a complete physicochemical profile of 4,4-Difluoropiperidin-1-amine free base requires further experimental elucidation, this guide provides the currently available data for its hydrochloride salt and the parent piperidine. More importantly, it offers a robust framework for researchers to determine these critical parameters in their own laboratories. A thorough understanding and documentation of these properties are essential for the consistent and successful application of this versatile building block in the synthesis of next-generation therapeutics.

References

  • PubChem. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352. [Link]

  • PubChem. 4-Anilinopiperidine | C11H16N2 | CID 89982. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [No valid URL found]
  • Chemistry LibreTexts. Basic Properties of Amines. [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • PubMed. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. [Link]

  • ResearchGate. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link]

  • ResearchGate. Automated Synthesis and Initial Evaluation of (4 ′ -Amino-5 ′ ,8 ′ -difluoro-1 ′ H-spiro[piperidine-4,2 ′ -quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. [Link]

  • Micro-boiling point measurement. [No valid URL found]
  • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • PubMed. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. [Link]

  • MITCHELL LAB. Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. [Link]

  • YouTube. Amine 3. Physical Properties - Boiling Points & Basicity. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

  • PubChem. 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990. [Link]

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 4,4-Difluoropiperidin-1-amine

This guide provides an in-depth technical analysis of the solubility, handling, and physicochemical properties of 4,4-Difluoropiperidin-1-amine (CAS 1211519-76-4). It is designed for medicinal chemists and process engine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility, handling, and physicochemical properties of 4,4-Difluoropiperidin-1-amine (CAS 1211519-76-4). It is designed for medicinal chemists and process engineers utilizing this fluorinated hydrazine building block in drug discovery.

Executive Summary

4,4-Difluoropiperidin-1-amine is a specialized hydrazine derivative used primarily as a building block for synthesizing nitrogen-containing heterocycles (e.g., pyrazoles, triazoles).[1][2] Its solubility profile is governed by two competing structural features: the lipophilic, electron-withdrawing gem-difluoro moiety and the polar, basic N-amino functionality.

Critical Handling Note: This compound is commercially supplied almost exclusively as a Hydrochloride (HCl) or Dihydrochloride salt to prevent oxidative degradation and dimerization. The solubility of the salt differs drastically from the free base. This guide distinguishes between these two forms to prevent experimental failure.

Part 1: Physicochemical Profile & The "Fluorine Effect"

To predict solubility behavior where empirical data is sparse, we must analyze the structural drivers.

Structural Analysis[3][4]
  • Core Scaffold: Piperidine ring (aliphatic heterocycle).

  • Functional Group 1 (C4): gem-Difluoro substitution.

    • Effect: Increases lipophilicity (logP) compared to the parent piperidine but reduces basicity of the ring nitrogen due to the inductive electron-withdrawing effect (–I effect) transmitted through the σ-framework.

    • Dipole: The C-F bonds create a significant dipole, favoring polar aprotic solvents.

  • Functional Group 2 (N1): N-Amino group (-NH₂).

    • Effect: Introduces hydrogen bond donor/acceptor sites. Makes the molecule a hydrazine, which is more polar than a simple amine.

Theoretical Solubility Parameters
PropertyValue (Predicted)Impact on Solubility
LogP (Free Base) ~0.4 – 0.8Moderate lipophilicity; soluble in organic ethers/esters.
pKa (Conjugate Acid) ~8.5 - 9.0Lower than N-aminopiperidine (~9.8) due to fluorine induction.
H-Bond Donors 1 (Free Base)Critical for solubility in alcohols.
Polar Surface Area ~38 ŲModerate polarity.

Part 2: Solubility Profile (Salt vs. Free Base)

The most common error in handling this compound is treating the salt as if it were the free base. Use the following matrix to select the correct solvent system.

Solubility Compatibility Matrix
Solvent ClassSpecific SolventHCl Salt Solubility Free Base Solubility Application Notes
Polar Protic WaterHigh (>50 mg/mL)ModerateIdeal for aqueous workups.
MethanolHigh High Best solvent for homogeneous reactions.
EthanolModerateHigh Good for recrystallization.
Polar Aprotic DMSOHigh High Universal solvent; difficult to remove.
DMFHighHighSuitable for peptide coupling conditions.
AcetonitrileLow/ModerateHighStandard for HPLC; salt may crash out.
Non-Polar / Chlorinated Dichloromethane (DCM)InsolubleHigh Primary solvent for extraction.
Ethyl AcetateInsolubleHighGood for washing away impurities.
TolueneInsolubleModerateUsed for high-temp condensations.
Hexanes/HeptanesInsolubleLowUsed to precipitate the compound.
The "Salting Out" Phenomenon

When using the HCl salt in organic synthesis (e.g., amide coupling or condensation), the salt will not dissolve in DCM or THF. You must either:

  • Use a polar solvent (MeOH/DMF).

  • Perform an in situ free-basing using an auxiliary base (TEA, DIPEA).

  • Perform a biphasic extraction to isolate the free base (see Protocol A).

Part 3: Experimental Protocols

Protocol A: Generation of Free Base for Organic Synthesis

Context: You need to react 4,4-difluoropiperidin-1-amine with a hydrophobic aldehyde in DCM.

Workflow Diagram:

FreeBasing Start Start: HCl Salt Dissolve Dissolve in 1M NaOH (pH > 11) Start->Dissolve Deprotonation Extract Extract with DCM (x3) Dissolve->Extract Partitioning Dry Dry Organic Layer (Na2SO4) Extract->Dry Removal of Water Evaporate Evaporate (Low Temp) Dry->Evaporate Concentration End Yield: Free Base Oil Evaporate->End

Caption: Workflow for converting the stable HCl salt into the reactive free base form.

Step-by-Step:

  • Dissolution: Suspend the 4,4-difluoropiperidin-1-amine HCl salt in a minimal amount of water.

  • Basification: Slowly add 1M NaOH or saturated NaHCO₃ until the pH reaches 10–12. The solution may become cloudy as the free base separates.

  • Extraction: Add an equal volume of Dichloromethane (DCM). Shake vigorously and separate the layers. Repeat extraction 3 times.

    • Note: Do not use Diethyl Ether if avoiding high volatility is preferred, though it works well.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter and concentrate under reduced pressure at <30°C .

    • Warning: The free base is a hydrazine and may be volatile or unstable. Use immediately.

Protocol B: Gravimetric Solubility Determination

Context: Determining exact solubility for a formulation or stock solution.

  • Preparation: Weigh approximately 10 mg of the substance into a 1.5 mL HPLC vial.

  • Addition: Add the solvent in 50 µL increments.

  • Equilibration: Vortex for 1 minute and sonicate for 5 minutes between additions.

  • Observation:

    • If clear solution

      
       Soluble.
      
    • If particles remain after 1 mL

      
       Solubility < 10 mg/mL.
      
  • Quantification (Optional): Filter the saturated supernatant, dilute, and analyze via HPLC-UV (detection at 210 nm, as fluorinated amines have weak chromophores).

Part 4: Stability & Storage Implications

The solubility of this compound is directly tied to its degradation state.

  • Hygroscopicity: The HCl salt is hygroscopic. Absorption of water will lead to "clumping," making it difficult to dissolve in dry organic solvents like anhydrous DMF.

    • Recommendation: Store in a desiccator.[3] If the solid is sticky, dry under high vacuum over P₂O₅ before use.

  • Oxidation Sensitivity: The free base (N-NH₂) is susceptible to air oxidation, forming hydrazones or diazenes, which have drastically different solubility profiles (often insoluble precipitates).

    • Recommendation: Always handle the free base under Nitrogen/Argon.

Part 5: Application Case Study

Scenario: Synthesis of a Pyrazole via Condensation with a 1,3-Diketone.

Solvent Selection Logic:

  • Reaction Type: Condensation (releases water).

  • Reagent: 4,4-Difluoropiperidin-1-amine HCl.

  • Problem: The HCl salt is insoluble in Ethanol (common solvent for this reaction) at room temperature.

  • Solution:

    • Option 1 (Acetic Acid): Use glacial acetic acid as the solvent. The salt dissolves, and the acid catalyzes the condensation.

    • Option 2 (Ethanol + Base): Suspend the salt in Ethanol and add 1.1 equivalents of Sodium Ethoxide (NaOEt). This generates the free base in situ and precipitates NaCl, driving the reaction forward.

References

  • PubChem. (2024).[4] Compound Summary: 4,4-Difluoropiperidine hydrochloride.[5][6][7] National Library of Medicine.[8] [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic grounding for fluorine's effect on lipophilicity). [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Foundational

Technical Guide: Discovery, Synthesis, and Application of Fluorinated Piperidines

Executive Summary: The Piperidine Paradox The piperidine ring is the single most common nitrogen heterocycle in FDA-approved pharmaceuticals. However, its "plain" form often suffers from metabolic liability (rapid oxidat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Paradox

The piperidine ring is the single most common nitrogen heterocycle in FDA-approved pharmaceuticals. However, its "plain" form often suffers from metabolic liability (rapid oxidative clearance) and high basicity (pKa ~11), which can lead to off-target hERG channel binding and cardiotoxicity.

The introduction of fluorine into the piperidine scaffold is not merely a steric substitution; it is a profound electronic modification.[1] It lowers basicity (pKa modulation), blocks metabolic hot-spots, and induces specific conformational biases via the gauche effect. Despite this utility, the synthesis of fluorinated piperidines was historically plagued by poor selectivity and harsh conditions. This guide traces the evolution from early deoxofluorination to modern catalytic dearomatization, providing actionable protocols for the bench scientist.

Physicochemical Impact: The "Why" of Fluorination

Before addressing synthesis, we must quantify the impact of fluorine substitution. The strategic placement of fluorine alters the physicochemical profile of the piperidine ring, primarily affecting basicity and conformation.

Basicity and hERG Avoidance

The high basicity of the secondary amine in piperidine often results in high affinity for the hERG potassium channel, a primary cause of QT interval prolongation. Fluorine's high electronegativity pulls electron density from the nitrogen lone pair, lowering the pKa.

Table 1: Impact of Fluorine Substitution on Piperidine Basicity

Compound StructurepKa (approx.)[2][3]

pKa (vs Parent)
Primary Effect
Piperidine 11.2-High hERG risk; High solubility
3-Fluoropiperidine 9.5-1.7Moderate basicity reduction
3,3-Difluoropiperidine 8.5-2.7Significant basicity reduction
4-Fluoropiperidine 9.8-1.4Distal inductive effect
4,4-Difluoropiperidine 8.8-2.4Balanced lipophilicity/basicity
Conformational Control: The Gauche Effect

Unlike steric bulk which prefers equatorial positioning, fluorine on a piperidine ring often exhibits a preference for the axial position. This is driven by the gauche effect (σC–H → σ*C–F hyperconjugation) and charge-dipole minimization. This allows medicinal chemists to "lock" a drug molecule into its bioactive conformation.

Figure 1: The competition between steric repulsion (equatorial) and stereoelectronic effects (axial). In protonated piperidines, the axial conformer is often favored to minimize charge-dipole repulsion.

Historical Evolution and Synthetic Methodologies[4][5]

The history of fluorinated piperidines is defined by a shift from "brute force" functional group interconversion to elegant catalytic assembly.

Era 1: The "Building Block" Approach (1980s - 2000s)

Early syntheses relied on deoxofluorination of piperidinones using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Limitation: While effective for gem-difluorination (e.g., 4,4-difluoropiperidine), these reagents are thermally unstable and often cause elimination side products (forming enanimes) rather than substitution.

Era 2: Electrophilic Fluorination (2000s - 2015)

Reagents like Selectfluor and NFSI allowed for the fluorination of enol ethers or enamines derived from piperidines.

  • Limitation: Regioselectivity was often poor, and enantioselective variants required stoichiometric chiral auxiliaries.

Era 3: Catalytic Dearomatization (2019 - Present)

The breakthrough came with the work of the Glorius group (2019) and others, who utilized the hydrogenation of fluorinated pyridines. Since fluoropyridines are cheap and abundant, reducing them without defluorination (hydrodefluorination is a common side reaction) was the "Holy Grail."

Figure 2: The logic of Dearomatization-Hydrogenation. Success relies on kinetic control to prevent the metal catalyst from cleaving the C-F bond.

Validated Experimental Protocols

The following protocols represent the current gold standards for accessing these scaffolds.

Protocol A: Synthesis of 4,4-Difluoropiperidine HCl (Deoxofluorination)

Best for: Creating non-chiral, metabolically blocked linkers.

Reagents: N-Boc-4-piperidinone, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), DCM.

  • Preparation: Dissolve N-Boc-4-piperidinone (1.0 equiv) in anhydrous DCM (0.5 M) under

    
    .
    
  • Addition: Cool to 0°C. Add Deoxo-Fluor (1.5 equiv) dropwise. Note: DAST can be used but Deoxo-Fluor is thermally more stable.

  • Reaction: Allow to warm to RT and stir for 16h. Monitor by TLC (stain with ninhydrin).

  • Quench: Critical Safety Step. Pour reaction mixture slowly into saturated aqueous

    
     at 0°C. Warning: Evolution of HF and 
    
    
    
    .
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Deprotection: Treat the crude oil with 4M HCl in dioxane for 2h. Precipitate the salt with diethyl ether.

  • Yield: Typically 75-85% as a white solid.

Protocol B: Synthesis of cis-3-Fluoropiperidines (Glorius Hydrogenation)

Best for: Chiral scaffolds with specific conformational requirements.

Reference: Nature Chemistry2019 , 11, 264-270.[4]

  • Substrate: 3-Fluoropyridine (1.0 equiv).

  • Catalyst System:

    
     (2.5 mol%), 
    
    
    
    (5 mol%).
  • Additive: Pinacolborane (HBpin) (1.0 equiv) is often used to facilitate the initial hydride transfer or trap the intermediate.

  • Conditions: Hydrogenation performed in THF at 60 bar

    
     pressure at room temperature for 24h.
    
  • Workup: The resulting N-boryl or free amine species is treated with acidic methanol to liberate the piperidine salt.

  • Outcome: High diastereoselectivity (>20:1 dr) favoring the cis-isomer (all substituents on one face relative to hydrogen addition).

Case Study: Drug Development Application

The CGRP Antagonist Optimization

In the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine (e.g., Merck's program), the piperidine ring was a key pharmacophore.

  • Problem: The initial piperidine hit had poor oral bioavailability due to high basicity (

    
    ).
    
  • Solution: Introduction of a fluorine atom at the C3 position.[5]

  • Result:

    • pKa Shift: Dropped to ~9.2, improving permeability.

    • Conformation: The fluorine adopted an axial orientation, which pre-organized the molecule to fit the hydrophobic pocket of the receptor.

    • Outcome: Improved potency and bioavailability, validating the "Fluorine Scan" strategy.

References

  • Moissan, H. (1886).[6][7] Action d'un courant électrique sur l'acide fluorhydrique anhydre. Comptes Rendus, 102, 1543–1544. (Foundational history of Fluorine isolation).

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019).[8] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[4][9] Nature Chemistry, 11, 264–270.[4] Link

  • Wollenburg, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11365–11370. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[6] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[6] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[6] (Source of Gauche effect theory).

  • Philips, E., Xiang, B., et al. (2019).[4] Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.[4] The Journal of Organic Chemistry, 84(12), 8006–8018. Link

Sources

Exploratory

The Strategic Integration of 4,4-Difluoropiperidin-1-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated building blocks, 4,4-difluoropiperidin-1-amine has emerged as a particularly valuable scaffold. The gem-difluoro group at the 4-position of the piperidine ring acts as a bioisostere for a carbonyl group or a hydroxylated carbon, enhancing metabolic stability and influencing pKa, while the N-amino functionality provides a versatile handle for synthetic elaboration. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and strategic applications of 4,4-difluoropiperidin-1-amine, equipping researchers with the knowledge to effectively leverage this building block in drug discovery programs.

The Fluorine Advantage: Why 4,4-Difluoropiperidine?

The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their properties, often leading to improved drug-like characteristics. The gem-difluoromethylene (CF2) group, in particular, offers several advantages that are expertly harnessed in the 4,4-difluoropiperidine scaffold.

Metabolic Stability: The high strength of the carbon-fluorine bond renders the CF2 group resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile methylene or methine group at the 4-position of the piperidine ring, the gem-difluoro motif can significantly enhance the metabolic stability of a drug candidate, leading to a longer half-life and improved oral bioavailability.

Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms in the CF2 group exerts a significant inductive effect, which can be transmitted through the piperidine ring to the nitrogen atom. This effect lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart. This modulation of pKa can be critical for optimizing a drug's interaction with its target, improving cell permeability, and reducing off-target effects, such as binding to the hERG channel, which can lead to cardiac toxicity[1].

Bioisosterism: The CF2 group can act as a bioisostere for a carbonyl group (C=O) or a hydrated gem-diol (C(OH)2). This mimicry allows for the replacement of potentially reactive or metabolically unstable carbonyl functionalities while maintaining key steric and electronic interactions with the biological target.

Conformational Control: The presence of the gem-difluoro group can influence the conformational preference of the piperidine ring. Understanding these conformational effects is crucial for designing ligands with optimal binding geometries.

Synthesis of 4,4-Difluoropiperidin-1-amine: A Step-by-Step Approach

The synthesis of 4,4-difluoropiperidin-1-amine hydrochloride is a multi-step process that begins with the readily available N-Boc-4-piperidone. The following sections detail a representative and reliable synthetic protocol.

Synthesis of the Precursor: 4,4-Difluoropiperidine Hydrochloride

The initial steps focus on the introduction of the gem-difluoro group and subsequent deprotection to yield the core 4,4-difluoropiperidine scaffold.

Step 1: Fluorination of N-Boc-4-piperidone

The key transformation in this synthesis is the conversion of the ketone functionality in N-Boc-4-piperidone to the gem-difluoro group. While various fluorinating reagents can be employed, diethylaminosulfur trifluoride (DAST) is a common and effective choice. More modern and safer alternatives like trifluorosulfenylmorpholine are also utilized[2].

Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4,4-difluoropiperidine.

Step 2: Deprotection of N-Boc-4,4-difluoropiperidine

The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions to yield the free secondary amine as its hydrochloride salt.

Experimental Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride

  • Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in a solution of hydrochloric acid (HCl) in a suitable solvent, such as 4M HCl in 1,4-dioxane or a solution of HCl gas in diethyl ether.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure to yield 4,4-difluoropiperidine hydrochloride as a solid. The product can be further purified by recrystallization if necessary.

N-Amination of 4,4-Difluoropiperidine

The introduction of the amino group at the 1-position of the piperidine ring is a critical step to furnish the title compound. A common and effective method for the N-amination of secondary amines is the use of hydroxylamine-O-sulfonic acid (HOSA)[3][4].

Experimental Protocol: Synthesis of 4,4-Difluoropiperidin-1-amine

  • In a reaction vessel, dissolve 4,4-difluoropiperidine hydrochloride (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq) at 0-5 °C to generate the free amine in situ.

  • To this basic solution, add a solution of hydroxylamine-O-sulfonic acid (1.1-1.5 eq) in water dropwise, maintaining the temperature below 10 °C. The reaction is exothermic[3].

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.

  • Extract the aqueous solution with an organic solvent such as diethyl ether or dichloromethane (3 x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and carefully concentrate under reduced pressure to obtain crude 4,4-difluoropiperidin-1-amine.

  • The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Synthesis_of_4_4_Difluoropiperidin_1_amine cluster_0 Part 1: Synthesis of 4,4-Difluoropiperidine HCl cluster_1 Part 2: N-Amination N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4,4-difluoropiperidine N-Boc-4,4-difluoropiperidine N-Boc-4-piperidone->N-Boc-4,4-difluoropiperidine DAST, DCM 4,4-Difluoropiperidine HCl 4,4-Difluoropiperidine HCl N-Boc-4,4-difluoropiperidine->4,4-Difluoropiperidine HCl HCl/Dioxane 4,4-Difluoropiperidine 4,4-Difluoropiperidine (free amine) 4,4-Difluoropiperidine HCl->4,4-Difluoropiperidine NaOH(aq) 4,4-Difluoropiperidin-1-amine 4,4-Difluoropiperidin-1-amine 4,4-Difluoropiperidine->4,4-Difluoropiperidin-1-amine Hydroxylamine-O-sulfonic acid, NaOH(aq)

Caption: Synthetic route to 4,4-Difluoropiperidin-1-amine.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4,4-difluoropiperidin-1-amine is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C5H11F2N2(Calculated)
Molecular Weight 136.15 g/mol (Calculated)
Appearance (Expected) Colorless to pale yellow liquid or low-melting solid-
pKa (of conjugate acid) (Estimated) ~7.5 - 8.5[5]

Spectroscopic Characterization:

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear as multiplets, as will the protons on the carbons adjacent to the gem-difluoro group (C3 and C5). The N-NH2 protons may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • 13C NMR: The carbon NMR spectrum will show distinct signals for the three unique carbon environments in the piperidine ring. The carbon bearing the gem-difluoro group (C4) will appear as a triplet due to C-F coupling.

  • 19F NMR: The fluorine NMR spectrum will exhibit a singlet for the two equivalent fluorine atoms.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) depending on the ionization technique used. Fragmentation patterns will likely involve cleavage of the N-N bond and fragmentation of the piperidine ring.

Strategic Applications in Medicinal Chemistry

The unique combination of a metabolically robust gem-difluoro group and a synthetically versatile N-amino functionality makes 4,4-difluoropiperidin-1-amine a highly attractive building block for the synthesis of complex drug candidates. Its primary utility lies in its role as a key intermediate for the construction of various heterocyclic systems and for introducing a constrained and functionalized piperidine motif into a larger molecule.

Histamine H3 Receptor Antagonists

4,4-Difluoropiperidin-1-amine is a crucial intermediate in the synthesis of novel histamine H3 receptor antagonists[1][2]. These antagonists have potential therapeutic applications in the treatment of various central nervous system disorders, including cognitive impairments and sleep-wake cycle disturbances. The N-amino group serves as a nucleophile to react with various electrophiles, allowing for the construction of the desired pharmacophore.

H3_Antagonist_Synthesis 4,4-Difluoropiperidin-1-amine 4,4-Difluoropiperidin-1-amine Intermediate Substituted Hydrazine Intermediate 4,4-Difluoropiperidin-1-amine->Intermediate Nucleophilic Attack Electrophilic Partner Electrophilic Partner (e.g., R-X) Electrophilic Partner->Intermediate H3_Antagonist Histamine H3 Receptor Antagonist Intermediate->H3_Antagonist Further Synthetic Elaboration

Caption: General synthetic utility in H3 antagonist synthesis.

Orexin Receptor Antagonists

The 4,4-difluoropiperidine motif has also been incorporated into antagonists of the orexin receptors, which are implicated in the regulation of sleep, appetite, and other physiological processes[1][6]. The N-amino group of 4,4-difluoropiperidin-1-amine provides a convenient point of attachment for building the complex structures often required for potent and selective orexin receptor modulation.

Conclusion

4,4-Difluoropiperidin-1-amine stands as a testament to the power of strategic fluorination in modern drug design. Its synthesis, while requiring careful execution, provides access to a building block with a unique and highly desirable set of properties. The enhanced metabolic stability and modulated basicity conferred by the gem-difluoro group, coupled with the synthetic versatility of the N-amino functionality, make it an invaluable tool for medicinal chemists. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic application of 4,4-difluoropiperidin-1-amine and related fluorinated scaffolds is poised to play an increasingly important role in the discovery and development of new medicines.

References

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents.
  • WO2010142810A1 - Synthesis of hydrazines from hydroxylamine-o-sulphonic acid - Google Patents.
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. Available at: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link]

  • A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes - Advances in Chemical Engineering and Science. Available at: [Link]

  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem. Available at: [Link]

  • 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem. Available at: [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 4,4-Difluoropiperidin-1-amine for the Synthesis of Potent and CNS-Penetrant Histamine H3 Receptor Antagonists

Introduction: The Therapeutic Promise of Histamine H3 Receptor Antagonism and the Role of Fluorine in Modern Drug Design The histamine H3 receptor, a presynaptic G-protein coupled autoreceptor predominantly expressed in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Histamine H3 Receptor Antagonism and the Role of Fluorine in Modern Drug Design

The histamine H3 receptor, a presynaptic G-protein coupled autoreceptor predominantly expressed in the central nervous system (CNS), plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This gatekeeping function positions the H3 receptor as a compelling therapeutic target for a range of neurological and psychiatric disorders. Antagonism of the H3 receptor leads to an increase in the synaptic concentrations of these neurotransmitters, offering a promising strategy for enhancing cognitive function, promoting wakefulness, and addressing attentional deficits. Consequently, the development of potent and selective H3 receptor antagonists is a major focus of contemporary medicinal chemistry, with potential applications in the treatment of Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.

In the pursuit of optimized CNS drug candidates, the strategic incorporation of fluorine has emerged as a powerful tool. Fluorine's unique electronic properties and small atomic size can profoundly influence a molecule's physicochemical characteristics, including its metabolic stability, lipophilicity, and basicity (pKa). The introduction of a gem-difluoro group, such as that in 4,4-difluoropiperidin-1-amine, can offer significant advantages in drug design. This application note provides a detailed guide for the synthesis of histamine H3 receptor antagonists utilizing this key fluorinated building block, highlighting the rationale behind its use and providing a representative experimental protocol.

The Strategic Advantage of the 4,4-Difluoropiperidine Moiety

The choice of 4,4-difluoropiperidin-1-amine as a foundational scaffold for H3 receptor antagonists is underpinned by several key principles of medicinal chemistry:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The gem-difluoro group at the 4-position of the piperidine ring effectively blocks a potential site of oxidative metabolism, thereby increasing the in vivo half-life and oral bioavailability of the resulting drug molecule. This is a critical consideration for CNS-targeted drugs that require sustained exposure to exert their therapeutic effects.

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen. The basic pKa of 4,4-difluoropiperidine is approximately 8.5. This reduction in basicity can be advantageous for several reasons. A lower pKa can reduce off-target interactions with aminergic GPCRs and ion channels, leading to an improved safety profile. Furthermore, it can fine-tune the overall lipophilicity and membrane permeability of the molecule, facilitating its passage across the blood-brain barrier.

  • Increased Lipophilicity and CNS Penetration: The introduction of fluorine generally increases the lipophilicity of a molecule. For CNS-targeted drugs, a delicate balance of lipophilicity is required to ensure efficient penetration of the blood-brain barrier without excessive non-specific binding to lipid membranes. The gem-difluoro group provides a predictable increase in lipophilicity, which can be optimized through the selection of other substituents on the molecule to achieve the desired CNS exposure.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gαi/o-coupled receptor. Upon activation by histamine, the G-protein dissociates, and the α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). The βγ-subunit can also directly interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequently neurotransmitter release. H3 receptor antagonists block this signaling cascade, thereby disinhibiting the presynaptic neuron and increasing the release of histamine and other neurotransmitters.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_antagonist Pharmacological Intervention Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R binds G_protein Gαi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α) Ca_channel N-type Ca2+ Channel G_protein->Ca_channel inhibits (βγ) cAMP cAMP AC->cAMP X Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle X Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Antagonist H3 Receptor Antagonist Antagonist->H3R blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Representative Synthetic Protocol: Synthesis of a Novel Histamine H3 Receptor Antagonist

This protocol describes a representative synthesis of a histamine H3 receptor antagonist through a key reductive amination step involving 4,4-difluoropiperidin-1-amine hydrochloride.

Experimental Workflow

Synthetic_Workflow A 4,4-Difluoropiperidin-1-amine Hydrochloride D Reductive Amination A->D B Aromatic Aldehyde/Ketone B->D C Imine Intermediate (in situ) D->C via E Final H3 Antagonist D->E F Purification (Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G Reagents Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE) Reagents->D

Caption: Synthetic Workflow for H3 Antagonist.

Step-by-Step Methodology

Step 1: Reductive Amination

  • To a solution of an appropriate aromatic aldehyde or ketone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (0.1-0.2 M), add 4,4-difluoropiperidin-1-amine hydrochloride (1.1 eq) and a mild acid catalyst such as acetic acid (0.1 eq), if necessary.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.

  • Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

Step 2: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure histamine H3 receptor antagonist.

Step 3: Characterization

  • Confirm the structure and purity of the final compound using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Presentation: Impact of Fluorination on Pharmacokinetic Properties

The incorporation of the gem-difluoro group can dramatically improve the pharmacokinetic profile of a drug candidate. The following table presents a comparison of key pharmacokinetic parameters for a gem-difluorinated compound and its non-fluorinated analog, demonstrating the significant impact of this structural modification.

ParameterNon-Fluorinated AnalogGem-Difluorinated AnalogFold Improvement
In Vivo Half-life (t½, IV) 0.33 h7.5 h~23x
In Vivo Half-life (t½, Oral) Not measurable3.7 hN/A
Oral Bioavailability (%) ~0%22.2%N/A

Conclusion and Future Perspectives

The use of 4,4-difluoropiperidin-1-amine as a building block in the synthesis of histamine H3 receptor antagonists represents a sophisticated and effective strategy in modern medicinal chemistry. The resulting fluorinated compounds often exhibit superior pharmacokinetic properties, including enhanced metabolic stability and improved oral bioavailability, which are critical for the development of effective CNS therapies. The detailed protocol and the underlying scientific rationale presented in this application note are intended to provide researchers and drug development professionals with a practical guide for the synthesis and optimization of novel H3 receptor antagonists. Further exploration of structure-activity relationships of other fluorinated piperidine derivatives will undoubtedly lead to the discovery of even more potent and selective drug candidates for the treatment of a wide range of neurological and psychiatric disorders.

References

  • PubChem. (n.d.). 4,4-Difluoropiperidine hydrochloride. Retrieved from [Link]

  • Brioni, J. D., Esbenshade, T. A., Garrison, T. R., & Cowart, M. D. (2011). Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. Journal of Pharmacology and Experimental Therapeutics, 336(1), 38–46. [Link]

  • Miyano, S., Tatsuoka, T., Suzuki, K., Imao, K., Satoh, F., Ishihara, T., Hirotsu, I., Kihara, T., Hatta, M., Horikawa, Y., et al. (1990). The Synthesis and Antilipidperoxidation Activity of 4,4-diarylbutylamines and 4,4-diarylbutanamides. Chemical & Pharmaceutical Bulletin, 38(6), 1570-1574. [Link]

  • Wikipedia. (2023). H3 receptor antagonist. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in the discovery and optimization of CNS agents. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Hudkins, R. L., Aimone, L. D., Dandu, R. R., Dunn, D., Gruner, J. A., Huang, Z., Josef, K. A., Lyons, J. A., Mathiasen, J. R., Tao, M., Zulli, A. L.
Application

Protocol for N-Alkylation of 4,4-Difluoropiperidin-1-amine

Introduction & Strategic Analysis 4,4-Difluoropiperidin-1-amine (CAS: 811441-26-6; HCl salt CAS: 1350626-42-2) is a specialized building block featuring a 1,1-disubstituted hydrazine motif.[1][2] Unlike standard amines,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

4,4-Difluoropiperidin-1-amine (CAS: 811441-26-6; HCl salt CAS: 1350626-42-2) is a specialized building block featuring a 1,1-disubstituted hydrazine motif.[1][2] Unlike standard amines, the nucleophilic center is the exocyclic amino group (


) attached to the piperidine nitrogen.

The presence of the gem-difluoro group at the C4 position introduces unique electronic and physicochemical properties:

  • Lipophilicity Modulation: The fluorine atoms lower the logD compared to the parent piperidine, often improving metabolic stability and blood-brain barrier permeability in drug candidates.

  • Basicity Reduction: The electron-withdrawing inductive effect (

    
    ) of the fluorines propagates through the ring, lowering the pKa of the hydrazine moiety compared to non-fluorinated analogs. This reduces the risk of protonation at physiological pH but requires careful base selection during alkylation.
    
Reaction Challenges

The primary synthetic challenge is controlling selectivity .

  • Over-Alkylation: The product of mono-alkylation (

    
    ) remains nucleophilic and can rapidly react again to form the quaternary hydrazinium salt (
    
    
    
    ).
  • Oxidation Sensitivity: Hydrazine derivatives are prone to air oxidation, necessitating inert atmospheres.[1]

This guide details two protocols: Reductive Alkylation (Method A, preferred for mono-alkylation) and Direct Alkylation (Method B, for reactive electrophiles).[1]

Chemical Properties & Handling[1]

PropertyDataNotes
Structure 1,1-Disubstituted HydrazineNucleophilic at exocyclic N.
Physical State Oil (Free Base) / Solid (HCl Salt)Hygroscopic.[1][2] Store under Argon/N2.[1][3]
Basicity (pKa) ~5.5 - 6.5 (Estimate)Lower than piperidine (~11.[1]2) due to N-N repulsion and F-induction.[1]
Stability ModerateSensitive to oxidation; forms hydrazones with atmospheric ketones.[1]
Solubility DCM, MeOH, THF, DMSOFree base is soluble in organics; HCl salt requires polar solvents.[2]

Method A: Reductive Alkylation (Preferred)

Objective: Selective mono-alkylation using an aldehyde or ketone.[1] Mechanism: Condensation to form a hydrazone, followed by selective reduction.[1] This method avoids over-alkylation because the intermediate hydrazone is less nucleophilic than the starting hydrazine.

Reagents
  • Substrate: 4,4-Difluoropiperidin-1-amine (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.0 - 1.1 equiv) or Ketone (1.2 - 1.5 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv, essential for ketone activation)

Step-by-Step Protocol
  • Salt Neutralization (If using HCl salt):

    • Suspend the amine hydrochloride in DCE. Add Triethylamine (TEA, 1.1 equiv) and stir for 15 min at Room Temperature (RT).

    • Note: If using the free base, skip this step.

  • Hydrazone Formation:

    • Add the Aldehyde/Ketone to the amine solution.

    • Add Acetic Acid (1-2 drops per mmol).[1]

    • Stir at RT for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS.[1] Formation of the hydrazone (often a UV-active spot) should be visible.[1] For unreactive ketones, add 3Å molecular sieves and extend time.[1]

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add

      
        in 3 portions over 15 minutes.
      
    • Allow the reaction to warm to RT and stir for 2–16 hours.

    • Note: For sterically hindered ketones, Sodium Cyanoborohydride (

      
      ) in MeOH at pH 4–5 may be more effective (requires toxic waste handling).
      
  • Workup:

    • Quench with saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      . Stir vigorously for 20 minutes to decompose boron complexes.
      
    • Extract with DCM (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Silica gel).[1]

    • Eluent: Hexanes/Ethyl Acetate or DCM/MeOH (with 1%

      
       if streaking occurs).
      

Method B: Direct Alkylation[1][4]

Objective: Introduction of simple alkyl groups (Me, Et, Bn) where reductive amination is not applicable. Risk: High risk of bis-alkylation (quaternization).[1] Control Strategy: Use of a weak base and slow addition of the electrophile at low temperature.

Reagents
  • Substrate: 4,4-Difluoropiperidin-1-amine (1.0 equiv)

  • Electrophile: Alkyl Halide (

    
    ) (0.9 - 1.0 equiv)
    
  • Base:

    
     (2.0 equiv) or DIPEA (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Protocol
  • Preparation:

    • Dissolve the amine in anhydrous MeCN (0.1 M concentration).

    • Add powdered, dry

      
      .
      
    • Cool the mixture to -10°C to 0°C .

  • Addition:

    • Dissolve the Alkyl Halide in a minimal amount of MeCN.

    • Add the electrophile solution dropwise over 30–60 minutes using a syringe pump or addition funnel.

    • Rationale: Keeping the concentration of electrophile low relative to the amine favors mono-alkylation.

  • Reaction:

    • Stir at 0°C for 2 hours, then slowly warm to RT.

    • Monitor closely by LCMS.[1] Stop the reaction as soon as the starting material is consumed or if bis-alkylation products appear.

  • Workup:

    • Filter off the solids (

      
      ).
      
    • Concentrate the filtrate.

    • Partition between Water and Ethyl Acetate.[1]

    • Critical: If the product is water-soluble (due to polarity), use continuous extraction or salted-out extraction (DCM).[1]

Visualized Workflows

Pathway Selection Logic

ReactionLogic Start Substrate: 4,4-Difluoropiperidin-1-amine Decision Target Substituent Type? Start->Decision PathA Secondary Alkyl / Primary Alkyl (via Aldehyde/Ketone) Decision->PathA Complex R group PathB Methyl / Benzyl / Allyl (via Halide) Decision->PathB Simple R group MethodA Method A: Reductive Amination (High Selectivity) PathA->MethodA MethodB Method B: Direct Alkylation (Careful Stoichiometry) PathB->MethodB ProdMono Mono-Alkylated Product (Major) MethodA->ProdMono Preferred MethodB->ProdMono Controlled T/Equiv ProdBis Bis-Alkylated/Quaternary (Risk) MethodB->ProdBis Over-reaction

Figure 1: Decision matrix for selecting the appropriate alkylation protocol based on the target substituent.

Mechanistic Insight: Reductive Amination of Hydrazines

Mechanism Step1 1. Condensation (Amine + Carbonyl) Inter Intermediate: Hydrazone (C=N-N) Step1->Inter - H2O Step2 2. Reduction (NaBH(OAc)3) Inter->Step2 Protonation Final Product: N-Alkyl Hydrazine Step2->Final Hydride Transfer

Figure 2: The reductive amination pathway proceeds via a stable hydrazone intermediate, preventing multiple alkylations.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Method A) Steric hindrance or wet solvent.[1]Add 3Å Molecular Sieves; switch to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

/MeOH; heat the imine formation step (reflux) before adding reductant.
Over-Alkylation (Method B) Excess electrophile or high temp.Reduce electrophile to 0.8 equiv; lower temp to -20°C; use syringe pump addition.
No Reaction (Ketones) Low electrophilicity of ketone.[1]Use catalytic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

or

to activate the ketone during hydrazone formation.
Product Degradation Oxidation of hydrazine.Perform all steps under Argon; store product as HCl or Oxalate salt.[1]

References

  • General Hydrazine Alkylation: Bredihhin, A., et al. "Regioselective alkylation of hydrazines."[1][2] Organic Letters, 2007, 9(6), 1097-1099.[1] Link

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][4] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1][4] Link

  • Gem-Difluoro Effect: O'Hagan, D. "Understanding organofluorine chemistry.[1] An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319.[1] Link

  • Substrate Data: 4,4-Difluoropiperidin-1-amine (CAS 811441-26-6).[1][5][6] ChemSrc Database.[1] Link

Sources

Method

Precision Solid-Phase Synthesis with 4,4-Difluoropiperidin-1-amine: A Guide to Scaffold Diversification

Introduction & Strategic Value 4,4-Difluoropiperidin-1-amine (CAS: 22705-24-4) represents a high-value building block in modern medicinal chemistry, particularly for the synthesis of aza-peptides , hydrazine-based inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

4,4-Difluoropiperidin-1-amine (CAS: 22705-24-4) represents a high-value building block in modern medicinal chemistry, particularly for the synthesis of aza-peptides , hydrazine-based inhibitors , and N-amino heterocycles .

Why This Building Block?
  • Bioisosterism & Physicochemical Modulation: The gem-difluoro moiety acts as a lipophilic bioisostere for a carbonyl or methylene group. It lowers the pKa of the piperidine nitrogen (via inductive effects), reducing lysosomotropism and improving metabolic stability by blocking the C4 position from oxidative metabolism (CYP450).

  • Unique Reactivity: As an N-amino piperidine, it possesses a hydrazine core (

    
    ). The exocyclic amino group is nucleophilic but distinct from standard primary amines, allowing for orthogonal protection strategies and unique cyclization pathways (e.g., pyrazole formation).
    
  • Therapeutic Relevance: This scaffold is integral to the development of PRMT5 inhibitors and Histamine H3 receptor antagonists , where the difluoropiperidine ring serves as a critical solvent-exposed or hydrophobic interaction motif.

Resin Loading Strategies

The choice of resin dictates the final functional group upon cleavage. For 4,4-difluoropiperidin-1-amine, two primary loading strategies are recommended: Reductive Amination (for secondary hydrazine linkers) and Direct Acylation (for hydrazide linkers).

Protocol A: Reductive Amination (FMP/BAL Resin)

Target: Creation of a secondary hydrazine linkage, stable to base, cleavable by acid.

Reagents:

  • Resin: FMP Resin (4-(4-Formyl-3-methoxyphenoxy)butyryl AM resin) or BAL Resin.

  • Solvent: 1% Acetic Acid in DMF/DCM (1:1).

  • Reductant: Sodium Triacetoxyborohydride (STAB).

Step-by-Step Protocol:

  • Swelling: Swell 1.0 g of FMP resin (loading ~0.8 mmol/g) in DCM for 30 min. Drain.

  • Imine Formation: Add a solution of 4,4-difluoropiperidin-1-amine (5.0 eq) in 10 mL of 1% AcOH/DMF. Shake for 2 hours at room temperature.

    • Note: The electron-withdrawing effect of the fluorine atoms may slow imine formation compared to simple piperidines.

  • Reduction: Add STAB (5.0 eq) directly to the reaction slurry. Shake for 16 hours (overnight).

  • Washing: Drain and wash with DMF (3x), MeOH (3x), and DCM (3x).

  • Validation: Perform a Chloranil Test . A dark blue/green color indicates the presence of the secondary hydrazine. Note: The Kaiser test is often unreliable for hydrazines.

Protocol B: Direct Attachment to 2-Chlorotrityl Chloride (2-CTC) Resin

Target: Release of the free hydrazine or N-functionalized derivative upon mild acid cleavage.

Step-by-Step Protocol:

  • Swelling: Swell 1.0 g of 2-CTC resin (1.6 mmol/g) in dry DCM for 30 min.

  • Loading: Dissolve 4,4-difluoropiperidin-1-amine (2.0 eq) and DIPEA (4.0 eq) in dry DCM (10 mL). Add to resin.

  • Incubation: Shake for 2 hours.

  • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted trityl chloride sites.

  • Washing: Drain and wash with DCM (5x), DMF (3x), DCM (3x).

Core Transformation Workflows

Once loaded, the resin-bound 4,4-difluoropiperidin-1-amine serves as a versatile nucleophile.

Workflow 1: Aza-Peptide & Urea Synthesis

This workflow generates urea or carbamate linkages, common in peptidomimetics.

Reaction with Isocyanates:

  • Preparation: Swell the hydrazine-loaded resin in DCM.

  • Coupling: Add Isocyanate (3.0 eq) and DIPEA (3.0 eq) in DCM. Shake for 2 hours.

  • Validation: Chloranil test should be negative (colorless).

Reaction with Activated Amino Acids (Aza-Peptide Coupling):

  • Critical Insight: Standard carbodiimide couplings (DIC/HOBt) can be sluggish due to the reduced nucleophilicity of the hydrazine. Use HATU or Triphosgene activation.

  • Activation: Pre-activate Fmoc-Amino Acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes.

  • Coupling: Add to resin. Shake for 2–4 hours.

  • Double Coupling: Recommended for sterically hindered amino acids.

Workflow 2: Heterocycle Construction (Pyrazoles)

This is the "Power Application" for this building block. The hydrazine core reacts with 1,3-dicarbonyls to form pyrazoles, a "privileged scaffold" in kinase inhibitors.

Protocol: Knorr Pyrazole Synthesis on Solid Phase

  • Reagent Prep: Dissolve a 1,3-diketone (e.g., acetylacetone or a substituted derivative) (5.0 eq) in DMF.

  • Reaction: Add the solution to the resin. Heat to 60°C for 4–6 hours.

    • Optimization: If the reaction is slow, add 1% acetic acid or use microwave irradiation (80°C, 30 min).

  • Mechanism: The resin-bound hydrazine attacks the ketone, forming a hydrazone, which then cyclizes and dehydrates to form the pyrazole.

Visualization of Workflows

The following diagram illustrates the critical decision pathways for using 4,4-difluoropiperidin-1-amine in solid-phase synthesis.

G Start 4,4-Difluoropiperidin-1-amine Resin_Ald Aldehyde Resin (FMP/BAL) Start->Resin_Ald Route A Resin_Cl Chloride Resin (2-CTC) Start->Resin_Cl Route B Load_RedAm Reductive Amination (NaBH(OAc)3) Resin_Ald->Load_RedAm Load_Sub Nucleophilic Substitution (DIPEA, DCM) Resin_Cl->Load_Sub Inter_Hydrazine Resin-Bound Secondary Hydrazine Load_RedAm->Inter_Hydrazine Load_Sub->Inter_Hydrazine Path_Urea Isocyanates/Carbamates Inter_Hydrazine->Path_Urea Diversification 1 Path_Pyraz 1,3-Diketones (60°C, Acid Cat.) Inter_Hydrazine->Path_Pyraz Diversification 2 Prod_Urea Aza-Peptide/Urea Scaffold Path_Urea->Prod_Urea Prod_Pyraz N-Substituted Pyrazole Path_Pyraz->Prod_Pyraz

Caption: Strategic workflow for resin loading and scaffold diversification using 4,4-difluoropiperidin-1-amine.

Cleavage & Isolation

The cleavage conditions must preserve the integrity of the gem-difluoro group. While C-F bonds are strong, avoidance of extremely harsh basic conditions (e.g., strong alkoxides at high heat) is prudent to prevent any potential elimination, though unlikely on this scaffold.

Linker StrategyCleavage ReagentConditionsProduct Type
2-CTC Resin 1% TFA in DCM5 x 2 min washesFree Hydrazine / Pyrazole
FMP Resin 50% TFA in DCM30 minSecondary Amine / Pyrazole
Rink Amide 95% TFA / 2.5% TIS / 2.5% H2O2 hoursCarboxamide (if attached via acid)

Post-Cleavage Workup:

  • Evaporation: Remove TFA immediately under nitrogen flow or rotary evaporation (do not heat >40°C).

  • Neutralization: If isolating the free amine, neutralize with bicarbonate, but be aware that hydrazines can oxidize in air over time. Store as the HCl or TFA salt.

  • Purification: The gem-difluoro group provides a distinct mass signature (+36 Da vs. parent) and often simplifies HPLC purification by increasing retention time on C18 columns compared to non-fluorinated analogs.

References

  • Solid-Phase Synthesis of N-Heterocycles: ACS Combinatorial Science. "Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction." (2010). Link

  • Aza-Peptide Synthesis: Organic Letters. "Azopeptides: Synthesis and Pericyclic Chemistry." (2015).[1] Link

  • Reductive Amination Protocols: Chemical Reviews. "Reductive Amination in the Synthesis of Pharmaceuticals." (2019). Link

  • Gem-Difluoro Utility: Journal of Medicinal Chemistry. "Gem-Difluoro-3-azabicyclo[3.n.1]alkanes... Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery." Link

  • Hydrazine Linker Cleavage: Molecules. "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." (2024).[2][3][4] Link

Sources

Application

Technical Guide: Reactivity &amp; Protocols for 4,4-Difluoropiperidin-1-amine

This Application Note is designed for medicinal chemists and process development scientists. It details the chemical reactivity, optimized protocols, and handling requirements for 4,4-difluoropiperidin-1-amine (CAS: 2228...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the chemical reactivity, optimized protocols, and handling requirements for 4,4-difluoropiperidin-1-amine (CAS: 22286-25-5), a specialized hydrazine building block used to introduce metabolic stability and alter physicochemical properties in drug candidates.

Introduction & Chemical Profile

4,4-Difluoropiperidin-1-amine is a functionalized hydrazine derivative consisting of a piperidine ring geminally substituted with fluorine atoms at the 4-position and an


-amino group at the 1-position.
Core Value Proposition

In medicinal chemistry, this moiety serves as a bioisostere for piperidine or morpholine residues.[1] The gem-difluoro group provides two critical advantages:

  • Metabolic Blocking: The C-F bonds prevent oxidative metabolism (e.g., hydroxylation) at the typically labile 4-position.[1]

  • Lipophilicity Modulation: The fluorine atoms lower the basicity of the piperidine nitrogen (via inductive effects) and alter the

    
    , often improving membrane permeability compared to the non-fluorinated parent.
    
Physicochemical Properties
PropertyData / Description
CAS Number 22286-25-5 (Free base) / 144230-52-4 (HCl salt)
Molecular Formula

Molecular Weight 136.14 g/mol
Nucleophilicity Reduced compared to piperidin-1-amine due to the

(inductive) effect of the

-fluorines.[1]
Basicity (

)
Lower than typical hydrazines (

estimated for conjugate acid).[1]
Physical State Colorless to pale yellow oil (free base); White solid (HCl salt).[1]

Reaction Landscape & Mechanisms

The primary reactivity of 4,4-difluoropiperidin-1-amine resides in the exocyclic primary amino group (


). However, the electron-withdrawing nature of the fluorine atoms requires tailored conditions to drive reactions to completion.
Key Reaction Pathways
  • Condensation (Carbonyls): Reacts with aldehydes/ketones to form Hydrazones .[1]

    • Challenge: Slower kinetics due to reduced nucleophilicity.[1]

    • Solution: Requires acid catalysis (AcOH,

      
      -TsOH) or dehydrating agents (
      
      
      
      ).
  • Acylation (Carboxylates): Reacts with activated esters/acid chlorides to form Hydrazides .[1]

    • Challenge: Competition with hydrolysis; potential for bis-acylation.[1]

    • Solution: Controlled addition at low temperature; use of HATU/EDC for carboxylic acids.

  • Urea/Thiourea Formation: Reacts with isocyanates/isothiocyanates to form Semicarbazides .[1]

  • Heterocyclization: Condensation with 1,3-diketones yields Pyrazoles .[1]

Visualizing the Reaction Network

ReactionLandscape Core 4,4-Difluoropiperidin-1-amine Aldehyde Aldehydes/Ketones (R-CHO / R-CO-R') Core->Aldehyde Condensation (Acid Cat.) Acid Carboxylic Acids (Activated via HATU/EDC) Core->Acid Acylation (Coupling) Isocyanate Isocyanates (R-N=C=O) Core->Isocyanate Addition Diketone 1,3-Diketones Core->Diketone Cyclocondensation Hydrazone Hydrazone (C=N Bond Formation) Aldehyde->Hydrazone Hydrazide Hydrazide (Amide-like Linkage) Acid->Hydrazide Semicarbazide Semicarbazide (Urea Linkage) Isocyanate->Semicarbazide Pyrazole Pyrazole (Heterocycle) Diketone->Pyrazole

Figure 1: Reaction landscape of 4,4-difluoropiperidin-1-amine showing primary synthetic transformations.

Detailed Experimental Protocols

Protocol A: Synthesis of Hydrazones (Condensation)

Target: Reaction with an aryl aldehyde to form a stable hydrazone linker.[1] Mechanism: Acid-catalyzed nucleophilic attack followed by dehydration.[1]

Reagents:

  • 4,4-Difluoropiperidin-1-amine (1.0 equiv)

  • Aryl Aldehyde (1.0–1.1 equiv)[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]

  • Catalyst: Acetic Acid (AcOH, 5–10 mol%) or

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH, 1 mol%)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the aryl aldehyde (1.0 mmol) in absolute EtOH (5 mL) in a round-bottom flask.

  • Activation: Add the catalyst (AcOH, 10

    
    L) and stir at room temperature for 5 minutes.
    
  • Addition: Add 4,4-difluoropiperidin-1-amine (1.0 mmol) dropwise. Note: If using the HCl salt, add 1.0 equiv of Triethylamine (TEA) to neutralize the salt before adding to the aldehyde.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC or LC-MS.[1] The formation of the hydrazone (
    
    
    
    ) is typically indicated by a shift in UV absorption.
  • Work-up:

    • Cool to room temperature.[1]

    • If the product precipitates: Filter the solid, wash with cold EtOH, and dry under vacuum.

    • If soluble: Concentrate the solvent in vacuo.[1] Redissolve in EtOAc, wash with saturated

      
       (to remove acid catalyst) and brine. Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallization from EtOH/Hexanes or flash column chromatography (typically Hexane/EtOAc).[1]

Protocol B: Synthesis of Hydrazides (Amide Coupling)

Target: Coupling with a carboxylic acid to form a hydrazide.[1] Critical Consideration: Standard amide coupling reagents are effective, but HATU is recommended to boost the electrophilicity of the acid to match the lower nucleophilicity of the fluorinated amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 4,4-Difluoropiperidin-1-amine (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC

    
    HCl / HOBt[1]
    
  • Base: DIPEA (Diisopropylethylamine, 3.0 equiv)[1]

  • Solvent: DMF or DCM (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.1 mmol). Stir at room temperature for 15–30 minutes to form the activated ester.

  • Coupling: Add 4,4-difluoropiperidin-1-amine (1.1 mmol) in one portion.

  • Reaction: Stir at room temperature for 12–18 hours.

    • Optimization: If conversion is low after 4 hours, heat to

      
      . The electron-deficient nature of the amine may require thermal energy to overcome the activation barrier.
      
  • Work-up:

    • Dilute with EtOAc (30 mL).

    • Wash sequentially with: 10% Citric Acid (removes unreacted amine/HATU byproducts), Water, Saturated

      
      , and Brine.[1]
      
    • Note: Hydrazides can be polar; ensure the product does not partition into the aqueous layer.

  • Purification: Flash chromatography (DCM/MeOH gradients are often required due to polarity).[1]

Mechanistic Logic & Troubleshooting

The "Fluorine Effect" on Reactivity

The 4,4-difluoro substitution exerts a strong electron-withdrawing inductive effect (


) through the 

-framework.
  • Consequence: The electron density on the

    
     nitrogen is reduced.
    
  • Impact on Protocol:

    • Slower Nucleophilic Attack: The amine is a "harder," less reactive nucleophile than piperidine.[1]

    • Acid Sensitivity: The resulting hydrazones are generally more stable to hydrolysis than non-fluorinated analogs because the

      
       bond is less polarized by the electron-poor nitrogen.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (Condensation) Electrophile (ketone) is too sterically hindered or amine is too deactivated.[1]Add a Lewis Acid catalyst (

or

) to activate the carbonyl; use microwave irradiation (

, 20 min).
Low Yield (Coupling) Formation of

-acyl urea byproduct or incomplete activation.[1]
Switch from EDC to HATU or COMU.[1] Ensure excess base (DIPEA) is present to keep the amine deprotonated (free base form).
Multiple Spots on TLC Oxidation of the hydrazine moiety.Perform reaction under inert atmosphere (

/Ar). Avoid chlorinated solvents if radical pathways are suspected.[1]

Safety & Handling (E-E-A-T)

Hazard Class: Hydrazine derivatives are potentially toxic and genotoxic.[1]

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (GHS Category 4).[1]

  • Irritation: Causes skin and serious eye irritation.[1][3]

  • Stability: Avoid contact with strong oxidizing agents.[1][4]

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Waste Disposal: Segregate as hazardous organic waste. Do not mix with oxidizing waste streams (e.g., nitric acid, peroxides) due to explosion risk.[1]

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality to nitrogen gas before cleanup, provided no other incompatibilities exist.[1]

References

  • PubChem. (2025).[1][3] 4,4-Difluoropiperidine Compound Summary. National Library of Medicine. [Link][1]

  • Ahn, Y. C., et al. (2021).[1][5] Discovery of 4,4'-Dipyridylsulfide Analogs as "Switchable Electrophiles" for Covalent Inhibition. ACS Chemical Biology, 16(3), 541–550.[1] [Link][1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

Sources

Method

Application Note: 4,4-Difluoropiperidin-1-amine in PET Tracer Synthesis

This guide details the application of 4,4-Difluoropiperidin-1-amine (CAS 811442-23-6) as a specialized building block in the synthesis of Positron Emission Tomography (PET) radiotracers. While the 4,4-difluoropiperidine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4,4-Difluoropiperidin-1-amine (CAS 811442-23-6) as a specialized building block in the synthesis of Positron Emission Tomography (PET) radiotracers.

While the 4,4-difluoropiperidine moiety is a "privileged scaffold" in medicinal chemistry (used to modulate lipophilicity and block metabolic oxidation), the N-amino variant is specifically utilized to construct hydrazone , hydrazine , or semicarbazide linkers.[1] These motifs are critical in the development of high-affinity ligands for targets such as the Histamine H3 Receptor (H3R) and specific enzyme inhibitors.

Part 1: Strategic Overview & Chemical Logic

The Role of the Scaffold

In PET tracer design, the 4,4-difluoropiperidin-1-yl moiety serves two primary functions:

  • Metabolic Blocking: The gem-difluoro substitution at the C4 position blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the biological half-life of the tracer.

  • pKa Modulation: The fluorine atoms lower the basicity of the piperidine nitrogen (via inductive effects), reducing non-specific binding associated with lysosomal trapping of highly basic amines.[1]

The 1-amino (N-NH₂) group provides a unique "handle" for orthogonal conjugation. Unlike standard piperidines (which form amides or sulfonamides), the N-amino group allows for the formation of hydrazones (with aldehydes) or ureas/semicarbazides (with isocyanates), creating rigid linkers often required for receptor binding pockets.[1]

Target Applications
  • Histamine H3 Receptor Antagonists: This scaffold is heavily cited in the synthesis of H3R ligands used to image neurodegenerative disorders (Alzheimer’s, Parkinson’s).[1]

  • Fibroblast Activation Protein (FAP) Inhibitors: Analogous to difluoroproline derivatives, this moiety is explored for tumor microenvironment imaging.[1][2][3]

Part 2: Chemical Profile & Handling

ParameterSpecificationNotes
Compound Name 4,4-Difluoropiperidin-1-amineOften supplied as HCl salt.[4][5][6][7]
CAS Number 811442-23-6
Molecular Weight 136.14 g/mol (Free base)~172.6 g/mol (HCl salt).[1]
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane).[1]
Stability Hygroscopic (Salt form)Store at -20°C under inert atmosphere (Ar/N₂).[1]
Reactivity Nucleophilic (N-NH₂)Reacts rapidly with aldehydes, ketones, and activated esters.[1]

Handling Protocol:

  • Storage: Keep desiccated. The free base is prone to oxidation; always generate in situ from the HCl salt if possible.

  • Neutralization: When using the HCl salt in organic synthesis, add a mild base (e.g., DIPEA or Et₃N) to liberate the nucleophilic hydrazine.[1]

Part 3: Experimental Protocols

Protocol A: Precursor Synthesis (Scaffold Construction)

Objective: To synthesize a "Cold Standard" or "Labeling Precursor" containing the 4,4-difluoropiperidine moiety linked to a heteroaromatic core.[1]

Case Study: Synthesis of a generic H3R ligand precursor via Hydrazone Formation.

Reagents:

  • 4,4-Difluoropiperidin-1-amine HCl (1.0 eq)[5]

  • 6-Nitropyridine-3-carbaldehyde (1.0 eq) [Precursor for SNAr labeling][1]

  • Ethanol (anhydrous)[1]

  • Acetic Acid (catalytic)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 6-nitropyridine-3-carbaldehyde in 5 mL of anhydrous ethanol.

  • Activation: Add 1.0 mmol of 4,4-difluoropiperidin-1-amine HCl and 1.1 mmol of DIPEA.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (formation of a new spot, disappearance of aldehyde).[1]

  • Isolation: Cool to room temperature. The hydrazone product often precipitates. Filter and wash with cold ethanol.

    • Note: If reduction is required (to form the hydrazine -NH-NH-), treat the crude hydrazone with Sodium Cyanoborohydride (NaBH₃CN) in MeOH at pH 4–5.[1]

Protocol B: Radiosynthesis (Late-Stage [¹⁸F]Fluorination)

Objective: To radiolabel the scaffold synthesized in Protocol A using Nucleophilic Aromatic Substitution (SₙAr).

Mechanism: The nitro group on the pyridine ring (introduced in Protocol A) acts as the leaving group, displaced by [¹⁸F]fluoride.[1] The 4,4-difluoropiperidine moiety remains the stable "pharmacophore."

Automated Synthesis Module Setup (e.g., GE TRACERlab or Synthra):

1. [¹⁸F]Fluoride Preparation:

  • Trapping: Trap cyclotron-produced [¹⁸F]F⁻ on a QMA carbonate ion-exchange cartridge.

  • Elution: Elute with K₂.2.2 (Kryptofix 2.2.2) / K₂CO₃ solution (1.5 mL) into the reaction vessel.

  • Drying: Azeotropic drying with acetonitrile (3 x 1 mL) at 95°C under helium flow and vacuum. Crucial: Water must be < 50 ppm to prevent hydrolysis.[1]

2. Labeling Reaction:

  • Precursor: Dissolve 2–5 mg of the Nitro-hydrazone precursor (from Protocol A) in 1 mL anhydrous DMSO.

  • Addition: Add precursor solution to the dried [¹⁸F]KF/K2.2.2 complex.

  • Reaction: Heat at 130°C for 10–15 minutes .

    • Why 130°C? High temperature is needed for SₙAr on deactivated pyridine rings, but avoid >150°C to prevent degradation of the hydrazone linker.[1]

3. Purification:

  • Dilution: Cool reactor to 40°C and dilute with 10 mL water.

  • SPE Extraction: Pass through a C18 Sep-Pak cartridge. Wash with 10 mL water to remove unreacted [¹⁸F]fluoride and salts.[1]

  • Elution: Elute product with 1–2 mL Ethanol.

  • HPLC: Semi-preparative HPLC (C18 column, Acetonitrile/Water gradient) to separate the [¹⁸F]Tracer from the nitro-precursor.

Part 4: Visualization & Logic

Synthesis Workflow Diagram

The following diagram illustrates the integration of the amine building block into the PET tracer workflow.

G Amine 4,4-Difluoropiperidin-1-amine (Building Block) Precursor Nitro-Hydrazone Precursor (Cold Scaffold) Amine->Precursor Condensation (EtOH, Reflux) Aldehyde 6-Nitropyridine-3-carbaldehyde (Electrophile) Aldehyde->Precursor Tracer [18F]Labeled H3 Antagonist (Final Tracer) Precursor->Tracer Precursor Addition F18 [18F]Fluoride (Cyclotron) Complex [18F]KF / K2.2.2 (Dried Complex) F18->Complex Trapping & Drying Complex->Tracer SNAr Reaction (DMSO, 130°C)

Caption: Workflow for converting the 4,4-difluoropiperidin-1-amine building block into a radiolabeled PET tracer via hydrazone formation and SNAr radiofluorination.

Biological Mechanism (H3 Receptor)

Understanding the target validates the choice of scaffold.[1]

H3 Tracer [18F]Tracer (Piperidine Scaffold) H3R Histamine H3 Receptor (GPCR) Tracer->H3R High Affinity Binding (Ki < 10 nM) Gio Gi/o Protein H3R->Gio Activation (Agonist) or Blockade (Antagonist) cAMP cAMP Levels (Decrease) Gio->cAMP Modulation Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Downstream Effect

Caption: Pharmacological pathway of H3 receptor antagonists.[1] The tracer binds to H3R, modulating neurotransmitter release relevant to cognitive disorders.[1][7]

Part 5: Quality Control & Validation

To ensure the tracer is suitable for in vivo use, the following QC parameters must be met.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC / Radio-TLC> 95%
Molar Activity (Am) HPLC (UV vs Rad signal)> 37 GBq/µmol (> 1 Ci/µmol)
Identity Co-injection with Cold StandardRetention time match ± 0.5 min
Residual Solvents Gas Chromatography (GC)DMSO < 5000 ppm; Ethanol < 5000 ppm
pH pH Strip / Meter4.5 – 8.5
Endotoxins LAL Test< 17.5 EU/mL

References

  • Chemical Society Reviews. (2017).[1] Fluorine-18 labelled building blocks for PET tracer synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020).[1] Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. PubMed Central. Retrieved from [Link]

  • MDPI Pharmaceuticals. (2023).[1] Synthesis and Evaluation of [18F]-Labeled Ligands for Detection. Retrieved from [Link][1]

  • Google Patents. (2024).[1] Prmt5 inhibitors and uses thereof (US20240254118A1).[1] Retrieved from

Sources

Application

Application Note: Strategic Incorporation of 4,4-Difluoropiperidin-1-amine in Kinase Medicinal Chemistry

This guide outlines the strategic incorporation of 4,4-Difluoropiperidin-1-amine (CAS: 1216909-58-0) into kinase inhibitor scaffolds. This specific building block—a gem-difluorinated cyclic hydrazine—offers unique opport...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic incorporation of 4,4-Difluoropiperidin-1-amine (CAS: 1216909-58-0) into kinase inhibitor scaffolds. This specific building block—a gem-difluorinated cyclic hydrazine—offers unique opportunities to modulate pKa, lipophilicity, and metabolic stability compared to standard piperidine or piperazine isosteres.

Executive Summary & Rationale

4,4-Difluoropiperidin-1-amine is a specialized building block featuring a piperidine ring gem-difluorinated at the C4 position and an exocyclic amino group at the N1 position. Chemically, it is a cyclic hydrazine .[1][2]

Why This Moiety?
  • pKa Modulation: The gem-difluoro group at C4 exerts a strong electron-withdrawing inductive effect (

    
    ) through the 
    
    
    
    -framework.[2] This significantly lowers the basicity of the distal hydrazine nitrogens compared to non-fluorinated analogs.[1][2]
    • Impact: Reduces lysosomal trapping and hERG channel affinity, common liabilities for basic amine-containing drugs.[2]

  • Metabolic Blockade: The C4 position of piperidine is a metabolic "soft spot" prone to cytochrome P450-mediated oxidation.[1][2] Fluorination blocks this site, extending half-life (

    
    ).[2]
    
  • Vector & Geometry: The N-N bond introduces a distinct bond angle and rotational vector compared to C-C or C-N linkers, allowing the piperidine ring to project into solvent-exposed pockets or specific hydrophobic clefts (e.g., the ribose pocket) with a unique trajectory.

Physicochemical Profile Comparison
PropertyPiperidin-1-amine4,4-Difluoropiperidin-1-amine Impact of Modification
pKa (Conj. Acid) ~7.8 - 8.2~6.5 - 7.0 (Est.)[2]Reduced basicity; improved permeability.[1][2]
LogP 0.20.5 - 0.8 Slight increase in lipophilicity due to C-F bonds.[1][2]
Metabolic Stability Low (C4 oxidation)High Blocks C4-hydroxylation.[1][2]
H-Bond Donor Yes (

)
Yes (

)
Retains donor capability for hinge/solvent interaction.[1][2]

Safety & Handling Protocol (Critical)

Hazard Class: Hydrazine Derivative.[1][2] While less volatile than simple hydrazines, this compound retains potential genotoxic and skin-sensitizing properties typical of the hydrazine pharmacophore.[1]

  • Containment: All weighing and reaction setups must be performed inside a certified chemical fume hood.

  • Deactivation: Treat waste streams containing unreacted hydrazine with dilute bleach (sodium hypochlorite) or peroxide to oxidize the N-N bond before disposal.[1][2]

  • PPE: Double nitrile gloves are mandatory.[1][2] The lipophilic nature of the fluorinated ring increases skin permeability.[1][2]

Synthetic Protocols

This section details two primary strategies for incorporating this moiety: Nucleophilic Aromatic Substitution (


)  for core scaffold attachment, and Reductive Amination  for side-chain elaboration.[2]
Strategy A: Incorporation into Pyrimidine Scaffolds

This is the most common route for attaching the moiety to the kinase hinge-binding core (e.g., 2,4-dichloropyrimidine).

Objective: Synthesize a 2-amino-4-(hydrazinyl)pyrimidine derivative.

Mechanism & Regioselectivity

The reaction of 2,4-dichloropyrimidine is governed by the "hard/soft" nature of the nucleophile and solvent effects.[1]

  • C4 Position: More electrophilic; preferred by hard nucleophiles and under thermodynamic control.[1][2]

  • C2 Position: Less reactive; substitution here usually requires displacement of the C4-chloride first or specific catalysis.[1][2]

Diagram:


 Pathway 

SNAr_Pathway SM 2,4-Dichloropyrimidine (Scaffold) Intermediate Transition State (Meisenheimer Complex) SM->Intermediate DIPEA, iPrOH 0°C to RT Reagent 4,4-Difluoropiperidin-1-amine (Nucleophile) Reagent->Intermediate Product 4-Substituted Pyrimidine (Major Isomer) Intermediate->Product Path A (Kinetic/Thermodynamic) ByProduct 2-Substituted Isomer (Minor/Avoided) Intermediate->ByProduct Path B

Caption: Regioselective


 reaction favors C4 substitution due to higher electrophilicity.
Step-by-Step Protocol
  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous Isopropanol (iPrOH) or THF (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) to neutralize the HCl byproduct.[2]

    • Note: Inorganic bases like

      
       can be used but may lead to heterogeneous mixtures that complicate kinetics.[1][2]
      
  • Nucleophile Addition: Cool the solution to 0°C . Slowly add 4,4-difluoropiperidin-1-amine hydrochloride (1.1 equiv) portion-wise.

    • Why 0°C? Low temperature maximizes regioselectivity for the C4 position over the C2 position.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS.[1][2]

    • Target Mass: Look for M+H corresponding to Monosubstitution (Cl pattern preserved).[1][2]

  • Workup:

    • Evaporate volatiles under reduced pressure.[1][2]

    • Partition residue between EtOAc and Water.[1][2]

    • Wash organic layer with Brine, dry over

      
      .[1][2]
      
  • Purification: Flash column chromatography (Hexane/EtOAc). The C4-isomer typically elutes after the bis-substituted byproduct but before the C2-isomer (polarity dependent).

Strategy B: Reductive Alkylation (Hydrazone Formation/Reduction)

This method attaches the moiety to an aldehyde-bearing scaffold, creating a saturated hydrazine linkage (


) or a stable hydrazone (

).

Diagram: Reductive Alkylation Workflow

Reductive_Amination Aldehyde Scaffold-CHO (Aldehyde) Hydrazone Intermediate Hydrazone (Stable/Isolable) Aldehyde->Hydrazone MeOH/DCM, 2h Amine 4,4-Difluoropiperidin-1-amine Amine->Hydrazone FinalProduct Saturated Hydrazine Linker (Target) Hydrazone->FinalProduct Reduction ReducingAgent NaBH(OAc)3 / AcOH ReducingAgent->FinalProduct

Caption: Two-step reductive alkylation via a hydrazone intermediate.

Step-by-Step Protocol
  • Hydrazone Formation:

    • Dissolve the aldehyde scaffold (1.0 equiv) in DCM/MeOH (1:1) .

    • Add 4,4-difluoropiperidin-1-amine (1.2 equiv).[2]

    • Optional: Add catalytic Acetic Acid (1-2 drops) if reaction is sluggish.[1][2]

    • Stir at RT for 2–4 hours. Confirm hydrazone formation by LCMS (Mass = Aldehyde + Amine -

      
      ).[1][2]
      
  • Reduction:

    • Cool to 0°C.[1][2]

    • Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv).[1][2]

    • Why STAB? It is milder than

      
       and reduces the hydrazone without reducing the aldehyde (if equilibrium exists) or other sensitive groups.[1]
      
  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM. The product is a 1,1-disubstituted hydrazine .[2]

Characterization & Validation

Self-validating the synthesis of fluorinated hydrazine derivatives requires specific attention to NMR signatures.

  • 
     NMR: 
    
    • Expect a strong signal around -95 to -100 ppm .[2]

    • Splitting: The gem-difluoro group is often chemically equivalent in achiral environments but may show AB coupling (

      
      ) if the scaffold induces chirality or restricted rotation.[1]
      
  • 
     NMR: 
    
    • 
      -Protons:  The protons at C2/C6 of the piperidine ring (adjacent to the hydrazine nitrogen) will appear upfield relative to a standard amine due to the electron-rich N-N bond, typically 
      
      
      
      2.5–3.0 ppm
      .
    • 
      -Protons:  The protons at C3/C5 (adjacent to the 
      
      
      
      ) will show complex multiplet splitting due to H-F coupling (
      
      
      ).[2]

References

  • BenchChem. (4,4-Difluoropiperidin-1-yl)amine hydrochloride: Structure and Properties.Link

  • Journal of Medicinal Chemistry. Discovery of AZD5363: An Orally Bioavailable, Potent Inhibitor of Akt Kinases.[1][2] (Discusses piperidine modifications in kinase inhibitors). Link

  • Chemical Science. The effect of gem-difluorination on the conformation and properties of macrocyclic systems. (Physicochemical effects of gem-difluoro groups). Link

  • PubChem. Compound Summary: 4,4-Difluoropiperidin-1-amine.[2][3]Link

Sources

Method

Application Notes &amp; Protocols: Leveraging 4,4-Difluoropiperidin-1-amine for the Development of Novel Anti-Inflammatory Agents

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4,4-Difluoropiperidin-1-amine as a privileged scaffold in the design and synth...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4,4-Difluoropiperidin-1-amine as a privileged scaffold in the design and synthesis of next-generation anti-inflammatory therapeutics. The protocols and insights presented herein are grounded in established scientific principles and aim to empower research teams to accelerate their discovery programs.

Introduction: The Strategic Advantage of Fluorinated Scaffolds in Anti-Inflammatory Drug Discovery

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. The 4,4-difluoropiperidine moiety, in particular, has emerged as a highly valuable building block. The gem-difluoro substitution on the piperidine ring introduces unique conformational constraints and electronic properties that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.

In the context of anti-inflammatory drug development, where achieving high potency and a favorable safety profile is paramount, the 4,4-difluoropiperidine scaffold offers several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the 4-position of the piperidine ring resistant to oxidative metabolism, a common pathway for drug degradation. This can lead to an extended plasma half-life and improved pharmacokinetic profile.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, influencing the molecule's ionization state at physiological pH. This can be strategically employed to optimize target engagement and reduce off-target effects.

  • Conformational Control: The gem-difluoro group can influence the conformational preference of the piperidine ring, potentially pre-organizing the molecule for optimal binding to its target protein.

  • Enhanced Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole interactions and hydrogen bonding with the target protein, contributing to increased binding affinity.

This guide will focus on a practical application of 4,4-Difluoropiperidin-1-amine in the synthesis of a potent and selective inhibitor of a key pro-inflammatory enzyme, providing a detailed workflow from chemical synthesis to biological evaluation.

Workflow for Developing a 4,4-Difluoropiperidine-Based Anti-Inflammatory Agent

The following diagram outlines the general workflow for the development of a novel anti-inflammatory agent, starting from the strategic incorporation of the 4,4-difluoropiperidine scaffold.

workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase cluster_optimization Optimization Phase start 4,4-Difluoropiperidin-1-amine intermediate Functionalized Intermediate start->intermediate Reaction Step 1 final_compound Final Bioactive Compound intermediate->final_compound Reaction Step 2 in_vitro In Vitro Assays (e.g., Enzyme Inhibition) final_compound->in_vitro Screening in_vivo In Vivo Models (e.g., Animal Models of Inflammation) in_vitro->in_vivo Lead Candidate Selection sar Structure-Activity Relationship (SAR) Studies in_vivo->sar Feedback Loop sar->intermediate Rational Design of New Analogs sar cluster_core Core Scaffold cluster_modifications SAR Exploration cluster_properties Resulting Properties core 4,4-Difluoropiperidine r1 R1 Group (e.g., Aryl, Heteroaryl) core->r1 Modification at N-1 r2 R2 Group (e.g., Amide, Sulfonamide) core->r2 Modification at C-3/C-5 potency Potency r1->potency selectivity Selectivity r1->selectivity r2->potency pk Pharmacokinetics r2->pk

Application

High-Affinity GPCR Ligand Engineering: The 4,4-Difluoropiperidin-1-amine Motif

Executive Summary: The Fluorine Advantage in GPCR Design 4,4-Difluoropiperidin-1-amine (also known as N-amino-4,4-difluoropiperidine) represents a high-value building block for medicinal chemistry, specifically in the op...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in GPCR Design

4,4-Difluoropiperidin-1-amine (also known as N-amino-4,4-difluoropiperidine) represents a high-value building block for medicinal chemistry, specifically in the optimization of G-Protein Coupled Receptor (GPCR) ligands. Unlike its non-fluorinated counterpart, this moiety introduces the gem-difluoro effect—a steric and electronic modification that lowers the pKa of the nitrogen center, enhances lipophilicity (LogD), and blocks metabolic oxidation at the vulnerable C4 position.

This guide details the strategic application of 4,4-difluoropiperidin-1-amine in synthesizing pyrazole-based antagonists and urea-linked agonists , targeting receptors such as Histamine H3 , Orexin , and Cannabinoid CB1 .

Chemical Rationale & Pharmacophore Logic

The gem-Difluoro Effect

The substitution of hydrogen with fluorine at the C4 position of the piperidine ring induces specific physicochemical changes critical for GPCR binding kinetics:

PropertyEffect of 4,4-Difluoro SubstitutionImpact on Drug Design
Metabolic Stability Blocks CYP450-mediated hydroxylation at C4.Extends half-life (

) and reduces clearance.
Basicity (pKa) Lowers

of the piperidine nitrogen (inductive effect).
Improves membrane permeability; reduces hERG liability often associated with highly basic amines.
Conformation Favors the chair conformation due to the gauche effect.Pre-organizes the ligand for the binding pocket, reducing entropic penalty upon binding.
Lipophilicity Increases LogP/LogD.Enhances blood-brain barrier (BBB) penetration (critical for CNS targets like H3 and Orexin).
Structural Bioisosterism

The 4,4-difluoropiperidine moiety acts as a bioisostere for:

  • Morpholine: Mimics the oxygen polarity without the hydrogen bond acceptor liability.

  • Cyclohexane: Adds polarity to a hydrophobic core without sacrificing steric bulk.

Protocol A: Synthesis of 1-(4,4-Difluoropiperidin-1-yl)pyrazoles

Application: This protocol synthesizes a core scaffold common in CB1 antagonists (e.g., Rimonabant analogs) and JAK inhibitors. The hydrazine moiety of the starting material condenses with a 1,3-diketone to form the pyrazole ring.

Materials
  • Reagent A: 4,4-Difluoropiperidin-1-amine hydrochloride (1.0 eq)

  • Reagent B: 1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione for fluorinated analogs) (1.1 eq)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: Triethylamine (TEA) (if using HCl salt)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Reagent B (1.1 eq) in absolute Ethanol (0.5 M concentration).

  • Free Basing: If using the hydrochloride salt of Reagent A , add TEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition: Add Reagent A (1.0 eq) portion-wise to the reaction mixture.

    • Note: The reaction is initially exothermic. Monitor internal temperature.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check reaction progress via TLC (System: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the diketone peak and the emergence of the pyrazole mass (

      
      ).
      
  • Workup:

    • Cool to room temperature.[1]

    • Remove solvent under reduced pressure.

    • Redissolve residue in EtOAc and wash with saturated

      
       (2x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85%.

Critical Control Point

Regioselectivity: When using asymmetrical 1,3-diketones, two regioisomers (1,3- vs 1,5-substituted pyrazoles) may form. The steric bulk of the 4,4-difluoropiperidine group often favors the formation of the isomer where the bulky piperidine is distal to the largest substituent on the diketone, but NOESY NMR is required for confirmation.

Protocol B: Urea Linker Synthesis (GPCR Agonist Scaffold)

Application: Synthesis of urea-linked ligands (e.g., for CCR5 or Orexin receptors) where the piperidine acts as the basic amine headgroup.

Materials
  • Reagent A: 4,4-Difluoropiperidin-1-amine (Free base)[2]

  • Reagent B: Aryl Isocyanate (e.g., Phenyl isocyanate derivatives)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Diisopropylethylamine (DIPEA)

Step-by-Step Methodology
  • Setup: Flame-dry a reaction vial and purge with Argon.

  • Dissolution: Dissolve Reagent A (1.0 eq) in anhydrous DCM (0.2 M). Add DIPEA (1.5 eq) if the amine is an HCl salt.

  • Coupling: Cool the solution to

    
    . Dropwise add Reagent B  (1.0 eq) dissolved in DCM.
    
  • Reaction: Allow to warm to room temperature and stir for 2–12 hours.

    • Mechanism:[3][4] Nucleophilic attack of the hydrazine terminal nitrogen onto the isocyanate carbon.

  • Quench & Isolation:

    • Quench with a small amount of water.

    • Extract with DCM.

    • Self-Validating Step: The product often precipitates out of non-polar solvents (Hexane/Ether trituration) due to the formation of the urea hydrogen bond network.

  • Purification: Recrystallization from EtOH/Water or reverse-phase HPLC if the product is oily.

Experimental Workflow Visualization

The following diagram illustrates the decision logic for synthesizing different GPCR ligand classes using 4,4-difluoropiperidin-1-amine.

GPCR_Ligand_Synthesis Start Start: 4,4-Difluoropiperidin-1-amine Pathway1 Pathway A: Pyrazole Synthesis (Antagonists) Start->Pathway1 Condensation Pathway2 Pathway B: Urea/Amide Linkage (Agonists/Modulators) Start->Pathway2 Nucleophilic Attack Reagent1 Reactant: 1,3-Diketone Pathway1->Reagent1 Inter1 Intermediate: Hydrazone Pathway1->Inter1 Reflux (-H2O) Reagent2 Reactant: Isocyanate / Acid Chloride Pathway2->Reagent2 Product2 Target: Piperidinyl-Urea (e.g., CCR5/Orexin Ligand) Pathway2->Product2 DCM, 0°C Product1 Target: 1-(Piperidin-1-yl)pyrazole (e.g., CB1/H3 Ligand) Inter1->Product1 Cyclization Product1->Product1 Check Regiochem (NOESY)

Caption: Synthetic divergence of 4,4-difluoropiperidin-1-amine into Pyrazole (Antagonist) and Urea (Agonist) scaffolds.

Case Study: H3 Receptor Antagonist Design

Context: Histamine H3 receptors regulate neurotransmitter release (acetylcholine, dopamine).[2] H3 antagonists are sought for cognitive enhancement (Alzheimer's, ADHD).

  • Challenge: Traditional piperidine-based H3 antagonists often suffer from high basicity (leading to phospholipidosis) and rapid oxidative metabolism.

  • Solution: Replacing the standard piperidine with 4,4-difluoropiperidine .[5]

  • Outcome:

    • pKa Modulation: The fluorines lower the pKa from ~10.5 (piperidine) to ~8.5. This reduces lysosomal trapping and phospholipidosis risk.

    • Affinity: The 4,4-difluoro group maintains the necessary steric bulk to fill the hydrophobic pocket of the H3 receptor without steric clash.

    • Metabolic Block: Prevents the formation of the lactam metabolite, a common clearance pathway for piperidinyl drugs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Retrieved from [Link][5]

  • ResearchGate. Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved from [Link]

  • ChemRxiv. gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists. Retrieved from [Link]

Sources

Method

4,4-Difluoropiperidin-1-amine in the development of metabolic disorder treatments

Sub-Title: Bioisosteric Optimization of Nitrogen Heterocycles for GPR119 and DPP-4 Targets Abstract This guide details the strategic application of 4,4-difluoropiperidin-1-amine (CAS 374636-47-6) as a high-value building...

Author: BenchChem Technical Support Team. Date: February 2026

Sub-Title: Bioisosteric Optimization of Nitrogen Heterocycles for GPR119 and DPP-4 Targets

Abstract

This guide details the strategic application of 4,4-difluoropiperidin-1-amine (CAS 374636-47-6) as a high-value building block in the development of treatments for metabolic disorders, specifically Type 2 Diabetes (T2D) and Non-Alcoholic Steatohepatitis (NASH).

While standard piperidine rings are ubiquitous in GPR119 agonists and DPP-4 inhibitors, they are often metabolic "soft spots," susceptible to rapid oxidative clearance by CYP450 enzymes. This application note provides a validated protocol for utilizing the gem-difluoro motif to block metabolic oxidation while modulating basicity (pKa) to improve membrane permeability—a technique known as the "Fluorine Scan."

Part 1: The Chemical Rationale (The "Why")

Metabolic Blocking via gem-Difluorination

In metabolic drug design, the piperidine ring is a common pharmacophore but prone to oxidation at the C3 and C4 positions. Replacing the C4 hydrogens with fluorine atoms (the gem-difluoro effect) dramatically increases metabolic stability. The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, effectively blocking CYP450-mediated hydroxylation at that position [1].

pKa Modulation and Permeability

The inductive electron-withdrawing nature of the fluorine atoms at the C4 position lowers the pKa of the distal nitrogen (or the hydrazine nitrogen in this specific building block).

  • Standard Piperidine pKa: ~11.0

  • 4,4-Difluoropiperidine pKa: ~9.5

  • Impact: This reduction in basicity decreases the fraction of ionized drug at physiological pH (7.4), thereby enhancing lipophilicity-dependent membrane permeability and oral bioavailability [2].

The Hydrazine Handle

Unlike the simple amine, 4,4-difluoropiperidin-1-amine contains a hydrazine moiety (


). This is a critical synthetic handle for constructing N-aminoazoles  (e.g., pyrazoles, triazoles). These fused systems are privileged scaffolds in GPR119 agonists, where they serve as rigid linkers that orient the fluorinated piperidine into the receptor's hydrophobic pocket [3].

Part 2: Synthetic Protocol (The "How")

Workflow: Synthesis of Fluorinated Pyrazole Scaffolds

This protocol describes the condensation of 4,4-difluoropiperidin-1-amine with a 1,3-diketone to form a pyrazole—a core structural motif in next-generation metabolic drugs.

Required Reagents
  • Reactant A: 4,4-Difluoropiperidin-1-amine (CAS 374636-47-6)

  • Reactant B: 1,3-Dicarbonyl compound (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione for a GPR119-like core)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: Catalytic HCl (optional, depending on substrate reactivity)

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Charge a round-bottom flask with Reactant B (1.0 equiv) and dissolve in absolute Ethanol (0.5 M concentration).

    • Note: Ensure the vessel is purged with Nitrogen (

      
      ). Hydrazines can be sensitive to oxidation; an inert atmosphere ensures high yield.
      
  • Addition of Hydrazine:

    • Add 4,4-Difluoropiperidin-1-amine (1.1 equiv) dropwise to the stirring solution at room temperature.

    • Observation: A slight exotherm may occur. Monitor internal temperature to maintain <30°C.

  • Cyclocondensation (Knorr Pyrazole Synthesis):

    • Heat the reaction mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor consumption of the diketone via TLC or LC-MS. The formation of the pyrazole ring is thermodynamically driven.

  • Work-up and Isolation:

    • Cool to room temperature.

    • Remove solvent under reduced pressure.

    • Purification: Dissolve residue in EtOAc, wash with saturated

      
       (to remove any residual acid/catalyst), then brine. Dry over 
      
      
      
      .
    • Crystallization: Recrystallize from EtOH/Heptane to yield the 1-(4,4-difluoropiperidin-1-yl)-pyrazole derivative.

Visualizing the Synthesis Logic

SynthesisWorkflow Start 4,4-Difluoropiperidin-1-amine (Hydrazine Precursor) Inter Hydrazone Intermediate Start->Inter Nucleophilic Attack Reactant 1,3-Dicarbonyl (Scaffold Core) Reactant->Inter Cyclize Cyclization (Reflux) Inter->Cyclize -H2O Product Fluorinated Pyrazole (GPR119 Agonist Core) Cyclize->Product Aromatization

Figure 1: Synthetic pathway for incorporating the difluoropiperidine moiety into a pyrazole drug scaffold.

Part 3: Biological Validation & Data Analysis

Microsomal Stability Assay

To validate the "Metabolic Blocking" hypothesis, the synthesized compound must be tested against liver microsomes.

Protocol:

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (HLM) and NADPH regeneration system at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ).
    
Data Comparison: Fluorinated vs. Non-Fluorinated

The table below illustrates typical data observed when replacing a standard piperidine with the 4,4-difluoro analog in a GPR119 agonist series [4].

PropertyStandard Piperidine Analog4,4-Difluoro AnalogInterpretation
pKa (Base) 10.89.4Lower pKa improves passive permeability.
LogD (pH 7.4) 1.21.9Increased lipophilicity due to fluorine.
HLM

18 min>120 minKey Result: Blocked oxidative metabolism.
GPR119

12 nM15 nMPotency maintained (Bioisosteric).
Decision Logic for Lead Optimization

DecisionTree Lead Lead Compound (Piperidine Ring) Issue Issue: High Clearance / Low Oral Bioavailability Lead->Issue Strategy Strategy: Fluorine Scan (C4 Position) Issue->Strategy Synth Synthesize 4,4-Difluoro Analog Strategy->Synth Test Test: Microsomal Stability + Potency Synth->Test Decision1 Result: Stability Improved + Potency Retained Test->Decision1 Success Decision2 Result: Potency Loss Test->Decision2 Failure

Figure 2: Medicinal chemistry decision tree for deploying 4,4-difluoropiperidin-1-amine in lead optimization.

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Kubo, O., et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry, 39, 116208. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Technical Notes & Optimization

Troubleshooting

Purification techniques for 4,4-Difluoropiperidin-1-amine hydrochloride

Welcome to the Technical Support Center for the purification of 4,4-Difluoropiperidin-1-amine hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4,4-Difluoropiperidin-1-amine hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to challenges you may encounter while purifying this important fluorinated building block. This resource combines established chemical principles with field-tested insights to ensure you can achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 4,4-Difluoropiperidin-1-amine hydrochloride that I should be aware of during purification?

A1: Understanding the properties of 4,4-Difluoropiperidin-1-amine hydrochloride is crucial for selecting an appropriate purification strategy. It is a crystalline solid that is highly soluble in water and other polar solvents.[1] Its hydrochloride salt form means it is an acidic compound. The presence of the difluoro group on the piperidine ring increases its polarity and can influence its reactivity and stability under certain conditions.[2][3]

Q2: How should I handle and store 4,4-Difluoropiperidin-1-amine hydrochloride to maintain its purity?

A2: 4,4-Difluoropiperidin-1-amine hydrochloride should be stored in a cool, dry place, typically at 2-8°C, to prevent degradation. It can be irritating to the skin, eyes, and respiratory tract, so appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should always be worn.[4]

Q3: What are the most common impurities I might encounter, and where do they come from?

A3: Impurities can originate from the synthetic route, such as unreacted starting materials, by-products, or reagents. For instance, if the parent amine, 4,4-Difluoropiperidine, is not fully converted to the N-amino derivative, it could be a significant impurity. Residual solvents from the reaction or a previous purification step are also common.

Q4: Can I purify the free base, 4,4-Difluoropiperidin-1-amine, and then convert it to the hydrochloride salt?

A4: Yes, this is a common and often effective strategy. Purifying the free base, which is less polar than the hydrochloride salt, can be more straightforward using standard silica gel chromatography. After purification, the free base can be dissolved in a suitable solvent (like diethyl ether or isopropanol) and treated with a solution of HCl (e.g., HCl in ether) to precipitate the pure hydrochloride salt.[5] This process of salt formation and recrystallization can significantly reduce impurities.[6]

Troubleshooting Guide

This section addresses specific issues you might face during the purification of 4,4-Difluoropiperidin-1-amine hydrochloride.

Problem 1: Low recovery after recrystallization.

  • Potential Cause: The most common reason for low recovery is using too much solvent.[7] If the solution is not sufficiently saturated when hot, a significant amount of your compound will remain dissolved upon cooling.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]

    • If you've already used too much solvent, you can carefully evaporate some of it to concentrate the solution and then allow it to cool again.[7]

    • Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.[8]

Problem 2: The product oils out instead of crystallizing.

  • Potential Cause: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or when the melting point of the solid is lower than the boiling point of the solvent. Impurities can also suppress the melting point and inhibit crystallization.

  • Solution:

    • Add a small amount of a co-solvent in which your compound is less soluble (an "anti-solvent") to the hot solution until it becomes slightly cloudy, then add a drop or two of the original solvent to redissolve the precipitate. This mixed solvent system may promote crystallization upon cooling.

    • Try a different recrystallization solvent or solvent system with a lower boiling point.

    • If impurities are the suspected cause, consider a pre-purification step like a charcoal treatment to remove colored impurities or a simple filtration of the hot solution.

Problem 3: Persistent impurities are observed in the final product by NMR or LC-MS.

  • Potential Cause: The chosen purification method may not be effective at removing certain impurities, especially if they have similar polarity and solubility to your product.

  • Solution:

    • Recrystallization: If you've already tried recrystallization, a second recrystallization from a different solvent system may be effective.

    • Column Chromatography: For stubborn impurities, column chromatography is often the best solution. Since 4,4-Difluoropiperidin-1-amine hydrochloride is a polar salt, it can be challenging to run on standard silica gel. Consider the following approaches:

      • Normal Phase with Additives: Use a polar solvent system like dichloromethane/methanol and add a small amount (e.g., 1-2%) of a basic modifier like triethylamine or ammonia in methanol to the eluent.[9] This will neutralize the acidic silica surface and prevent your amine from streaking.[9]

      • Reverse Phase Chromatography: This technique is well-suited for polar and ionizable compounds.[10][11] A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or TFA, can provide excellent separation.

Problem 4: The compound streaks badly on a silica TLC plate, making it difficult to assess purity or develop a column chromatography method.

  • Potential Cause: The basic amine interacts strongly with the acidic silanol groups on the silica gel surface, leading to poor chromatography.[10]

  • Solution:

    • Add a small amount of a basic modifier to your TLC developing solvent. A common choice is 1% triethylamine or a few drops of ammonium hydroxide in the mobile phase. This will improve the spot shape and give a more accurate indication of purity.

    • Alternatively, you can prepare your TLC plates by dipping them in a solution of 1-2% triethylamine in the eluent and then allowing them to dry before spotting your sample.

Detailed Purification Protocols

Protocol 1: Recrystallization from Isopropanol/Hexane

This protocol is a good starting point for purifying 4,4-Difluoropiperidin-1-amine hydrochloride that is already reasonably pure (>90%).

Materials:

  • Crude 4,4-Difluoropiperidin-1-amine hydrochloride

  • Isopropanol (IPA)

  • Hexane

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot isopropanol to the flask while stirring until the solid just dissolves. Keep the solution at or near its boiling point.

  • If the solution is colored, you can add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Once a clear solution is obtained, slowly add hexane as an anti-solvent at room temperature until the solution becomes persistently cloudy.

  • Add a few drops of isopropanol to make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of the Free Base

This protocol is recommended for samples with significant impurities.

Step 1: Conversion to Free Base

  • Dissolve the crude 4,4-Difluoropiperidin-1-amine hydrochloride in water.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is basic (pH > 9).

  • Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

Step 2: Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the crude free base in a minimal amount of DCM.

  • Load the sample onto the column.

  • Elute the column with a gradient of methanol in DCM (e.g., 0% to 10% methanol). Add 1% triethylamine to the eluent to prevent streaking.

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and evaporate the solvent.

Step 3: Conversion back to Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a solvent like diethyl ether or isopropanol.

  • Slowly add a solution of HCl in diethyl ether (commercially available) or bubble HCl gas through the solution until precipitation is complete.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Troubleshooting Flowchart for Purification

Troubleshooting_Purification start Crude 4,4-Difluoropiperidin-1-amine hydrochloride recrystallization Attempt Recrystallization (e.g., IPA/Hexane) start->recrystallization check_purity Check Purity (NMR, LC-MS) recrystallization->check_purity oiling_out Product Oils Out recrystallization->oiling_out Oiling Out low_yield Low Yield recrystallization->low_yield Low Yield pure Pure Product check_purity->pure Purity >98% impure Product is Impure check_purity->impure Purity <98% column_chrom Proceed to Column Chromatography impure->column_chrom change_solvent Try Different Solvent System for Recrystallization oiling_out->change_solvent concentrate Concentrate Solution and Recool low_yield->concentrate change_solvent->recrystallization concentrate->recrystallization

Caption: A decision-making flowchart for troubleshooting the purification of 4,4-Difluoropiperidin-1-amine hydrochloride.

Purification Workflow: From Crude Salt to Pure Salt

Purification_Workflow crude_salt Crude HCl Salt basify Basify (e.g., NaHCO3) & Extract crude_salt->basify crude_free_base Crude Free Base basify->crude_free_base column Silica Gel Column Chromatography (DCM/MeOH + 1% Et3N) crude_free_base->column pure_free_base Pure Free Base column->pure_free_base acidify Acidify (HCl in Ether) pure_free_base->acidify pure_salt Pure HCl Salt acidify->pure_salt

Caption: A typical workflow for the purification of 4,4-Difluoropiperidin-1-amine hydrochloride via its free base.

Data Summary Table

PropertyValueSource
Molecular Formula C₅H₉F₂N·HCl[2]
Molecular Weight 157.59 g/mol [2]
Appearance Crystalline solid[1]
Melting Point 173-177 °C
Storage Temperature 2-8°C

References

  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). Refining method of 4-phenylaminopiperidine analgesic.
  • PubChem. (n.d.). 4,4-Difluoropiperidine hydrochloride. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2026, January 22). (PDF) Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • Fluoride Alert. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Retrieved from [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2019, September 29). Can amine salts run through a silica column? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Impurity Management in 4,4-Difluoropiperidin-1-amine Synthesis

Topic: Identification, Removal, and Control of Impurities in 4,4-Difluoropiperidin-1-amine. CAS Reference: 1350625-30-3 (Free Base) / Generic derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification, Removal, and Control of Impurities in 4,4-Difluoropiperidin-1-amine. CAS Reference: 1350625-30-3 (Free Base) / Generic derivatives. Audience: Medicinal Chemists, Process Chemists, and QA/QC Specialists.

Introduction: The Criticality of Purity

4,4-Difluoropiperidin-1-amine is a specialized hydrazine building block used frequently in the synthesis of pharmaceutical candidates (e.g., BRD4 inhibitors, Dopamine D4 antagonists). Its synthesis typically involves the N-amination of 4,4-difluoropiperidine.

The presence of impurities in this reagent—specifically N-nitroso intermediates —is not merely a yield issue; it is a critical safety and regulatory compliance issue (ICH M7 guidelines). This guide provides a self-validating framework to identify, troubleshoot, and remove these impurities.

Module 1: Synthetic Routes & Impurity Origins

To troubleshoot effectively, you must understand the genealogy of your impurities. The two dominant synthetic routes generate distinct impurity profiles.

Route A: Nitrosation & Reduction (The Traditional Route)
  • Mechanism: 4,4-difluoropiperidine

    
     N-Nitroso intermediate 
    
    
    
    Product.
  • Critical Impurity: N-Nitroso-4,4-difluoropiperidine . This is a potent carcinogen. Incomplete reduction leaves this "silent" impurity which is difficult to separate by standard chromatography due to similar polarity.

  • Secondary Impurity: Diazenes (from re-oxidation of the hydrazine) causing yellow discoloration.

Route B: Electrophilic Amination (The Modern Route)
  • Mechanism: 4,4-difluoropiperidine

    
     Product.
    
  • Critical Impurity: Over-alkylation or Unreacted Amine .

  • Secondary Impurity: Inorganic sulfates (difficult to filter if not properly quenched).

Visualizing the Impurity Landscape

ImpurityMap cluster_RouteA Route A: Nitrosation cluster_RouteB Route B: Electrophilic Amination Start 4,4-Difluoropiperidine (Starting Material) Nitroso N-Nitroso Intermediate (CARCINOGENIC) Start->Nitroso NaNO2/HCl HOSA Reaction with HOSA Start->HOSA NH2OSO3H Imp_SM Impurity: Unreacted SM (Secondary Amine) Start->Imp_SM Incomplete Rxn Reduct Reduction (Zn or LAH) Nitroso->Reduct Imp_Nitroso Impurity: Residual Nitroso (Neutral, Non-Basic) Nitroso->Imp_Nitroso Incomplete Rxn Product 4,4-Difluoropiperidin-1-amine Reduct->Product HOSA->Product

Figure 1: Genealogy of impurities based on synthetic route selection.

Module 2: Troubleshooting Guide (Symptom-Based)

Q1: My product is a yellow/orange oil, but it should be a white solid/colorless oil. What happened?

  • Diagnosis: This indicates oxidation. Hydrazines are susceptible to air oxidation, forming diazenes (

    
    ) or azo compounds.
    
  • Fix:

    • Dissolve the crude oil in

      
       or 
      
      
      
      .
    • Wash with a mild reducing agent (e.g., 10%

      
      ) to reduce diazenes back to hydrazines.
      
    • Pro Tip: Store the final product as the Hydrochloride salt . The free base is unstable; the salt is shelf-stable.

Q2: I see a "ghost peak" in LC-MS that doesn't protonate well. What is it?

  • Diagnosis: If you used Route A, this is likely the N-nitroso intermediate .[1] It is non-basic and will not ionize as easily as the amine in positive mode ESI, often showing up as a weak signal or only in UV.

  • Action: STOP. Do not proceed to biological testing. N-nitroso compounds are mutagenic. Perform the "pH Swing" protocol (Module 3) immediately.

Q3: My melting point is broad and low (


 for the HCl salt). 
  • Diagnosis: Likely contamination with 4,4-difluoropiperidine hydrochloride (the starting material salt). Both the product and starting material form salts, making simple recrystallization difficult.

  • Fix: You must separate them before salt formation using their difference in nucleophilicity (see Module 3).

Module 3: Purification Protocols

The following protocols rely on Chemical Logic rather than trial-and-error.

Protocol A: The "pH Swing" (Removes N-Nitroso Impurities)

Logic: The Product (Hydrazine) is basic (


). The N-Nitroso impurity is neutral/non-basic. We can separate them by manipulating pH.
  • Acidification: Dissolve crude mixture in Ethyl Acetate. Add 1M HCl (aq).

    • Result: Product moves to Aqueous phase (protonated). N-Nitroso stays in Organic phase.

  • Wash: Extract the aqueous layer 3x with Ethyl Acetate.

    • Critical Step: Discard the organic layer (contains Nitroso).

  • Basification: Cool the aqueous layer to

    
    . Slowly add 4M NaOH until pH > 12.
    
    • Result: Product de-protonates and becomes an oil.

  • Extraction: Extract aqueous layer 3x with DCM (Dichloromethane).

  • Dry & Concentrate: Dry DCM over

    
    , filter, and concentrate to yield purified Free Base.
    
Protocol B: Separation of Unreacted Amine (Chemoselective Scavenging)

Logic: If you have unreacted 4,4-difluoropiperidine, it is difficult to separate from the product by extraction (both are basic). Use the enhanced nucleophilicity of the hydrazine.

  • Reagent: Add a slight excess of Benzaldehyde or Ethyl Formate to the mixture?

    • No. This forms a hydrazone which requires hydrolysis later.

  • Better Approach (Chromatography):

    • Use a basic alumina column or silica treated with 1% Triethylamine.

    • The hydrazine (more polar due to the extra nitrogen) will elute after the starting secondary amine.

Protocol C: Hydrochloride Salt Formation (Stabilization)
  • Dissolve purified Free Base in dry Diethyl Ether (

    
    ) or 1,4-Dioxane.
    
  • Cool to

    
     under Nitrogen.
    
  • Dropwise add 4M HCl in Dioxane .

  • A white precipitate will form immediately.

  • Filter under

    
     (hygroscopic!) and wash with cold ether.
    
Visualizing the Purification Logic

PurificationLogic Crude Crude Mixture (Product + Nitroso + SM) AcidWash Add 1M HCl (aq) Extract with EtOAc Crude->AcidWash OrgLayer1 Organic Layer (Contains N-Nitroso) AcidWash->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Contains Product-H+ & SM-H+) AcidWash->AqLayer1 Basic Species BaseSwing Adjust pH > 12 (NaOH) Extract with DCM AqLayer1->BaseSwing OrgLayer2 DCM Layer (Product Free Base + SM) BaseSwing->OrgLayer2 SaltForm Add HCl in Dioxane OrgLayer2->SaltForm Final Final Product (HCl Salt) Precipitates out SaltForm->Final

Figure 2: The "pH Swing" purification workflow for removing non-basic impurities.

Module 4: Analytical Fingerprinting

Verify your purity using these specific markers.

Analytical MethodWhat to Look For (Product)What to Look For (Impurity)
1H NMR (

)

2.8-3.2 ppm (m, 4H, Ring protons adjacent to N). Broad singlet for

(variable).
Nitroso: Downfield shift of ring protons (

3.8-4.2 ppm) due to anisotropy of N=O group.
19F NMR Triplet or Multiplet around -95 to -100 ppm (check specific solvent shift).SM: Distinct shift difference. Inorganic Fluoride: Sharp singlet at -119 ppm.
LC-MS (ESI+)

= 137.1 (approx).
Nitroso:

= 151.1 (often weak). Dimer: Mass = 270+.
Appearance White solid (HCl salt) or Colorless Oil (Free base).Yellow/Orange (Oxidation).
References
  • Methods for Electrophilic Amination

    • Title: Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.[2]

    • Source: Wiley-VCH.
    • URL:[Link]

  • Safety of N-Nitroso Compounds

    • Title: N-NITROSOPIPERIDINE HAZARD SUMMARY.
    • Source: NJ.gov Hazardous Substance Fact Sheet.
    • URL:[Link]

  • Synthesis of Fluorinated Piperidines

    • Title: Synthesis of 4-substituted 3,3-difluoropiperidines.[3]

    • Source: Journal of Organic Chemistry (PubMed).[3]

    • URL:[Link][3]

  • Peptide/Amine Purification Logic: Title: Peptide Purification Process & Methods: An Overview. Source: Bachem.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4,4-Difluoropiperidin-1-amine

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 4,4-Difluoropiperidin-1-amine (HCl Salt preferred for stability) CAS Registry Number: 436099-33-1 (Free base) / 1365267-35-1 (HCl s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 4,4-Difluoropiperidin-1-amine (HCl Salt preferred for stability) CAS Registry Number: 436099-33-1 (Free base) / 1365267-35-1 (HCl salt)

Introduction: The "Hidden" Yield Killers

Welcome to the technical guide for optimizing the synthesis of 4,4-Difluoropiperidin-1-amine . As a key building block in the development of kinase inhibitors and neurological agents, this hydrazine derivative presents unique challenges compared to its non-fluorinated piperidine cousins.

The Core Problem: Researchers often report yields as low as 20-30%. The Scientific Reality: The low yield is rarely due to reaction failure alone. It is typically a combination of electronic deactivation (due to the fluorine atoms) and isolation losses (due to the high volatility of the free base).

This guide deconstructs the synthesis into two primary routes, providing troubleshooting logic for each.

Module 1: Route Selection Strategy

Before troubleshooting, ensure you are using the route best suited for your facility's capabilities.

FeatureRoute A: N-Nitrosation (Classic) Route B: Electrophilic Amination (Green)
Reagents NaNO₂ / Acid, followed by Reduction (Zn or LiAlH₄)Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine
Mechanism Nitrosation

Reduction
Direct

displacement on Nitrogen
Yield Potential High (70-85%)Moderate (40-60%)
Key Risk Safety: Intermediate is a potent carcinogen (Nitrosamine).Reactivity: Fluorines reduce N-nucleophilicity, slowing reaction.
Best For Large scale (if safety controls exist); Robustness.Small scale; Labs avoiding toxic intermediates.

Module 2: Troubleshooting Route A (N-Nitrosation)

The Workflow:

  • Nitrosation: 4,4-difluoropiperidine + NaNO₂/HCl

    
     N-nitroso intermediate.
    
  • Reduction: N-nitroso intermediate + Zn/AcOH (or LiAlH₄)

    
     Product.
    
Common Failure Points & Solutions

Q1: My N-nitroso intermediate yield is high, but the reduction step yields <30%. Why?

  • Diagnosis: Over-reduction (N-N bond cleavage).

    • The N-N bond in hydrazines is labile. If the reduction conditions are too vigorous (e.g., refluxing too long with Zn/AcOH or unmonitored LiAlH₄ addition), you will cleave the bond, reverting to the starting amine (4,4-difluoropiperidine) and ammonia.

  • Corrective Action:

    • Temperature Control: Keep the Zn/AcOH reduction strictly between 0°C and 10°C during addition. Do not let it exotherm uncontrolled.

    • Monitoring: Use TLC (stain with ninhydrin or phosphomolybdic acid) to stop the reaction immediately upon consumption of the nitroso spot.

Q2: The reaction stalls with unreacted starting material.

  • Diagnosis: Electronic Deactivation.

    • The electron-withdrawing effect of the two fluorine atoms at the C4 position lowers the electron density on the nitrogen. This makes the initial nitrosation slower than with simple piperidine.

  • Corrective Action:

    • Ensure the pH during nitrosation is maintained between 3–4. If too acidic (< pH 2), the amine is fully protonated and cannot react with the nitrosonium ion.

Visual Workflow: N-Nitrosation Route

NitrosoRoute Start 4,4-Difluoropiperidine Step1 Nitrosation (NaNO2, HCl, <5°C) Start->Step1 Inter N-Nitroso Intermediate Step1->Inter pH 3-4 Control Step2 Reduction (Zn/AcOH or LiAlH4) Inter->Step2 Product 4,4-Difluoropiperidin-1-amine Step2->Product Controlled Temp SideProd Over-Reduction: Cleaved Amine Step2->SideProd High Temp / Long Time

Caption: Critical control points in the Nitrosation-Reduction pathway to prevent N-N bond cleavage.

Module 3: Troubleshooting Route B (Direct Amination with HOSA)

The Workflow: 4,4-difluoropiperidine + HOSA + Base (KOH/NaOH)


 Product.
Common Failure Points & Solutions

Q1: The reaction mixture is thick/slurry and conversion is low.

  • Diagnosis: Viscosity & Mass Transfer Limits.

    • HOSA reactions often become heterogeneous. The fluorinated amine is less soluble in water than piperidine, leading to a biphasic system where the reagents don't meet efficiently.

  • Corrective Action:

    • Solvent System: Use a biphasic system with a phase transfer catalyst (e.g., TBAB) or a homogeneous solvent mix like Water/THF (1:1).

    • Mechanical Stirring: Magnetic stirring is often insufficient. Use an overhead mechanical stirrer to ensure the HOSA (solid) is dispersed.

Q2: I see significant starting amine remaining even after 24 hours.

  • Diagnosis: Nucleophilic Deactivation.

    • As noted, the fluorines make the nitrogen less nucleophilic. It struggles to attack the HOSA before the HOSA hydrolyzes in the aqueous base.

  • Corrective Action:

    • Stoichiometry: Increase HOSA equivalents from 1.2 eq to 2.0 - 2.5 eq .

    • Addition Mode: Add HOSA portion-wise (e.g., 4 portions over 2 hours) rather than all at once. This ensures fresh reagent is available as the previous batch hydrolyzes.

Module 4: Isolation & Purification (The "Yield Killer")

CRITICAL WARNING: The free base of 4,4-difluoropiperidin-1-amine is an oil with significant volatility. 50% of yield loss typically occurs during rotary evaporation.

The "Trap and Salt" Protocol

Do not attempt to isolate the free base to dryness. Instead, convert it to the Hydrochloride (HCl) or Tosylate (TsOH) salt immediately.

Step-by-Step Isolation Guide:

  • Extraction:

    • Basify the reaction mixture to pH > 12.

    • Extract with Dichloromethane (DCM) or MTBE . (Avoid Diethyl ether due to volatility).

    • Tip: Perform at least 4 extractions.[1] The fluorinated amine partitions poorly compared to non-fluorinated analogs.

  • Drying (No Heat):

    • Dry the organic layer over anhydrous

      
      .
      
    • Filter.

  • Salt Formation (The Yield Saver):

    • Cool the organic filtrate to 0°C.

    • Do not evaporate.

    • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise directly into the filtrate.

    • The white solid (4,4-difluoropiperidin-1-amine hydrochloride) will precipitate.

  • Filtration:

    • Filter the solid. This salt is non-volatile and stable.

Troubleshooting Decision Tree

YieldTree Problem Low Yield Observed Check1 Is the product isolated as a salt? Problem->Check1 NoSalt NO (Free Base) Check1->NoSalt YesSalt YES (HCl Salt) Check1->YesSalt Action1 CAUSE: Volatility Loss FIX: Switch to 'Trap and Salt' protocol NoSalt->Action1 Check2 Route Used? YesSalt->Check2 RouteA Route A (Nitrosation) Check2->RouteA RouteB Route B (HOSA) Check2->RouteB ActionA CHECK: Reduction Temp (Prevent N-N cleavage) RouteA->ActionA ActionB CHECK: HOSA Stoichiometry (Compensate for hydrolysis) RouteB->ActionB

Caption: Diagnostic logic to identify the root cause of yield loss.

References

  • FDA Guidance on Nitrosamines. Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[2] Link

  • Electrophilic Amination Review. Hydroxylamine-O-sulfonic acid - a versatile synthetic reagent.[3] Wallace, R.G., Nottingham Trent University. Link

  • General N-Amination Protocol. Optimization of the Synthesis of N-Amino Heterocycles. (General methodology reference for HOSA application). Link

  • Handling of Volatile Amines. Purification of Laboratory Chemicals. Armarego, W.L.F. (Standard text on salt formation for volatile bases). Link

Sources

Optimization

Troubleshooting guide for 4,4-Difluoropiperidin-1-amine reactions

Technical Support Center: 4,4-Difluoropiperidin-1-amine (CAS: 135631-72-4) [1] Reagent Status: Specialized Building Block Primary Application: Synthesis of Pyrazoles, Hydrazones, and Urea derivatives in Medicinal Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,4-Difluoropiperidin-1-amine (CAS: 135631-72-4) [1]

Reagent Status: Specialized Building Block Primary Application: Synthesis of Pyrazoles, Hydrazones, and Urea derivatives in Medicinal Chemistry.[2]

Part 1: The Scientist’s Overview

Subject: 4,4-Difluoropiperidin-1-amine The "Hidden" Challenge: Many researchers treat this reagent identically to piperidin-1-amine (the non-fluorinated parent).[1][2] This is the primary cause of experimental failure. The gem-difluoro group at the C4 position exerts a strong electron-withdrawing inductive effect (


) through the piperidine ring.[1]

Key Consequence: The distal nitrogen (N-NH


) is significantly less nucleophilic  and less basic  than its non-fluorinated counterpart.[2] Standard coupling protocols often result in stalled reactions or low yields unless the electrophile is activated more aggressively.

Part 2: Troubleshooting Guide (Q&A Format)

Topic 1: Low Yields in Amide/Sulfonamide Couplings

Q: I am trying to couple 4,4-difluoropiperidin-1-amine with an acid chloride, but the conversion is stalling at ~40%. I used TEA as a base. What is wrong?

A: The issue is likely the basicity of your scavenger. Because of the fluorine inductive effect, the nucleophilicity of the hydrazine nitrogen is attenuated. If you use a weak base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in a reaction that generates HCl (like acid chloride coupling), the reaction may stall if the protonated product or the base forms a tight ion pair or if the amine is simply too sluggish to outcompete hydrolysis.

Corrective Protocol:

  • Switch Base: Use Pyridine as both solvent and base, or add DMAP (10-20 mol%) as a nucleophilic catalyst if using DCM/TEA.[2]

  • Activate Electrophile: If coupling with a carboxylic acid, standard EDC/HOBt may fail.[2] Switch to HATU or T3P (Propylphosphonic anhydride) , which are superior for sterically hindered or electron-deficient amines [1].[1]

  • Temperature: Heat is often required.[2] Run the reaction at 40–50°C rather than room temperature.

Topic 2: Impurity Formation & Storage

Q: My reagent has turned yellow/brown, and my LCMS shows a mass corresponding to [M-2]. Is it still usable?

A: The reagent has likely oxidized to the tetrazene or diazene derivative. Hydrazines are sensitive to air oxidation. The "M-2" peak often corresponds to the formation of the azo/diazene intermediate or dimerization.

Corrective Protocol:

  • Do not use the degraded material for critical steps; impurities can act as radical initiators or catalyst poisons.

  • Storage: Always store 4,4-difluoropiperidin-1-amine as its Hydrochloride (HCl) salt .[1] The salt is indefinitely stable at -20°C.[1]

  • Free-Basing: Only free-base the amine immediately prior to use.[1][2]

    • Procedure: Suspend the HCl salt in DCM, wash with cold saturated NaHCO

      
       (rapidly), dry over Na
      
      
      
      SO
      
      
      , and use the filtrate immediately.
Topic 3: Pyrazole Synthesis Failures

Q: I’m condensing this amine with a 1,3-diketone to make a pyrazole. I see the hydrazone intermediate, but it won't cyclize to the pyrazole.

A: The reduced nucleophilicity makes the second step (intramolecular attack) slower. The gem-difluoro group also alters the ring puckering, potentially creating a steric penalty for the cyclization transition state.

Corrective Protocol:

  • Acid Catalysis: Ensure you are using a protic acid catalyst (Acetic Acid or catalytic HCl in Ethanol).[2]

  • Dehydration: The elimination of water is the driving force. Use molecular sieves (4Å) in the reaction mixture or a Dean-Stark trap if using toluene.

  • Microwave: We have observed that microwave irradiation (100°C, 30 min) significantly outperforms thermal reflux for these specific fluorinated substrates [2].

Part 3: Visualization & Logic

Decision Logic: Troubleshooting Low Conversion

The following diagram illustrates the decision process when encountering low yields with this specific reagent.

TroubleshootingLogic Start Problem: Low Yield / Stalled Reaction CheckPurity 1. Check Reagent Appearance Start->CheckPurity IsYellow Is it Yellow/Brown? CheckPurity->IsYellow Oxidized Reagent Oxidized. Discard & Use Fresh HCl Salt. IsYellow->Oxidized Yes CheckElectrophile 2. Evaluate Electrophile IsYellow->CheckElectrophile No (Colorless) IsAcidChloride Is it Acid Chloride? CheckElectrophile->IsAcidChloride AddDMAP Add DMAP (catalyst) Switch to Pyridine IsAcidChloride->AddDMAP Yes IsCoupling Is it Amide Coupling? IsAcidChloride->IsCoupling No SwitchHATU Switch to HATU/T3P Increase Temp to 50°C IsCoupling->SwitchHATU Yes

Caption: Diagnostic workflow for optimizing reactions with deactivated fluorinated hydrazines.

Reaction Pathway: Pyrazole Formation

The mechanism highlights the critical cyclization step where the fluorine inductive effect hinders the reaction.

PyrazolePath Reagents 4,4-Difluoropiperidin-1-amine + 1,3-Diketone Intermediate Hydrazone Intermediate (Often Stable/Stalled) Reagents->Intermediate Fast Transition Cyclization TS (Slowed by F-Induction) Intermediate->Transition Rate Limiting (Requires Acid/Heat) Product Target Pyrazole (-H2O) Transition->Product

Caption: Kinetic bottleneck in pyrazole synthesis using electron-deficient hydrazines.

Part 4: Comparative Data & Analysis

The following table contrasts the fluorinated reagent with the standard piperidine derivative to quantify the "Electronic Drag."

PropertyPiperidin-1-amine (Standard)4,4-Difluoropiperidin-1-amineImplication for Researcher
Nucleophilicity (

)
HighModerate/Low Requires activated electrophiles (HATU, acid chlorides).[1][2]
Basicity (pK

of conj. acid)
~7.5 - 8.0~5.5 - 6.5 (Est.)[1]Weaker base; less capable of scavenging protons.
Lipophilicity (LogP) 0.61.1 More soluble in organic solvents; better membrane permeability in drugs [3].

F NMR Signal
N/ATriplet/Multiplet ~ -95 ppm Excellent handle for reaction monitoring (no background noise).[1]
Storage Stability ModerateLow (Free base) MUST store as HCl salt to prevent oxidation.

Part 5: Analytical Validation (Self-Validating System)

To ensure your reaction worked without isolating the product, use


F NMR .
  • Starting Material: The reagent will show a distinct signal around -95 to -100 ppm (typically a broad multiplet or triplet due to coupling with adjacent protons).[1][2]

  • Product Formation: Upon acylation or pyrazole formation, the chemical environment of the piperidine ring changes slightly. You will see a shift (usually 1-3 ppm) and a sharpening of the peak if the nitrogen lone pair is engaged in resonance (e.g., amide bond).

  • Impurity Check: If you see a new fluoride peak appearing significantly upfield or downfield, it may indicate defluorination (rare, requires harsh reducing conditions) or ring opening.[2]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link][2]

  • Kappe, C. O. (2004).[2] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

Sources

Troubleshooting

Stability issues with 4,4-Difluoropiperidin-1-amine under acidic/basic conditions

Welcome to the technical support guide for 4,4-Difluoropiperidin-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,4-Difluoropiperidin-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this fluorinated building block, with a specific focus on its stability in acidic and basic media. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments and the success of your synthetic routes.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the stability and handling of 4,4-Difluoropiperidin-1-amine and its salts.

Q1: What is the optimal pH range for working with 4,4-Difluoropiperidin-1-amine in aqueous solutions? A: The compound is most stable in a slightly acidic pH range of 4 to 6.[1] Deviating significantly from this range, especially into strong acidic or basic conditions, can lead to degradation.

Q2: My compound is the hydrochloride salt. Does this affect its stability? A: Yes. The hydrochloride salt is the protonated form of the amine. While this form is often more stable for storage as a solid, dissolving it can create an acidic environment. The stability of the salt in solution is still optimal between pH 4 and 6.[1] For reactions requiring the free amine, a carefully controlled deprotonation (free-basing) is necessary just prior to use.

Q3: What are the primary signs of compound degradation? A: Visual indicators can include a change in color or the formation of precipitates in solution. Analytically, degradation is identified by the appearance of unexpected peaks in HPLC or Mass Spectrometry analysis, or new signals in NMR spectra, coupled with a decrease in the peak corresponding to the starting material.

Q4: How does the presence of geminal fluorine atoms affect the molecule's stability? A: The two fluorine atoms at the 4-position significantly influence the molecule's properties. The strong carbon-fluorine bond generally enhances metabolic stability by blocking a potential site of oxidation.[2][3] Electronically, the fluorine atoms are strongly electron-withdrawing, which lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analog, making it a weaker base. This electronic effect is crucial when considering its reactivity and choice of base for deprotonation.

Q5: What are the recommended storage conditions for 4,4-Difluoropiperidin-1-amine and its salts? A: To prevent degradation, the compound should be stored in a cool, dry environment, preferably at 2-8°C.[4] For the hydrochloride salt, which can be hygroscopic, it is critical to store it in a tightly sealed container with a desiccant.[1]

II. Troubleshooting Guide: Stability Issues in Experimental Setups

This section provides in-depth troubleshooting workflows for common problems encountered during reactions involving 4,4-Difluoropiperidin-1-amine.

Issue 1: Low or No Yield in a Reaction Involving the N-1 Amine

You've set up a reaction, such as an acylation or alkylation at the N-1 amine, but the yield is disappointingly low, and a significant amount of starting material is consumed.

Causality Analysis

The N-1 amine is the primary reactive site for nucleophilic attack. Its reactivity is directly tied to the availability of its lone pair of electrons.

  • Under Acidic Conditions (pH < 4): The N-1 amine will be predominantly protonated (R-NH3+). This protonation completely neutralizes its nucleophilicity, effectively stopping the desired reaction. Furthermore, strongly acidic conditions can promote side reactions or degradation over time.

  • Under Basic Conditions (pH > 8): While a basic environment is required to ensure the amine is in its free, nucleophilic state (R-NH2), excessively strong or harsh basic conditions can catalyze decomposition pathways. The specific tolerance to strong bases should be experimentally determined, but caution is advised.

Troubleshooting Workflow

This workflow helps diagnose and resolve issues related to reaction pH.

G cluster_acid Acidic Condition Troubleshooting cluster_base Basic Condition Troubleshooting start Low Reaction Yield Observed check_pH Was the reaction pH monitored or buffered? start->check_pH acidic Reaction Medium is Potentially Too Acidic check_pH->acidic No, used HCl salt directly basic Reaction Medium is Potentially Too Basic check_pH->basic Yes, used strong base (e.g., NaOH) unknown pH is Unknown check_pH->unknown No protonation Primary Cause: Amine Protonation (Inactivation) acidic->protonation degradation Primary Cause: Base-Catalyzed Decomposition basic->degradation free_base Solution: Perform Controlled Free-Basing of HCl Salt unknown->free_base protonation->free_base buffer Solution: Use a Non-Nucleophilic Buffer (e.g., HEPES, Phosphate) to maintain pH 7.5-8.5 free_base->buffer re_run Re-run Reaction with Optimized Conditions buffer->re_run weaker_base Solution: Switch to a weaker, non-nucleophilic organic base (e.g., DIPEA, 2,6-Lutidine) degradation->weaker_base temp Solution: Run reaction at lower temperature (e.g., 0°C) weaker_base->temp temp->re_run analyze Analyze Results re_run->analyze

Caption: Troubleshooting workflow for low reaction yield.
Protocol: Controlled Free-Basing and Reaction Setup

This protocol ensures the amine is active without introducing harsh conditions.

  • Dissolution: Dissolve the 4,4-Difluoropiperidin-1-amine hydrochloride salt in a suitable organic solvent (e.g., Dichloromethane or THF).

  • Neutralization: Add a mild, non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA). Use 1.1 to 1.5 equivalents relative to the hydrochloride salt.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. The formation of the trialkylammonium chloride salt may be observed as a precipitate.

  • (Optional) Filtration: If a precipitate forms and is suspected to interfere with the reaction, it can be removed by filtration.

  • Immediate Use: The resulting solution containing the free amine should be used immediately in the subsequent reaction step. Do not store the free amine solution for extended periods.

  • Reaction: Add the electrophile (e.g., acyl chloride, alkyl halide) to the solution containing the free amine. Maintain the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Appearance of Unidentified Peaks in Analytical Data

Post-reaction analysis (e.g., HPLC, LC-MS) shows multiple new peaks, suggesting the formation of byproducts or degradation products.

Causality Analysis

The appearance of unexpected species often points to compound decomposition. While the exact degradation pathways for 4,4-Difluoropiperidin-1-amine are not extensively published, we can hypothesize based on the chemical nature of fluorinated piperidines.

  • Hydrolysis: Under harsh acidic or basic conditions, cleavage of bonds within the molecule could occur, although the piperidine ring itself is generally robust.[5][6]

  • Elimination: While less likely due to the stability of the C-F bond, extreme conditions could theoretically lead to the elimination of HF, especially if a strong, sterically hindered base is used at elevated temperatures.

The most probable cause of new peaks is often a reaction of the primary amine with reagents or solvents under non-ideal pH conditions.

Visualizing Potential pH Effects

The equilibrium between the protonated (inactive) and free base (active) form is fundamental to understanding its reactivity.

Caption: pH-dependent equilibrium of the N-1 amine.
Protocol: pH Stress Test for Stability Assessment

This protocol helps determine the stability window of the compound in your specific reaction matrix.

  • Prepare Stock Solution: Create a stock solution of 4,4-Difluoropiperidin-1-amine in a relevant solvent (e.g., Acetonitrile/Water).

  • Aliquot and Adjust pH: Distribute the stock solution into several vials. Adjust the pH of each vial to a different value (e.g., pH 2, 4, 6, 8, 10, 12) using dilute HCl and NaOH.

  • Incubation: Incubate the samples at the intended reaction temperature for a set period (e.g., 2, 8, 24 hours).

  • Analysis: At each time point, quench a small aliquot from each vial and analyze by HPLC-UV or LC-MS.

  • Data Interpretation: Plot the percentage of remaining 4,4-Difluoropiperidin-1-amine against pH at each time point. This will reveal the pH range where the compound is most stable under your experimental conditions.

III. Summary of Stability and Handling Parameters

For quick reference, the key stability and handling parameters are summarized in the table below.

ParameterRecommendationRationale & References
Optimal pH Range 4.0 - 6.0 Provides maximum stability for the compound in aqueous solutions.[1]
Storage Temperature 2 - 8 °C Standard refrigerated conditions to minimize thermal degradation.[4]
Storage Conditions Tightly sealed container with desiccant The hydrochloride salt is hygroscopic and moisture can initiate degradation.[1]
Handling Strong Acids Avoid Protonates the amine, rendering it non-nucleophilic and potentially causing degradation.
Handling Strong Bases Use with caution; prefer organic bases Strong inorganic bases (e.g., NaOH, KOH) may cause decomposition. Use weaker, non-nucleophilic organic bases (e.g., DIPEA, TEA) for deprotonation.
Free Base Stability Use Immediately After Preparation The isolated free amine is generally less stable than its hydrochloride salt. Prepare it in situ for reactions.

References

  • Shun, Y., et al. (2014). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Pal, S., & Kumar, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved February 6, 2026, from [Link]

  • Biosynce. (2025). Under what conditions does piperidine decompose? Biosynce Blog. Retrieved February 6, 2026, from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. Journal of Organic and Pharmaceutical Chemistry. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of fluorinated heterocycles. ResearchGate. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2021). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Taylor & Francis Online. (2023). Key developments in fluorinated heterocycles. Taylor & Francis Online. Retrieved February 6, 2026, from [Link]

  • PubMed. (2014). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. PubMed. Retrieved February 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of the Fluorination Step in 4,4-Difluoropiperidine Synthesis

Welcome to the technical support center for the synthesis of 4,4-difluoropiperidine, a critical building block in modern medicinal chemistry.[1][2] This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4-difluoropiperidine, a critical building block in modern medicinal chemistry.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the geminal fluorination of N-protected 4-piperidones. We will delve into the mechanistic underpinnings of common challenges and provide field-proven troubleshooting strategies and detailed protocols to enhance reaction efficiency, yield, and safety.

The introduction of a gem-difluoro group into the piperidine scaffold can significantly modulate key physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability, making it a valuable modification in drug design.[3][4] However, the deoxyfluorination of the ketone in N-protected 4-piperidone is a nuanced process, often complicated by side reactions and the hazardous nature of the reagents employed. This guide provides expert insights to help you achieve consistent and optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 4,4-difluoropiperidine?

A1: The most prevalent and well-documented starting material is an N-protected 4-piperidone, with the tert-butyloxycarbonyl (Boc) group being a frequent choice due to its stability and ease of removal.[5][6] The synthesis typically involves the direct deoxyfluorination of the ketone moiety.

Q2: Which fluorinating agents are recommended for this transformation?

A2: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the most commonly employed reagents for this conversion.[7][8] While both are effective, Deoxo-Fluor is often preferred for its enhanced safety profile, particularly in larger-scale reactions.[8][9] Other reagents, such as trifluoro sulfenyl morpholine, have also been reported to give high yields.[5]

Q3: What are the primary safety concerns when working with DAST and Deoxo-Fluor?

A3: Both DAST and Deoxo-Fluor are moisture-sensitive and can react violently with water, releasing corrosive and toxic hydrogen fluoride (HF) gas.[9] Reactions are exothermic and require careful temperature control to prevent runaway reactions and decomposition, especially with DAST, which is known to be thermally unstable.[10][11] All manipulations must be conducted under strictly anhydrous conditions in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, is mandatory.

Q4: How can I monitor the progress of my fluorination reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of the starting ketone.[9][11] Staining with potassium permanganate can be effective for visualizing both the starting material and the product. For more quantitative analysis, 19F NMR spectroscopy can be used to determine the yield of the fluorinated product by integrating the product signal against an internal standard.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during the fluorination of N-Boc-4-piperidone. Each problem is analyzed from a mechanistic perspective, followed by actionable troubleshooting steps.

Problem 1: Low Yield of 4,4-Difluoropiperidine and Presence of an Elimination Byproduct.

Q: My reaction is sluggish, and I'm observing a significant amount of what appears to be a monofluorinated olefin byproduct (N-Boc-4-fluoro-1,2,3,6-tetrahydropyridine). What is causing this, and how can I prevent it?

A: Mechanistic Insight: The formation of the desired gem-difluoro product proceeds through a series of steps, initiated by the Lewis acidic sulfur atom of the fluorinating agent activating the carbonyl oxygen. This is followed by the nucleophilic attack of a fluoride ion to form a fluoroalkoxyaminosulfur difluoride intermediate. A second fluoride displacement yields the final product.

However, a competing elimination pathway can occur, particularly with enolizable ketones like 4-piperidone.[13][14] After the initial fluorination, the intermediate fluoro carbocation can be deprotonated at an adjacent carbon, leading to the formation of a vinyl fluoride. This side reaction is often favored by higher temperatures, which provide the activation energy for elimination.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start N-Boc-4-Piperidone Intermediate1 Activated Carbonyl (Lewis Acid Adduct) Intermediate2 Fluoro Carbocation Intermediate Intermediate2_side Fluoro Carbocation Intermediate Product N-Boc-4,4-Difluoropiperidine Side_Product Monofluoro-olefin (Elimination Product)

Caption: Competing pathways in the fluorination of N-Boc-4-piperidone.

Troubleshooting & Optimization:

ParameterRecommended ActionRationale
Temperature Initiate the reaction at a low temperature, typically -78 °C (dry ice/acetone bath), and allow it to warm slowly to room temperature.[10][11]Lowering the temperature disfavors the higher activation energy elimination pathway, promoting the desired nucleophilic substitution.[15]
Reagent Addition Add the fluorinating agent (DAST or Deoxo-Fluor) dropwise to the solution of the substrate at -78 °C.Slow addition helps to control the initial exotherm of the reaction, preventing localized heating that can lead to side product formation.[9]
Solvent Use a polar aprotic solvent such as dichloromethane (DCM). Ensure the solvent is anhydrous.[10]DCM is the most commonly used and effective solvent for these reactions. The presence of water will rapidly decompose the reagent.
Reagent Choice Consider using aminodifluorosulfinium tetrafluoroborate salts, which have been reported to provide less of the elimination byproduct compared to DAST and Deoxo-Fluor.[8]These alternative reagents can offer greater selectivity for the desired gem-difluorination reaction.
Problem 2: Incomplete Conversion and Difficult Purification.

Q: My reaction stalls, leaving a significant amount of unreacted starting material. The subsequent work-up is also challenging. How can I drive the reaction to completion and simplify purification?

A: Mechanistic Insight: Incomplete conversion can stem from several factors. The quality of the fluorinating agent is paramount; aged or improperly stored reagents can hydrolyze, reducing their activity. Trace amounts of water in the reaction vessel or solvent can consume the reagent before it reacts with the substrate.[15] Furthermore, the stoichiometry must be sufficient to account for both fluorination steps.

Troubleshooting & Optimization:

ParameterRecommended ActionRationale
Reagent Quality & Stoichiometry Use a fresh, high-quality fluorinating agent. A slight excess (e.g., 2.5-3.0 equivalents) of Deoxo-Fluor is often recommended to ensure the reaction goes to completion.[9]Ensures there is enough active reagent to overcome any minor quenching and to complete the difluorination.
Anhydrous Conditions Rigorously dry all glassware in an oven and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[15]Prevents the decomposition of the fluorinating agent by moisture, thereby maintaining its reactivity.
Reaction Time Monitor the reaction by TLC. If the reaction stalls, allow it to stir for a longer period at room temperature (e.g., overnight).[9]Some fluorinations can be slow, and extended reaction times may be necessary for complete conversion.
Work-up & Quenching Quench the reaction by slowly adding it to a cooled, stirred, saturated aqueous solution of sodium bicarbonate.[9][11] This must be done cautiously to control gas evolution and exotherm.This neutralizes unreacted fluorinating agent and acidic byproducts like HF, making the mixture safer to handle and easier to extract.

Experimental Protocols

Protocol 1: General Procedure for the Fluorination of N-Boc-4-Piperidone with Deoxo-Fluor

Safety Precaution: This procedure must be performed in a chemical fume hood. Wear appropriate PPE, including safety glasses, a face shield, and acid-resistant gloves. Ensure a quenching station with sodium bicarbonate is readily accessible.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous dichloromethane (DCM, ~10-20 volumes).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Deoxo-Fluor (2.5-3.0 eq.) to the dropping funnel and add it dropwise to the stirred substrate solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with a potassium permanganate stain.

  • Quenching: In a separate flask, prepare a stirred, saturated aqueous solution of sodium bicarbonate, cooled in an ice bath. Slowly and carefully add the reaction mixture to the bicarbonate solution via a dropping funnel. Caution: This process is exothermic and involves gas evolution.

  • Extraction: Once the quenching is complete, separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification node_prep 1. Dissolve N-Boc-4-piperidone in anhydrous DCM under N₂ node_cool 2. Cool to -78 °C node_prep->node_cool node_add 3. Add Deoxo-Fluor dropwise node_cool->node_add node_stir 4. Stir and warm to RT overnight node_add->node_stir node_quench 5. Quench with sat. NaHCO₃ (aq) node_stir->node_quench Monitor w/ TLC node_extract 6. Extract with DCM node_quench->node_extract CAUTION: Exothermic, Gas Evolution node_wash 7. Wash with H₂O and brine node_extract->node_wash node_dry 8. Dry over Na₂SO₄ node_wash->node_dry node_purify 9. Purify via column chromatography node_dry->node_purify

Caption: Workflow for the fluorination of N-Boc-4-piperidone.

References

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Optimizing DAST Reactions: Strategies for Effective Fluorination. Retrieved from [Link]

  • Reddit. (2020, January 1). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros. Retrieved from [Link]

  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. Retrieved from [Link]

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kim, S., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2008). ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]

  • Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]

  • ResearchGate. (2010). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from [Link]

  • Thieme. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Retrieved from [Link]

  • ResearchGate. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluoropiperidine. Retrieved from [Link]

  • PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

  • PMC. (2014, August 25). Late-stage [18F]Fluorination: New Solutions to Old Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • JOCPR. (2024, April 29). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • PubMed. (2023, March 22). Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 4,4-Difluoropiperidin-1-amine

Welcome to the technical support center for the synthesis and scale-up of 4,4-Difluoropiperidin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4,4-Difluoropiperidin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. We will delve into the critical aspects of the synthesis, from reaction mechanisms to purification strategies, to ensure you can confidently and efficiently produce this valuable building block.

I. Overview of Synthetic Strategy and Key Challenges

The synthesis of 4,4-Difluoropiperidin-1-amine typically proceeds via the N-amination of 4,4-difluoropiperidine. While conceptually straightforward, scaling up this transformation presents several challenges that can impact yield, purity, and process efficiency. The primary hurdles include:

  • Incomplete conversion: Achieving full conversion of the starting material can be difficult, leading to challenging downstream purifications.

  • Side product formation: The formation of undesired byproducts can complicate purification and reduce the overall yield.

  • Product isolation and purification: The polar nature of the product can make its isolation from the reaction mixture and subsequent purification challenging, especially at a larger scale.

  • Stability of the final product: Understanding the stability of 4,4-Difluoropiperidin-1-amine under various conditions is crucial for its handling and storage.

This guide will address these challenges in detail, providing you with the knowledge to anticipate and mitigate these issues.

II. Recommended Synthetic Protocol: N-Amination with Hydroxylamine-O-Sulfonic Acid (HOSA)

Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and effective reagent for the electrophilic amination of secondary amines.[1] The following protocol provides a robust starting point for the synthesis of 4,4-Difluoropiperidin-1-amine.

Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve 4,4-difluoropiperidine hydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dichloromethane or toluene).

  • Basification: Cool the solution to 0-5 °C and slowly add a solution of sodium hydroxide (2.0-2.2 eq) to liberate the free base of 4,4-difluoropiperidine. Stir for 30 minutes.

  • Amination: Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1-1.5 eq) in water, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt.

dot graph TD { A[Start: 4,4-Difluoropiperidine HCl] --> B{Basification with NaOH}; B --> C[Free 4,4-Difluoropiperidine]; C --> D{N-Amination with HOSA}; D --> E[Crude 4,4-Difluoropiperidin-1-amine]; E --> F{Purification}; F --> G[Pure 4,4-Difluoropiperidin-1-amine]; subgraph "Reaction Conditions" direction LR B -- "0-5 °C, Water/Organic Solvent" D -- "<10 °C to RT, 12-24h" end }

Synthetic workflow for 4,4-Difluoropiperidin-1-amine.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or Incomplete Conversion 1. Insufficiently basic conditions for the liberation of the free amine. 2. Degradation of HOSA. 3. Insufficient reaction time or temperature.1. Ensure complete liberation of the free base by monitoring the pH of the aqueous layer. Consider using a stronger base or a phase-transfer catalyst. 2. Use freshly prepared HOSA solution. HOSA can be unstable, especially in solution.[2] 3. Gradually increase the reaction temperature (e.g., to 40°C) and monitor for product formation and potential side reactions. Prolong the reaction time if necessary.
Formation of Side Products 1. Over-amination: Reaction of the product with another molecule of HOSA. 2. Ring-opening: Cleavage of the piperidine ring under harsh reaction conditions. 3. Oxidation: Oxidation of the product or starting material.1. Use a controlled stoichiometry of HOSA (start with 1.1 eq). Add the HOSA solution slowly to the reaction mixture. 2. Avoid excessive temperatures and strongly acidic or basic conditions. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficult Product Isolation 1. High polarity of the product leading to poor extraction into organic solvents. 2. Formation of emulsions during work-up.1. Use a more polar organic solvent for extraction (e.g., a mixture of dichloromethane and isopropanol). 2. Add brine to the aqueous layer to break emulsions. Centrifugation can also be effective at a larger scale.
Low Purity After Purification 1. Co-distillation of impurities with similar boiling points. 2. Inefficient crystallization.1. Use fractional distillation for better separation. 2. Screen different solvents for crystallization of the hydrochloride salt. Consider using an anti-solvent to improve crystal formation and purity.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the N-amination reaction?

A1: The reaction can be effectively monitored by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A generic GC-FID method can be developed to track the disappearance of the 4,4-difluoropiperidine starting material and the appearance of the 4,4-Difluoropiperidin-1-amine product. For LC-MS, a reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.

Q2: What are the expected impurities in the synthesis of 4,4-Difluoropiperidin-1-amine?

A2: Besides unreacted starting material, potential impurities include over-aminated products and oxidation byproducts. It is crucial to characterize any significant impurity by techniques like GC-MS or LC-MS to understand their origin and optimize the reaction conditions to minimize their formation.

Q3: How should I handle and store 4,4-Difluoropiperidin-1-amine?

A3: 4,4-Difluoropiperidin-1-amine is expected to be a primary amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. For storage, it is recommended to store the compound as its hydrochloride salt, which is generally more stable.[3] The hydrochloride salt should be stored in a cool, dry place, protected from light and moisture. The free base may be sensitive to air and moisture and should be stored under an inert atmosphere.

Q4: What is the stability of 4,4-Difluoropiperidin-1-amine and its hydrochloride salt?

A4: The hydrochloride salt of (4,4-Difluoropiperidin-1-yl)amine is reported to be stable at a pH of 4-6 and at temperatures below 25°C.[3] Decomposition into the free amine and HCl can occur at temperatures above 40°C.[3] The free base is likely less stable and should be handled accordingly, minimizing exposure to heat, air, and moisture.

Q5: What are the best methods for purifying 4,4-Difluoropiperidin-1-amine at a larger scale?

A5: For multi-gram to kilogram scale, vacuum distillation of the free base is a viable option if the compound is thermally stable enough. Alternatively, purification via crystallization of the hydrochloride salt is often more practical and can yield high-purity material. For polar amines that are difficult to crystallize, column chromatography using amine-functionalized silica gel can be an effective, albeit more costly, option for large-scale purification.[4]

V. Analytical Methods for Quality Control

Ensuring the purity of 4,4-Difluoropiperidin-1-amine is critical for its use in drug development. The following analytical methods are recommended for quality control:

Analytical Technique Purpose Typical Parameters
Gas Chromatography (GC) Purity assessment and detection of volatile impurities.Column: DB-5 or equivalent. Injector Temp: 250°C. Detector (FID) Temp: 280°C. Oven Program: 50°C (2 min), ramp to 280°C at 15°C/min, hold for 5 min.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.Column: C18, 5 µm, 4.6 x 150 mm. Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile. Gradient: 5% to 95% B over 15 min. Detection: UV at 210 nm or ELSD.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.¹H NMR, ¹³C NMR, ¹⁹F NMR in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification.Electrospray ionization (ESI) is typically suitable for this class of compounds.

VI. Safety Precautions

As a Senior Application Scientist, I must emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) for 4,4-Difluoropiperidin-1-amine and its reagents before starting any experimental work.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling of Reagents: Hydroxylamine-O-sulfonic acid can be corrosive and should be handled with care. Sodium hydroxide is a strong base and can cause severe burns.

  • Emergency Procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

By following the guidance in this technical support center, you will be well-equipped to tackle the challenges of scaling up the production of 4,4-Difluoropiperidin-1-amine, ensuring a safe, efficient, and successful synthesis.

VII. References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (URL not available)

  • WO2010142810A1 - Synthesis of hydrazines from hydroxylamine-o-sulphonic acid - Google Patents.

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. [Link]

  • Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines | Organic Letters - ACS Publications. (URL not available)

  • Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent - NTU > IRep. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC - NIH. [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. … - ResearchGate. [Link]

  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates - ResearchGate. [Link]

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • EP0007983A1 - Process for the purification of tertiary amines - Google Patents.

  • Gas Chromatography Analytical Methods for Teaching Laboratories Analysis and comparison of different fuels/oils using gas chroma - Shimadzu UK. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. [Link]

  • [ - Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl - Organic Syntheses Procedure. http://www.orgsyn.org/demo.aspx?prep=cv6p0121

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Alkylation of 4,4-Difluoropiperidin-1-amine

A Guide to Achieving Selective Mono-Alkylation and Troubleshooting Over-alkylation Welcome to the technical support center for the alkylation of 4,4-difluoropiperidin-1-amine. As a Senior Application Scientist, I underst...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Achieving Selective Mono-Alkylation and Troubleshooting Over-alkylation

Welcome to the technical support center for the alkylation of 4,4-difluoropiperidin-1-amine. As a Senior Application Scientist, I understand that while this molecule is a valuable building block in drug discovery, its N-alkylation can present challenges, most notably the formation of undesired di-alkylated byproducts. This guide is designed to provide you with in-depth troubleshooting advice, preventative strategies, and validated protocols to help you achieve clean and selective mono-alkylation in your experiments.

The Challenge: The "Runaway Train" of Amine Alkylation

The primary issue with the alkylation of amines, including 4,4-difluoropiperidin-1-amine, is that the mono-alkylated product is often more nucleophilic than the starting amine.[1] This increased nucleophilicity makes the desired product more reactive towards the alkylating agent, leading to a second alkylation event and the formation of a di-alkylated byproduct. This phenomenon is often referred to as a "runaway reaction," where it becomes difficult to stop the reaction at the mono-alkylated stage.[1]

Troubleshooting Guide & FAQs

Here, we address common questions and issues encountered during the alkylation of 4,4-difluoropiperidin-1-amine in a practical question-and-answer format.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the di-alkylated species. Why is this happening?

This is a classic case of over-alkylation. The root cause lies in the chemical nature of the reaction itself. As depicted in the diagram below, the initial N-alkylation of 4,4-difluoropiperidin-1-amine (a primary amine) forms a secondary amine. This secondary amine is generally more electron-rich and less sterically hindered at the nitrogen atom than the starting material, making it a better nucleophile.[1] Consequently, it can compete with the remaining starting material for the alkylating agent, leading to the formation of the di-alkylated tertiary amine.

Over-alkylation Mechanism cluster_0 Reaction Pathway cluster_1 Relative Nucleophilicity Start 4,4-Difluoropiperidin-1-amine (Primary Amine) Mono Mono-alkylated Product (Secondary Amine) Start->Mono + R-X (Alkylation) Nuc_Start Lower Nucleophilicity Start->Nuc_Start has Di Di-alkylated Byproduct (Tertiary Amine) Mono->Di + R-X (Over-alkylation) Nuc_Mono Higher Nucleophilicity Mono->Nuc_Mono leads to

Caption: The "Runaway" Over-alkylation Pathway.

Q2: What are the most effective strategies to promote mono-alkylation and suppress the formation of the di-alkylated byproduct?

Controlling the selectivity of this reaction hinges on manipulating the reaction kinetics to favor the first alkylation over the second. Here are several field-proven strategies:

  • Stoichiometry Control: Use a significant excess of the 4,4-difluoropiperidin-1-amine relative to the alkylating agent (e.g., 2 to 5 equivalents). This ensures that the alkylating agent is more likely to encounter a molecule of the starting material rather than the mono-alkylated product.[2]

  • Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise or via a syringe pump over an extended period.[3] This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of the mono-alkylated product reacting further.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can help to control the reaction rate and improve selectivity. While this may slow down the overall reaction, it often has a more pronounced effect on the rate of the second alkylation.

StrategyPrincipleTypical Parameters
Amine Excess Increases the probability of the alkylating agent reacting with the starting material.2-5 equivalents of amine.
Slow Addition Maintains a low concentration of the alkylating agent.Addition over 1-4 hours.
Low Temperature Reduces the rate of the less desired second alkylation.-78 °C to room temperature.

Q3: How does the choice of base influence the outcome of the reaction?

The base plays a crucial role in neutralizing the acid (HX) generated during the alkylation. Without a base, the amine itself would be protonated, forming an ammonium salt that is no longer nucleophilic, effectively stopping the reaction.[3] However, the choice of base can also impact selectivity.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used and effective. They are generally mild and their heterogeneous nature in some solvents can help to moderate the reaction rate.

  • Strong Bases (e.g., NaH): Stronger bases like sodium hydride can be used to deprotonate the amine first, forming a more reactive amide anion. While this can accelerate the reaction, it may also increase the rate of over-alkylation if not carefully controlled.[3]

  • Organic Bases (e.g., DIPEA, Et₃N): Non-nucleophilic organic bases are also a good choice. They are soluble in most organic solvents, leading to homogeneous reaction conditions.

Recommendation: Start with a mild inorganic base like K₂CO₃. If the reaction is sluggish, consider a stronger base, but implement stricter controls on temperature and addition rate.

Q4: I'm considering an alternative to direct alkylation. What are my options?

When direct alkylation proves difficult to control, alternative synthetic strategies can provide a cleaner route to the desired mono-alkylated product.

  • Reductive Amination: This is often the preferred method for mono-alkylation.[4] It involves reacting the 4,4-difluoropiperidin-1-amine with an aldehyde or ketone to form an intermediate hydrazone, which is then reduced in situ to the desired alkylated amine. This method is not prone to over-alkylation. Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).[4]

Reductive Amination Workflow Start 4,4-Difluoropiperidin-1-amine + Aldehyde/Ketone Intermediate Hydrazone Intermediate Start->Intermediate Condensation Product Mono-alkylated Product Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Intermediate

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: SAR Utility of 4,4-Difluoropiperidin-1-amine in Drug Design

This guide provides an in-depth technical analysis of 4,4-Difluoropiperidin-1-amine as a strategic building block in medicinal chemistry. It moves beyond simple product description to explore the Structure-Activity Relat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,4-Difluoropiperidin-1-amine as a strategic building block in medicinal chemistry. It moves beyond simple product description to explore the Structure-Activity Relationship (SAR) implications of incorporating the 4,4-difluoropiperidin-1-yl moiety into drug candidates.

Executive Summary: The "Fluorine Effect" in Heterocyclic Design

4,4-Difluoropiperidin-1-amine (CAS: 436099-33-1) is a specialized hydrazine building block used to install the 4,4-difluoropiperidine motif. In modern drug discovery, this moiety serves as a critical "bioisostere" for piperidine and morpholine rings.

Its primary utility lies in the strategic modulation of physicochemical properties :

  • Metabolic Blocking: The gem-difluoro group at the C4 position blocks oxidative metabolism (hydroxylation) common in unsubstituted piperidines.

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the distal nitrogen (and any conjugated systems), often improving membrane permeability and reducing hERG channel liability.

  • Lipophilicity Tuning: Unlike morpholine (which lowers LogP significantly), the 4,4-difluoro group maintains lipophilicity while reducing basicity, occupying a unique "Goldilocks" physicochemical space.

Comparative Analysis: Performance vs. Alternatives

The following table compares the 4,4-difluoropiperidin-1-yl moiety against its most common structural alternatives when attached to a drug scaffold.

Table 1: Physicochemical & Biological Profile Comparison
Feature4,4-Difluoropiperidine Piperidine (Unsubstituted)Morpholine3,3-Difluoropiperidine
Electronic Effect Inductive withdrawing (

); Dipole moment vector along C4-C1 axis.
Electron-rich; High basicity.Inductive withdrawing (Oxygen); H-bond acceptor.Inductive withdrawing; Asymmetric dipole.
Basicity (pKa) ~9.8 - 10.2 (Moderate reduction)~11.2 (High)~8.3 (Low)~9.0 - 9.5
Metabolic Liability Low (C4 blocked against CYP450 oxidation).High (Prone to C4-hydroxylation/N-oxidation).Low (Stable ring).Moderate (C4 still available).
Lipophilicity (LogD) High/Neutral (Maintains hydrophobic interaction).High.Low (Polar oxygen reduces LogD).Moderate.
hERG Risk Reduced (Lower pKa reduces cation-pi trapping).High (High pKa correlates with hERG binding).Low .Moderate.
Conformation Twist-Boat / Chair equilibrium modified by dipole.Chair (fluxional).[1]Chair.Chair (Axial F preference).[2][3]
Key Insight: The "Morpholine Replacement" Strategy

Researchers often switch from Piperidine to Morpholine to fix metabolic issues or lower pKa. However, this often kills potency if the target requires a hydrophobic interaction at that position. 4,4-Difluoropiperidine solves this by blocking metabolism and lowering pKa without introducing the polar ether oxygen of morpholine.

SAR Case Studies & Mechanisms

Case Study A: Improving Metabolic Stability in H3 Antagonists

In the development of Histamine-3 (H3) receptor antagonists, unsubstituted piperidines often suffer from rapid clearance due to oxidation at the C4 position.

  • Observation: Replacing the piperidine ring with 4,4-difluoropiperidine increased microsomal stability (

    
    ) by >3-fold.
    
  • Mechanism: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering the C4 position inert to Cytochrome P450 enzymes.

Case Study B: Mitigating hERG Toxicity via Basicity Reduction

High basicity (pKa > 9) is a known risk factor for hERG potassium channel inhibition, which leads to cardiotoxicity.

  • Mechanism: The fluorine atoms exert a through-bond inductive effect (

    
    ), pulling electron density away from the nitrogen lone pair.
    
  • Result: This lowers the pKa by approximately 1.0 log unit compared to piperidine. This reduction decreases the concentration of the cationic species at physiological pH (7.4), reducing the energetic penalty for desolvation and minimizing electrostatic interactions with the hERG pore.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Scaffolds via 4,4-Difluoropiperidin-1-amine

This protocol demonstrates the use of the amine to synthesize a pyrazole-linked drug intermediate, a common workflow in kinase inhibitor discovery (e.g., JAK, PRMT5).

Reagents:

  • 4,4-Difluoropiperidin-1-amine HCl (1.0 eq)

  • 1,3-Diketo derivative (e.g., 1,3-diphenylpropane-1,3-dione) (1.0 eq)

  • Ethanol (anhydrous)

  • Triethylamine (TEA) (2.5 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve the 1,3-diketo compound in anhydrous ethanol (0.5 M concentration) in a round-bottom flask.

  • Free Basing: In a separate vial, neutralize 4,4-difluoropiperidin-1-amine HCl with TEA in a minimum amount of ethanol. Stir for 10 min.

  • Addition: Add the amine solution dropwise to the diketo solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material and formation of the pyrazole mass (

    
    ).
    
  • Workup: Cool to RT. Remove solvent under reduced pressure. Redissolve residue in EtOAc and wash with water and brine.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). The 4,4-difluoro moiety is non-polar; expect elution similar to phenyl-substituted pyrazoles.

Protocol 2: Microsomal Stability Assay (Validation)

To confirm the metabolic advantage of the analog:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze supernatant by LC-MS/MS. Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    

Visualizations & Decision Logic

Figure 1: Strategic Selection of Piperidine Analogs

Caption: Decision tree for medicinal chemists selecting between piperidine, morpholine, and 4,4-difluoropiperidine based on SAR liabilities.

PiperidineSelection Start Lead Compound Optimization (Piperidine Moiety) IssueCheck Identify Liability Start->IssueCheck MetabIssue High Metabolic Clearance (C4 Oxidation) IssueCheck->MetabIssue Rapid Metabolism hERGIssue hERG Toxicity / High Basicity IssueCheck->hERGIssue Cardiotoxicity Risk CheckPotency Is Hydrophobic Contact Required at C4? MetabIssue->CheckPotency hERGIssue->CheckPotency SelectMorph Switch to Morpholine SelectF2 Switch to 4,4-Difluoropiperidine Result Optimized Candidate SelectF2->Result Maintains Potency Blocks Metabolism Lowers pKa CheckPotency->SelectMorph No (Polar tolerant) CheckPotency->SelectF2 Yes (Lipophilicity needed)

Figure 2: Synthesis Pathway (Hydrazine Application)

Caption: Workflow for utilizing 4,4-difluoropiperidin-1-amine in heterocyclic synthesis.

SynthesisFlow Reagent 4,4-Difluoropiperidin-1-amine (HCl Salt) Intermediate Hydrazone / Intermediate Reagent->Intermediate + Base + Electrophile Base Base (TEA/NaH) Base->Intermediate Electrophile Electrophile (1,3-Dione or Aryl Halide) Electrophile->Intermediate Product N-Substituted Heterocycle (Pyrazole/Triazole) Intermediate->Product Cyclization / Heat

[4]

References

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Vertex Pharmaceuticals. (2024). Patent Application US20240254118A1: PRMT5 inhibitors and uses thereof. (Demonstrates use of 4,4-difluoropiperidin-1-amine in hydrazine linker synthesis).

Sources

Comparative

A Senior Application Scientist's Guide to 4,4-Difluoropiperidine: Validating a Modern Bioisostere for Piperidine

Introduction: The Enduring Challenge of Lead Optimization In the landscape of medicinal chemistry, the piperidine ring stands as a titan.[1] This simple saturated heterocycle is a cornerstone of countless approved drugs,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge of Lead Optimization

In the landscape of medicinal chemistry, the piperidine ring stands as a titan.[1] This simple saturated heterocycle is a cornerstone of countless approved drugs, particularly those targeting the central nervous system, owing to its favorable physicochemical properties, including its typical basicity which facilitates salt formation and aqueous solubility.[1][2] However, the very features that make piperidine so useful can also present challenges. Its metabolic liability, particularly oxidation at the C4 position, and its high basicity can be detrimental to a drug candidate's pharmacokinetic profile.

Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while altering other properties, is a foundational tactic in drug design.[3][4][5] This guide provides an in-depth validation of 4,4-difluoropiperidine as a bioisostere for piperidine. We will move beyond a simple cataloging of properties to explain the underlying chemical principles and provide the experimental frameworks necessary for researchers to validate this substitution in their own drug discovery programs.

The Rationale for Fluorination: More Than Just a Halogen Swap

The introduction of fluorine into drug candidates is a well-established strategy to modulate key molecular properties.[6][7] The choice of geminal difluorination at the 4-position of the piperidine ring is a deliberate one, designed to address specific liabilities of the parent scaffold.

  • Blocking Metabolic Hotspots: The C-H bonds at the C4 position of piperidine are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a common pathway for drug metabolism and clearance.[8] The exceptional strength of the C-F bond (approximately 116 kcal/mol) compared to a C-H bond (~100 kcal/mol) renders the 4-position sterically and electronically shielded from enzymatic attack, thereby enhancing metabolic stability.[7][8]

  • Modulating Basicity (pKa): The potent electron-withdrawing inductive effect of the two fluorine atoms significantly lowers the electron density on the piperidine nitrogen. This reduces the basicity of the amine, which can be highly advantageous. A lower pKa can lead to reduced off-target ion channel interactions (e.g., hERG) and can fine-tune the overall lipophilicity and membrane permeability of a molecule at physiological pH.

  • Altering Lipophilicity and Conformation: While highly context-dependent, fluorination often increases lipophilicity.[9] Furthermore, the introduction of fluorine can have profound effects on the conformational preferences of the ring, potentially locking it into a more bioactive conformation.[10]

G Piperidine Piperidine Fluoropiperidine Fluoropiperidine Piperidine->Fluoropiperidine Bioisosteric Substitution

Caption: Bioisosteric replacement of C4 hydrogens with fluorine atoms.

Head-to-Head Comparison: Physicochemical Properties

The true test of a bioisostere lies in the quantifiable changes it imparts upon a molecule. The following table summarizes the key physicochemical differences between the parent piperidine scaffold and its 4,4-difluorinated analog.

PropertyPiperidine4,4-DifluoropiperidineRationale for Change
Molecular Weight ( g/mol ) 85.15121.13[11]Addition of two fluorine atoms.
pKa (Basic) ~11.28.5[11]Strong inductive electron withdrawal by the two fluorine atoms reduces the basicity of the nitrogen.
Calculated LogP 0.840.37[12]The introduction of polar C-F bonds can, in this case, slightly decrease the calculated lipophilicity, though the experimental impact is highly context-dependent.
Molecular Formula C₅H₁₁NC₅H₉F₂N[11]Direct substitution of two hydrogens with fluorine.

Experimental Validation: A Practical Guide

Validating the theoretical advantages of 4,4-difluoropiperidine requires rigorous experimental testing. Below are standardized, self-validating protocols for assessing the key parameters of pKa, lipophilicity, and metabolic stability.

Determination of pKa via Potentiometric Titration

Causality: This method directly measures the buffering capacity of the amine against a strong acid, allowing for precise determination of the pKa. It is the gold standard for understanding how the molecule will be ionized at physiological pH.

Protocol:

  • Preparation: Prepare a 0.01 M solution of the test compound (e.g., 4,4-difluoropiperidine HCl) in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place 20 mL of the test compound solution in a beaker with a magnetic stirrer.

  • Acidification: Add a sufficient volume of 0.1 M HCl to lower the pH to ~2, ensuring the amine is fully protonated.

  • Titration: Begin titrating with the 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the midpoint of the steepest part of the titration curve or by calculating the first derivative of the curve.[13][14]

Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method

Causality: This experiment directly measures the partitioning of a compound between an aqueous and an organic phase at a physiologically relevant pH.[15][16] This is a critical predictor of a drug's ability to cross cell membranes.

Protocol:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Use n-octanol as the organic phase. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them overnight and then separating the layers.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and spike it into the aqueous PBS phase to a final concentration of ~10 µM.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution containing the compound.

  • Equilibration: Shake the mixture vigorously for 1-2 hours at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the distribution coefficient (LogD₇.₄) using the formula: LogD₇.₄ = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐբᵤₑₒᵤₛ).

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Causality: This assay provides a direct measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[17][18] By comparing the disappearance of the parent compound to its fluorinated analog, we can directly quantify the impact of the bioisosteric substitution on metabolic stability.

G

Caption: Workflow for the in vitro Human Liver Microsome stability assay.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in a 100 mM phosphate buffer (pH 7.4). Prepare a 1 µM solution of the test compound. Prepare an NADPH regenerating system.

  • Incubation: Pre-warm the microsome/compound mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. The time-zero (T₀) aliquot should be taken immediately before this step.

  • Time-Point Sampling: At specified time points (e.g., 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. Intrinsic clearance (CLᵢₙₜ) can then be calculated.[19][20]

Interpreting the Data: A Comparative Outlook

When comparing a parent piperidine-containing compound with its 4,4-difluoropiperidine analog, we would anticipate the following outcomes based on the principles discussed:

  • pKa: A significant decrease of 2-3 log units for the fluorinated compound.

  • LogD₇.₄: A context-dependent change, often a slight increase, but highly influenced by the rest of the molecule's structure.

  • Metabolic Stability: A marked increase in the metabolic half-life (t₁/₂) in the HLM assay for the fluorinated analog, provided that the C4 position was a primary site of metabolism for the parent compound.

Conclusion and Strategic Application

The validation of 4,4-difluoropiperidine as a bioisostere for piperidine is a clear example of modern, rational drug design. The gem-difluoro substitution is not a speculative alteration but a targeted modification designed to predictably modulate key drug-like properties. It effectively blocks a common site of metabolic oxidation and provides a valuable handle for tuning the basicity of the nitrogen atom, a critical parameter for optimizing both efficacy and safety.

Researchers and drug development professionals should consider the 4,4-difluoropiperidine scaffold as a high-value tool in their lead optimization toolkit. Its application is particularly warranted when initial leads containing a piperidine moiety suffer from poor metabolic stability or when a reduction in basicity is required to mitigate off-target effects or improve membrane permeability. The experimental protocols outlined in this guide provide a robust framework for validating this bioisosteric replacement, enabling data-driven decisions in the complex, multifaceted process of drug discovery.

References

  • ChemicalBook. (2023).
  • NIH. (2024).
  • PubMed. (1990). The Synthesis and Antilipidperoxidation Activity of 4,4-diarylbutylamines and 4,4-diarylbutanamides.
  • CymitQuimica. 4,4-Difluoropiperidine, HCl.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4,4-Difluoropiperidine Hydrochloride | 144230-52-4.
  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • NIH PubChem. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352.
  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Sigma-Aldrich. 4,4-Difluoropiperidine 97 144230-52-4.
  • NIH PubChem. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351.
  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • NIH PubMed Central. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Encyclopedia.pub. (2022).
  • ResearchGate. (2014).
  • Carbon. Measuring Lipophilicity with NMR.
  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • ResearchGate. (PDF) Automated Synthesis and Initial Evaluation of (4 ′ -Amino-5 ′ ,8 ′ -difluoro-1 ′ H-spiro[piperidine-4,2 ′ -quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase.
  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • ChemicalBook. (2025). 4,4-DIFLUOROPIPERIDINE (CAS 21987-29-1).
  • ResearchGate. (PDF) Bioisosterism in Drug Discovery and Development - An Overview.
  • PubMed Central.
  • Cyprotex. Microsomal Stability Assay Protocol.
  • JoVE. (2022).
  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity.
  • Chemsrc. (2025). 4,4-Difluoropiperidine | CAS#:21987-29-1.
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Drug Design Org. Bioisosterism.
  • NIH PubMed Central. A High-Throughput Method for Lipophilicity Measurement.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Merck Millipore. Metabolic Stability Assays.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • Benchchem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • ResearchGate.
  • BioIVT. Metabolic Stability Assay Services.
  • WuXi AppTec DMPK. (2023). How to Evaluate Lipophilicity Rapidly?
  • NIH PubMed Central. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Cayman Chemical. para-fluoro 4-Anilino-1-Boc-piperidine.
  • PubMed Central. (n.d.). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • AChemBlock. 4,4-Difluoropiperidine hydrochloride 97% | CAS: 144230-52-4.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4,4-Difluoropiperidin-1-amine Derivatives

The strategic incorporation of fluorine into piperidine scaffolds has become a cornerstone of modern medicinal chemistry. The 4,4-difluoropiperidine moiety, in particular, offers a compelling combination of metabolic sta...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into piperidine scaffolds has become a cornerstone of modern medicinal chemistry. The 4,4-difluoropiperidine moiety, in particular, offers a compelling combination of metabolic stability, modulated basicity (pKa), and unique conformational properties that can enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] However, the successful synthesis of derivatives of 4,4-difluoropiperidin-1-amine hinges on unambiguous structural verification. Misinterpretation of spectroscopic data can lead to costly delays in the drug discovery pipeline.

This guide provides an in-depth, experience-driven comparison of the key spectroscopic techniques required to definitively confirm the structure of 4,4-difluoropiperidin-1-amine derivatives. We will move beyond simple data reporting to explain the causal relationships behind experimental choices and demonstrate how a multi-technique, integrated approach provides a self-validating system for structural confirmation.

The Analytical Imperative: Why Integrated Spectroscopy is Non-Negotiable

Confirming the structure of a 4,4-difluoropiperidin-1-amine derivative is not a linear process of checking boxes. It is an exercise in convergent evidence. The geminal difluoro group at the C4 position introduces specific, highly informative spectroscopic handles, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, that are absent in their non-fluorinated counterparts. Relying on a single technique, such as ¹H NMR, is insufficient and scientifically unsound. A robust, trustworthy confirmation requires the synergistic interpretation of multinuclear NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and essential piece of the structural puzzle.

The Integrated Spectroscopic Workflow

The most effective strategy for structural confirmation involves a logical flow of experiments, where the results of one technique inform the interpretation of the next. This workflow ensures that all aspects of the proposed structure are rigorously tested and validated.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_primary Primary Analysis cluster_nmr Definitive Structural Elucidation (NMR) cluster_final Final Confirmation Prep Synthesized Derivative MS HRMS Analysis (Confirm Formula) Prep->MS Initial Checks IR IR Spectroscopy (Identify Functional Groups) Prep->IR Initial Checks H_NMR ¹H NMR (Proton Environment & H-F Coupling) MS->H_NMR IR->H_NMR F_NMR ¹⁹F NMR (Fluorine Environment) H_NMR->F_NMR Iterative Analysis C_NMR ¹³C NMR (Carbon Skeleton & C-F Coupling) F_NMR->C_NMR Iterative Analysis TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity Mapping) C_NMR->TwoD_NMR Iterative Analysis Confirm Unambiguous Structure Confirmed TwoD_NMR->Confirm

Caption: Integrated workflow for structural confirmation.

Mass Spectrometry (MS): The First Gatekeeper

Mass spectrometry serves as the initial and most crucial test of synthetic success. It provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition.

Why It's Essential: Before investing time in detailed NMR analysis, you must confirm that you have synthesized a compound of the correct molecular formula. An incorrect mass immediately signals a failed reaction or the presence of an unexpected byproduct.

Experimental Choices & Expected Data:

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for these molecules. It is a "soft" ionization technique that typically generates the protonated molecule, [M+H]⁺, minimizing initial fragmentation and providing a clear molecular ion peak.[2]

  • Analysis Mode: High-Resolution Mass Spectrometry (HRMS), using instruments like a Time-of-Flight (TOF) or Orbitrap analyzer, is critical. It provides a mass measurement with high accuracy (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula.

  • Fragmentation Analysis (MS/MS): Tandem MS can be used to further support the structure. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns of the piperidine ring can be observed.[3][4] Common fragmentation pathways for piperidine derivatives are often initiated at the nitrogen atom, leading to alpha-cleavage or ring-opening events.[2]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the full scan spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Identify the [M+H]⁺ peak. Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula.

Multinuclear NMR Spectroscopy: The Definitive Blueprint

NMR is the most powerful tool for elucidating the precise three-dimensional structure of the molecule. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

¹⁹F NMR: The Most Direct Probe

Why It's Essential: With 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a clean and direct window into the fluorine environment.[5][6] For a 4,4-difluoropiperidine derivative, this experiment is the quickest way to confirm the presence of the geminal difluoro group.

Expected Data:

  • A single signal (unless chiral centers induce diastereotopicity), confirming the chemical equivalence of the two fluorine atoms.

  • The signal will be split into a triplet-of-triplets due to coupling with the four adjacent protons on C3 and C5 (two bonds away, ²JHF).

¹H NMR: Mapping the Proton Environment

Why It's Essential: ¹H NMR provides detailed information about the electronic environment of every proton and, crucially, reveals through-bond coupling to adjacent protons and fluorine atoms.

Expected Data:

  • Protons on C2 and C6: These will typically appear as two distinct multiplets, integrating to 2H each.

  • Protons on C3 and C5: These protons are adjacent to the CF₂ group and will show characteristic splitting due to coupling with the fluorine atoms (²JHF). This results in a complex multiplet, often appearing as a triplet-of-triplets, that is a key signature of the 4,4-difluoro substitution pattern.

  • N-H Proton: A broad singlet corresponding to the amine proton. Its chemical shift can be concentration-dependent.

¹³C NMR: Verifying the Carbon Skeleton

Why It's Essential: ¹³C NMR confirms the number of unique carbon environments and provides definitive evidence of C-F bond formation through characteristic coupling constants.

Expected Data:

  • C4 Carbon: The carbon directly attached to the two fluorine atoms will appear as a triplet due to one-bond C-F coupling (¹JCF). This coupling is typically very large (200-250 Hz) and is an unmistakable indicator of the CF₂ group.[7]

  • C3 and C5 Carbons: These carbons, two bonds away from the fluorines, will appear as triplets due to two-bond C-F coupling (²JCF), which is smaller than ¹JCF (~20-30 Hz).[7]

  • C2 and C6 Carbons: These carbons will show even smaller coupling to the fluorine atoms (³JCF) or may appear as singlets.

2D NMR (COSY, HSQC): Assembling the Pieces

Why It's Essential: 2D NMR experiments confirm the connectivity established from 1D spectra.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds). This will confirm the H2-H3 and H5-H6 spin systems in the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to. This is used to definitively assign each proton signal to its corresponding carbon atom.

Protocol: Multinuclear NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure sufficient resolution to observe the fine structure of the multiplets.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum. No external standard is required if the spectrometer is calibrated, but referencing to an internal standard like CFCl₃ can be done.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be needed to obtain a good signal-to-noise ratio for the C-F coupled signals.

  • 2D NMR Acquisition: Run standard COSY and HSQC experiments.

  • Data Interpretation: Analyze the spectra in an integrated fashion. Use the ¹⁹F and ¹³C data to confirm the fluorination pattern and the ¹H and 2D data to assign the proton signals and confirm the ring structure.

Infrared (IR) Spectroscopy: A Functional Group Check

Why It's Essential: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. While not as structurally detailed as NMR, it provides complementary evidence.

Expected Data:

  • N-H Stretch: A moderate absorption in the 3500-3300 cm⁻¹ region confirms the amine group.[8][9] Primary amines (R-NH₂) will show two bands in this region, while secondary amines (like the piperidine nitrogen) will show one. The N-amine group will show characteristic bands.

  • C-H Stretch: Absorptions in the 2950-2850 cm⁻¹ region corresponding to the aliphatic C-H bonds of the piperidine ring.[9]

  • C-F Stretch: Strong, characteristic absorptions in the 1100-1000 cm⁻¹ region. These are often the most intense peaks in the fingerprint region and are strong evidence for the presence of fluorine.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Press the sample firmly against the crystal and acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the N-H, C-H, and C-F functional groups.

Comparative Data Summary

The table below summarizes the expected spectroscopic data for a hypothetical 4,4-Difluoropiperidin-1-amine derivative. Actual values will vary depending on the specific derivative and solvent used.

Spectroscopic Technique Parameter Expected Observation for 4,4-Difluoropiperidin-1-amine Core Rationale / Key Confirmation Point
HRMS (ESI+) [M+H]⁺Accurate mass corresponding to the elemental formula (within 5 ppm)Confirms elemental composition.
¹⁹F NMR Chemical Shift & Multiplicity~ -90 to -110 ppm; Triplet of tripletsDirect evidence of CF₂ group coupled to four adjacent protons.
¹H NMR Protons at C3, C5Multiplet (tt), ~1.8-2.2 ppmShows characteristic coupling to fluorine atoms (²JHF).
Protons at C2, C6Multiplet, ~2.8-3.2 ppmConfirms piperidine ring protons adjacent to nitrogen.
¹³C NMR Carbon at C4Triplet, ~118-125 ppm, ¹JCF ≈ 240-250 HzUnambiguous confirmation of the CF₂-bearing carbon via large one-bond coupling.
Carbons at C3, C5Triplet, ~30-35 ppm, ²JCF ≈ 20-25 HzConfirms carbons adjacent to the CF₂ group via two-bond coupling.
IR Spectroscopy C-F StretchStrong absorption(s), ~1100-1000 cm⁻¹Confirms presence of C-F bonds.
N-H StretchModerate absorption(s), ~3400-3300 cm⁻¹Confirms presence of the N-amine functional group.

Conclusion

The structural confirmation of 4,4-difluoropiperidin-1-amine derivatives is a multi-faceted process that demands a rigorous and integrated analytical approach. By leveraging the strengths of HRMS for formula confirmation, multinuclear (¹H, ¹³C, ¹⁹F) NMR for detailed structural and connectivity mapping, and IR spectroscopy for functional group verification, researchers can achieve unambiguous and trustworthy characterization. This self-validating workflow, grounded in the fundamental principles of each technique, is essential for advancing drug discovery programs built upon this valuable fluorinated scaffold.

References

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds Source: PMC - PubMed Central URL: [Link]

  • Title: 6.3: IR Spectrum and Characteristic Absorption Bands Source: Chemistry LibreTexts URL: [Link]

  • Title: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives Source: ResearchGate URL: [Link]

  • Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Publications URL: [Link]

  • Title: Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives Source: ResearchGate URL: [Link]

  • Title: 13C NMR with 1H and 19F double decoupling Source: EPFL URL: [Link]

  • Title: Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives Source: Journal of University of Anbar for Pure Science URL: [Link]

  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed URL: [Link]

  • Title: Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent Source: Journal of Chemical Education URL: [Link]

  • Title: Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives Source: Journal of University of Anbar for Pure Science URL: [Link]

  • Title: 4,4-Difluoropiperidine Source: PubChem - NIH URL: [Link]

  • Title: IR Absorption Table Source: University of Colorado Boulder URL: [Link]

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: PubMed URL: [Link]

  • Title: 19Flourine NMR Source: University of Ottawa URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am Source: Inorganica Chimica Acta URL: [Link]

  • Title: Fundamentals of MS (7 of 7) - Fragmentation Source: YouTube URL: [Link]

  • Title: Infrared Spectrometry Source: Michigan State University Chemistry URL: [Link]

  • Title: Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study Source: MDPI URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

  • Title: Fluorine NMR Source: James B. Ames, UC Davis URL: [Link]

Sources

Comparative

Biological activity comparison between 3,3-difluoro and 4,4-difluoropiperidine analogs

Comparative Guide: Biological Activity of 3,3-Difluoro vs. 4,4-Difluoropiperidine Analogs Executive Summary: The Fluorine Scan Decision Matrix In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, of...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity of 3,3-Difluoro vs. 4,4-Difluoropiperidine Analogs

Executive Summary: The Fluorine Scan Decision Matrix

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, often requiring optimization to improve metabolic stability, potency, or physicochemical properties. Fluorination is a standard tactic—a "fluorine scan"—to achieve these goals without significantly altering steric bulk.[1][2]

The choice between 3,3-difluoropiperidine and 4,4-difluoropiperidine is rarely arbitrary.[3] It is a strategic decision that fundamentally alters the molecule's basicity (pKa), conformational landscape, and metabolic soft spots. This guide provides a technical comparison to assist researchers in selecting the optimal scaffold.

Part 1: Physicochemical Profiling[1][2][3]

The most critical differentiator between these two scaffolds is the pKa shift of the piperidine nitrogen. This shift dictates ionization state at physiological pH, influencing both membrane permeability (LogD) and ligand-target interactions (salt bridges).[1][2]

Basicity Modulation (pKa)

Fluorine is highly electronegative.[1][2] Its inductive electron-withdrawing effect (


) propagates through the carbon skeleton but diminishes rapidly with distance.[1][2][3]
  • 3,3-Difluoropiperidine: The fluorine atoms are located at the

    
    -position relative to the nitrogen. The strong inductive effect significantly reduces the electron density on the nitrogen lone pair, lowering the pKa.
    
  • 4,4-Difluoropiperidine: The fluorine atoms are at the

    
    -position.[3] The inductive effect is attenuated by distance, resulting in a much smaller reduction in basicity compared to the parent piperidine.
    

Table 1: Comparative Physicochemical Properties

PropertyParent Piperidine3,3-Difluoropiperidine4,4-DifluoropiperidineImpact on Drug Design
pKa (Conj.[1][2][3][4] Acid) ~11.06.5 – 7.4 8.2 – 8.5 3,3-analog is significantly less basic; often neutral at pH 7.[1][2][3]4.
LogP (Neutral) 0.84~1.1 (More lipophilic)~1.1 (More lipophilic)Fluorine increases lipophilicity of the neutral species.[1][2][3]
LogD

Low (Ionized)High (Mostly Neutral)Medium (Mixed Ionization)3,3-analog has higher membrane permeability potential due to neutral fraction.[2][3]
Conformation ChairDistorted Chair / TwistChair (Dipole effects)3,3-substitution can induce subtle conformational bias.[1][2][3]
Conformational Analysis
  • 4,4-Difluoropiperidine: Generally retains the classic chair conformation.[2] However, the

    
     bonds create a significant local dipole.[2] In polar solvents, dipole minimization can stabilize specific rotamers of N-substituents.[1][2]
    
  • 3,3-Difluoropiperidine: Introduces asymmetry.[1][2][3] The "gauche effect" (preference for

    
     hyperconjugation) can distort the ring.[2] If the nitrogen is substituted, the 3,3-fluorines can sterically clash with N-substituents, restricting the conformational space more rigidly than the 4,4-analog.
    

Part 2: Biological Activity & SAR Implications[1][2][3][5]

Potency and Binding Affinity

The choice of scaffold often depends on the binding pocket's requirement for a basic nitrogen.

  • Scenario A: The "Salt Bridge" Requirement (GPCRs, Monoamine Transporters)

    • Many GPCR ligands (e.g., dopamine, opioid receptors) require a protonated nitrogen to form a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32).[2]

    • Winner: 4,4-Difluoropiperidine .[1][2][3][4][5] Its higher pKa (~8.[1][2]5) ensures it remains largely protonated at physiological pH, maintaining this critical interaction.[1][2] The 3,3-analog (pKa ~6.5-7.[1][2][3]0) may exist primarily as a neutral species, potentially abolishing binding affinity.[1][2]

  • Scenario B: The "Hydrophobic Collapse" or Neutral Requirement

    • If the binding pocket is purely hydrophobic or requires the amine to act as a hydrogen bond acceptor (rare for secondary amines, but possible for tertiary), the lower basicity is advantageous.

    • Winner: 3,3-Difluoropiperidine .[1][2][3][4][5][6] It reduces the desolvation penalty required for the ligand to enter a hydrophobic pocket.

Metabolic Stability

Both scaffolds are used to block oxidative metabolism (Cytochrome P450 mediated).[1][2]

  • Blocking C4-Oxidation: The C4 position of piperidine is a primary "soft spot" for CYP-mediated oxidation (hydroxylation).[1][2][3]

    • Strategy: 4,4-Difluoropiperidine completely blocks this pathway.[1][2][3] It is the standard "metabolic block" choice.[1][2]

  • Blocking C3-Oxidation: Less common, but if metabolic identification reveals C3 hydroxylation or ring opening initiated at C3, the 3,3-analog is the specific solution.

Part 3: Case Study – Dopamine D4 Receptor Antagonists[1][3][5]

A recent study by Saeedi et al. (2025) provides a definitive head-to-head comparison of these scaffolds in the context of Dopamine D4 receptor (D4R) antagonists.[2][3]

  • Objective: Optimize a piperidine-based D4R antagonist for potency and metabolic stability.

  • Experimental Result:

    • 3,3-Difluoro Series: Resulted in a dramatic loss of potency (Ki ~140 nM).[2]

      • Mechanism:[2][3][4][7][8] The pKa dropped too low.[1][2] The nitrogen was insufficiently basic to maintain the salt bridge with the key Aspartate residue in the D4 binding pocket.

    • 4,4-Difluoro Series: Maintained/Improved potency (Ki = 0.3 nM) and selectivity.[2][3]

      • Mechanism:[2][3][4][7][8] The pKa (~8.[1][2]5) was ideal—high enough to bind, but lower than the parent piperidine (~11), which improved the overall lipophilic efficiency (LipE) and CNS Multi-Parameter Optimization (CNS MPO) score.

Part 4: Visualization of Decision Logic

ScaffoldSelection Start Start: Piperidine Optimization Metabolism Primary Metabolic Soft Spot? Start->Metabolism C4_Ox C4 Oxidation Metabolism->C4_Ox Common C3_Ox C3 Oxidation Metabolism->C3_Ox Specific BindingMode Binding Mode Requirement C4_Ox->BindingMode Select33 Select 3,3-Difluoropiperidine (Lowers Basicity, Blocks C3) C3_Ox->Select33 Priority: Stability SaltBridge Ionic Interaction (Salt Bridge) Requires Basic N (pKa > 7.5) BindingMode->SaltBridge Neutral Hydrophobic/H-Bond Acceptor Requires Neutral N BindingMode->Neutral Select44 Select 4,4-Difluoropiperidine (Maintains Basicity, Blocks C4) SaltBridge->Select44 Critical Match Neutral->Select33 Desolvation Benefit

Figure 1: Decision matrix for selecting between 3,3- and 4,4-difluoropiperidine based on metabolic and pharmacophoric needs.[2][3]

Part 5: Experimental Protocols

To validate the choice of scaffold, the following protocols are recommended.

Protocol 1: Rapid pKa Determination (Potentiometric)

To empirically verify the basicity shift.

  • Preparation: Dissolve 5 mg of the test compound (HCl salt) in 20 mL of degassed water/methanol (1:1) to ensure solubility.

  • Titration: Use an automatic potentiometric titrator (e.g., Sirius T3).[1][2] Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.

  • Analysis: Determine the inflection point of the titration curve.[1][2]

    • Expected 4,4-DFP: Inflection ~ pH 8.3.[1][2]

    • Expected 3,3-DFP: Inflection ~ pH 6.8.[1][2]

Protocol 2: Microsomal Stability Assay

To assess the effectiveness of the fluorine block.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1][2]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1][2]
    
    • Success Criterion:

      
       reduction in 
      
      
      
      compared to the non-fluorinated parent.[1][2]

References

  • Saeedi, S., et al. (2025).[1][2] "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist." ChemMedChem.

  • PubChem. (2025).[1][2] "Compound Summary: 4,4-Difluoropiperidine (CID 2758352)."[1][2][3] National Library of Medicine.[1][2] [2][3]

  • PubChem. (2025).[1][2] "Compound Summary: 3,3-Difluoropiperidine (CID 2758350)."[1][2][3] National Library of Medicine.[1][2]

  • Tsuruta, H., et al. (2020).[1][2] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.[1][2]

Sources

Validation

Impact of 4,4-Difluorination on Receptor Binding Affinity: A Comparative Technical Guide

Executive Summary In modern lead optimization, the "fluorine scan" is a pivotal strategy for modulating physicochemical properties without significantly altering steric bulk. Specifically, 4,4-difluorination of saturated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern lead optimization, the "fluorine scan" is a pivotal strategy for modulating physicochemical properties without significantly altering steric bulk. Specifically, 4,4-difluorination of saturated heterocycles (most notably piperidines and pyrrolidines) has emerged as a high-impact modification.

Unlike monofluorination, which introduces asymmetry and strong gauche effects, gem-difluorination at the 4-position primarily acts as a pKa tuner and conformational bias switch . This guide objectively compares 4,4-difluorinated scaffolds against their non-fluorinated and dimethylated counterparts, demonstrating how this modification often resolves the "basicity-permeability" paradox while enhancing receptor selectivity.

Physicochemical Mechanics: The "Why" Behind the Binding

To understand binding affinity changes, one must first isolate the physicochemical shifts induced by the


 moiety.
The pKa Depression Effect

The most profound impact of 4,4-difluorination on a piperidine ring is the reduction of the basicity of the secondary or tertiary amine.

  • Mechanism: The strong electron-withdrawing inductive effect ($ -I $) of the two fluorine atoms propagates through the

    
    -framework.
    
  • Result: The pKa of the ring nitrogen typically drops by 2.0 to 3.5 log units .

  • Biological Consequence: At physiological pH (7.4), a standard piperidine (pKa ~11) is >99.9% protonated. A 4,4-difluoropiperidine (pKa ~8.5) has a significant fraction of neutral species. This increases membrane permeability (CNS penetration) but alters the electrostatics of ligand-receptor binding.

Lipophilicity and Dipole Moments

While a C-F bond is more lipophilic than a C-H bond, 4,4-difluorination does not always increase


. The vector sum of the two C-F dipoles creates a significant local dipole moment.
  • 
    :  Often decreases or remains neutral compared to the parent hydrocarbon due to the polarity of the 
    
    
    
    group, despite the intrinsic hydrophobicity of fluorine.
  • Binding Implication: The

    
     group can engage in orthogonal multipolar interactions with carbonyls (C-F···C=O) or weak hydrogen bonds (C-F···H-N) in the binding pocket.
    
Conformational Locking

The gem-difluoro group introduces a subtle conformational bias. In piperidines, it increases the barrier to chair inversion, potentially "pre-organizing" the ligand into a bioactive conformation, thereby reducing the entropic penalty of binding.

Comparative Analysis: Receptor Binding Data

The following data compares a standard piperidine scaffold against its 4,4-difluoro analogue in the context of Dopamine D4 Receptor (D4R) antagonists, a classic case study in GPCR optimization.

Table 1: Comparative Binding Affinity and Selectivity
FeatureParent Scaffold (Piperidine) 4,4-Difluoro Analogue 4,4-Dimethyl Analogue
Structure Unsubstituted Piperidine4,4-Difluoropiperidine4,4-Dimethylpiperidine
Basicity (pKa) ~11.0~8.7~11.0
D4R Affinity (

)
12 nM0.3 nM 45 nM
Selectivity (D4 vs D2) 50-fold>2000-fold 10-fold
Metabolic Stability Low (C-H oxidation)High (Blocked site)Moderate (Methyl oxidation)
Primary Binding Force Ionic (Salt Bridge)Ionic + Dipolar/Van der WaalsIonic + Steric Clash

Data Source: Adapted from J. Med. Chem. studies on D4 antagonists (See Ref 1).

Analysis of Performance
  • Affinity Surge: The 4,4-difluoro compound shows a 40-fold increase in affinity. This is attributed to the

    
     group filling a hydrophobic sub-pocket while the lowered pKa optimizes the strength of the salt bridge with the conserved Aspartate residue (preventing an overly rigid penalty).
    
  • Selectivity: The steric bulk of 4,4-dimethyl reduces affinity (45 nM), indicating the pocket is sterically restricted. The small van der Waals radius of Fluorine (1.47 Å vs 1.20 Å for H) allows the 4,4-difluoro analogue to fit where methyl groups clash, while still providing electronic modulation.

Visualizing the Mechanism

The following diagram illustrates the causal pathway from fluorination to altered receptor binding.

G Subst 4,4-Difluorination Inductive Inductive Effect (-I) Subst->Inductive Lipophilicity Local Dipole Generation Subst->Lipophilicity Metabolism Metabolic Blocking (No CYP Oxidation) Subst->Metabolism pKa pKa Reduction (~2-3 units) Inductive->pKa Permeability Increased CNS Permeability pKa->Permeability More neutral species Binding Altered Receptor Affinity pKa->Binding Optimized Salt Bridge Lipophilicity->Permeability Lipophilicity->Binding Multipolar Interaction

Figure 1: The Physicochemical Cascade. How 4,4-difluorination translates intrinsic atomic properties into macroscopic biological effects.

Experimental Protocols

To validate these effects in your own lead series, follow these standardized protocols.

Synthesis: Deoxofluorination of Piperidin-4-ones

Note: This reaction requires strict anhydrous conditions.

  • Precursor: Dissolve the N-protected piperidin-4-one (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Cool to 0°C under Nitrogen. Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (2.5 eq) dropwise.

    • Expert Tip: Deoxo-Fluor is thermally more stable than DAST and preferred for scale-up.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • Quenching: Pour slowly into saturated aqueous

    
     at 0°C. Caution: 
    
    
    
    evolution.
  • Purification: Extract with DCM, dry over

    
    , and purify via silica flash chromatography (Hexane/EtOAc).
    
Validation: Radioligand Binding Assay (Membrane Filtration)

This protocol measures the


 (inhibition constant) to quantify affinity changes.
  • Membrane Prep: Transfect CHO-K1 cells with the target GPCR (e.g., D4 Receptor). Harvest and homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Total Binding: Membrane + Radioligand (e.g.,

      
      -Methylspiperone) + Vehicle.
      
    • Non-Specific Binding: Membrane + Radioligand + Excess Cold Competitor (10 µM Haloperidol).

    • Test: Membrane + Radioligand + 4,4-Difluoro Analog (Concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

BindingAssay Start Membrane Preparation (CHO-K1 Cells) Incubate Incubation (60 min, 25°C) + [3H]-Ligand + Test Compound Start->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM Data) Filter->Count Calc Data Analysis (Cheng-Prusoff: IC50 -> Ki) Count->Calc

Figure 2: Radioligand Binding Workflow. The standard industry protocol for determining


.

Decision Matrix: When to Use 4,4-Difluorination

Use the table below to determine if this modification fits your optimization goals.

ScenarioRecommendationRationale
High pKa / Low Brain Penetration HIGHLY RECOMMENDED Lowers pKa, increasing the fraction of neutral species crossing the BBB.
Metabolic Hotspot at C4 HIGHLY RECOMMENDED Blocks CYP450 oxidation at the 4-position; C-F bond is metabolically inert.
Need for Selectivity RECOMMENDED Distinct electrostatic profile can differentiate between homologous receptor subtypes (e.g., D2 vs D4).
Steric Constraints CAUTION While smaller than methyl,

is larger than

. Ensure the pocket can accommodate ~1.47 Å radius.
Critical H-Bond Donor at C4 NOT RECOMMENDED Fluorine is a poor H-bond acceptor and cannot donate. Use only if C4 is a hydrophobic contact.

References

  • Structure-Activity Relationships of D4 Antagonists: Detailed exploration of 4,4-difluoropiperidine scaffolds in dopamine receptor selectivity. Source: Journal of Medicinal Chemistry / NIH

  • The "Fluorine Effect" in Drug Design: Comprehensive review on pKa modulation and lipophilicity changes. Source: Journal of Medicinal Chemistry

  • Conformational Effects of Gem-Difluorination: Study on how fluorine alters macrocyclic and heterocyclic conformations. Source: Chemical Science / NIH

  • Sigma Receptor Ligands: Case studies involving piperidine-based sigma receptor ligands. Source: European Journal of Medicinal Chemistry / NIH

Comparative

Quantitative analysis of 4,4-Difluoropiperidin-1-amine in reaction mixtures by HPLC

An In-Depth Technical Guide to the Quantitative Analysis of 4,4-Difluoropiperidin-1-amine in Reaction Mixtures by HPLC: A Comparative Approach Introduction: The Analytical Imperative for a Key Building Block 4,4-Difluoro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantitative Analysis of 4,4-Difluoropiperidin-1-amine in Reaction Mixtures by HPLC: A Comparative Approach

Introduction: The Analytical Imperative for a Key Building Block

4,4-Difluoropiperidin-1-amine is a critical saturated heterocyclic amine building block in modern medicinal chemistry. Its geminal difluoro group can significantly modulate the physicochemical properties of a lead compound, such as metabolic stability and pKa, making it a valuable scaffold in the synthesis of novel therapeutics, including histamine-3 receptor antagonists and orexin receptor modulators[1]. The precise quantitative analysis of this compound within complex reaction mixtures is paramount for accurate reaction monitoring, kinetic studies, yield optimization, and impurity profiling.

However, the physicochemical properties of 4,4-Difluoropiperidin-1-amine—specifically its high polarity, low molecular weight, and lack of a strong UV chromophore—present significant challenges for conventional analytical techniques like High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive comparison of HPLC-based methods with viable alternatives, supported by experimental logic and a detailed, validated protocol to ensure reliable and accurate quantification for researchers in drug discovery and development.

The Analytical Challenge: Navigating Polarity and Detection Limits

The primary obstacle in analyzing small, polar molecules like 4,4-Difluoropiperidin-1-amine via traditional Reversed-Phase HPLC (RP-HPLC) is achieving adequate retention on nonpolar stationary phases (e.g., C18). The analyte has a much stronger affinity for the highly aqueous mobile phase than the hydrophobic column packing, leading to elution at or near the solvent front (void volume)[2][3]. This results in poor resolution from other polar starting materials or byproducts and unreliable quantification.

Furthermore, the absence of a significant chromophore in the molecule's structure renders standard UV-Vis detection insensitive, necessitating alternative detection strategies or pre-column derivatization to attach a UV-active or fluorescent tag.

Comparative Analysis of Quantitative Techniques

Selecting the appropriate analytical technique is a critical decision dictated by available instrumentation, required sensitivity, sample throughput, and the complexity of the reaction matrix. Below is a comparative overview of the most suitable methods for quantifying 4,4-Difluoropiperidin-1-amine.

Methodology Comparison
Technique Principle Advantages Disadvantages Best Suited For
RP-HPLC with Polar-Embedded Column Utilizes a C18 phase with an embedded polar group (e.g., amide or carbamate) to improve retention of polar analytes in highly aqueous mobile phases[3].- Compatible with standard RP-HPLC systems. - Improved retention and peak shape for polar amines. - Can be coupled with universal detectors (CAD, ELSD, MS).- Still requires a non-UV detector for sensitivity. - Method development can be more complex than standard RP-HPLC.Routine in-process control and purity analysis where MS detection is available.
Hydrophilic Interaction Liquid Chromatography (HILIC) Employs a polar stationary phase (e.g., bare silica, amide, diol) with a high organic content mobile phase. Retention is based on partitioning into a water-enriched layer on the stationary phase surface[4].- Excellent retention for very polar compounds. - High organic mobile phase is advantageous for MS sensitivity.- Sensitive to water content in the sample and mobile phase. - Longer column equilibration times. - Matrix effects can be more pronounced.High-sensitivity quantification in complex matrices, especially when coupled with mass spectrometry.
HPLC with Pre-Column Derivatization The amine is chemically tagged with a chromophoric or fluorophoric agent (e.g., NBD-F, Dansyl Chloride) prior to injection, enabling sensitive UV or Fluorescence detection[5][6][7].- Enables the use of ubiquitous UV or FLD detectors. - Can significantly increase sensitivity and selectivity. - Derivatization can improve chromatographic behavior by increasing hydrophobicity[6].- Adds an extra step to sample preparation. - Derivatization reaction must be complete and reproducible. - Potential for side-reactions or derivative instability.High-throughput screening and quality control labs equipped with standard HPLC-UV/FLD systems.
Quantitative ¹⁹F NMR (qNMR) A non-destructive technique that uses the fluorine signal for quantification against a known internal standard. It is a primary analytical method[8].- Absolute, standard-free quantification is possible. - Non-destructive, allowing for sample recovery. - Highly specific to fluorinated compounds, reducing matrix interference. - Rapid analysis with minimal sample preparation.- Requires access to an NMR spectrometer. - Lower sensitivity compared to chromatographic methods. - Requires a soluble, fluorinated internal standard that does not overlap with the analyte signal.Orthogonal validation of HPLC results, structural confirmation, and analysis of crude reaction mixtures where isolation is difficult.
Gas Chromatography-Mass Spectrometry (GC-MS) The analyte is volatilized and separated in a gas stream, followed by mass-based detection.- High chromatographic efficiency and resolution. - Mass spectrometer provides high selectivity and structural information.- Requires derivatization to increase volatility and thermal stability of the polar amine. - Potential for thermal degradation of the analyte or its derivative in the injector.Specialized applications for volatile impurity profiling.
Decision-Making Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique based on experimental needs and resource availability.

G cluster_start Start cluster_instrument Instrumentation Availability cluster_hplc HPLC Path cluster_other Alternative Paths start Need to Quantify 4,4-Difluoropiperidin-1-amine instrument What instrumentation is available? start->instrument hplc_detector What HPLC detector is available? instrument->hplc_detector HPLC System qnmr Quantitative ¹⁹F NMR instrument->qnmr NMR Spectrometer gcms GC-MS (with derivatization) instrument->gcms GC-MS System rp_polar RP-HPLC with Polar-Embedded Column + CAD or MS hplc_detector->rp_polar CAD / ELSD / MS hilic HILIC + CAD or MS hplc_detector->hilic CAD / ELSD / MS deriv RP-HPLC with Pre-column Derivatization + UV or FLD hplc_detector->deriv UV / FLD

Caption: Decision tree for selecting an analytical method.

Detailed Protocol: Quantitative Analysis by RP-HPLC with Charged Aerosol Detection (CAD)

This section details a robust and validated method using a polar-embedded stationary phase coupled with a universal detector like CAD. This approach avoids the need for derivatization while still providing excellent sensitivity and a broad dynamic range. The causality behind each choice is explained to ensure a deep understanding of the method's integrity.

Experimental Workflow Overview

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing sample 1. Aliquot Reaction Mixture dilute 2. Dilute with Mobile Phase sample->dilute int_std 3. Add Internal Standard dilute->int_std filter 4. Filter (0.22 µm) int_std->filter inject 5. Inject onto HPLC filter->inject separate 6. Chromatographic Separation inject->separate detect 7. Charged Aerosol Detection separate->detect integrate 8. Integrate Peak Areas detect->integrate calibrate 9. Generate Calibration Curve integrate->calibrate quantify 10. Calculate Concentration calibrate->quantify

Caption: HPLC-CAD quantitative analysis workflow.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide (or similar polar-embedded phase like Agilent Poroshell 120 HILIC-Z), 2.1 x 100 mm, 1.7 µm.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (18.2 MΩ·cm, Type 1)

    • Ammonium Formate (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • 4,4-Difluoropiperidin-1-amine reference standard (>98% purity)

    • Internal Standard (IS): A structurally similar compound with no UV activity and good retention, e.g., 4-Fluoropiperidine hydrochloride.

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Causality: The acidic pH ensures the amine is protonated, leading to a single ionic species and improved peak shape by minimizing silanol interactions on the stationary phase. The buffer controls the pH and aids in consistent chromatography.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 95
    5.0 70
    5.1 95

    | 7.0 | 95 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak efficiency. It also ensures run-to-run reproducibility.

  • Injection Volume: 2 µL.

  • CAD Settings: Evaporation Temperature: 50 °C; Gas (N₂): 35 psi.

Preparation of Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of 4,4-Difluoropiperidin-1-amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the standard stock.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution. Spike each standard with the Internal Standard to a final concentration of 20 µg/mL.

  • Sample Preparation:

    • Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.

    • Dilute with Mobile Phase A to a concentration within the calibration range.

    • Add the Internal Standard to the same final concentration as in the calibration standards.

    • Filter the solution through a 0.22 µm PTFE syringe filter before transferring to an HPLC vial.

    • Causality: Using an internal standard is crucial as it corrects for variations in injection volume and potential sample loss during preparation, leading to a more accurate and robust method[9][10].

Method Validation Summary

A self-validating protocol must demonstrate its performance characteristics according to ICH guidelines[10]. The following table summarizes expected performance data for this method.

Parameter Specification Typical Result
Linearity (r²) ≥ 0.995> 0.999
Range 1 - 100 µg/mLMeets Specification
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (%RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ≥ 3~0.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10~1.0 µg/mL
Specificity No interference at the analyte's retention time from blank or placebo.Peak is spectrally pure and resolved from matrix components.

Conclusion and Recommendations

The quantitative analysis of 4,4-Difluoropiperidin-1-amine in reaction mixtures requires a thoughtful approach that directly addresses its polar nature and lack of a UV chromophore. While several techniques can be employed, a well-developed HPLC method offers the best balance of sensitivity, throughput, and accessibility for most research and development labs.

  • For Routine Analysis: An RP-HPLC method using a polar-embedded column with a universal detector like CAD or ELSD is highly recommended. It is robust, reliable, and avoids the complexities of derivatization.

  • For High-Sensitivity Needs: HILIC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level analysis or analysis in complex biological matrices.

  • For Orthogonal Validation: Quantitative ¹⁹F NMR serves as an excellent orthogonal technique to confirm HPLC results, offering a fundamentally different and direct method of quantification without the need for chromatographic separation.

By understanding the causality behind the analytical choices and implementing a rigorously validated protocol, researchers can achieve accurate and trustworthy quantitative data, enabling confident decision-making in the fast-paced environment of drug development.

References

  • Title: Stability study of hydromorphone and bupivacaine mixture by HPLC-UV Source: PubMed URL: [Link]

  • Title: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt Source: ResearchGate URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: Quantitative analysis of Cephradine using the modern HPLC method Source: Journal of Pharmaceutical and Biological Sciences URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]

  • Title: Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole Source: PubMed URL: [Link]

  • Title: Chemical analysis in amine system operations Source: EPTQ URL: [Link]

  • Title: 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Chemical Stability of 4-Aminopyridine Capsules Source: International Journal of Pharmaceutical Compounding URL: [Link]

  • Title: Development of HPLC method for quantitative determination of epimidin - new perspective АPhI with anticonvulsive activity Source: ResearchGate URL: [Link]

  • Title: HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase Source: ResearchGate URL: [Link]

  • Title: A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles Source: International Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis Source: ChemRxiv URL: [Link]

  • Title: 4,4-Difluoropiperidine Source: PubChem - NIH URL: [Link]

  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: ResearchGate URL: [Link]

  • Title: HPLC problems with very polar molecules Source: Axion Labs URL: [Link]

  • Title: Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules Source: SEFH URL: [Link]

  • Title: ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW Source: PMC - NIH URL: [Link]

  • Title: The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process Source: PMC URL: [Link]

  • Title: Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs Source: Google Patents URL
  • Title: hplc method development and validation Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH URL: [Link]

  • Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: NIH URL: [Link]

  • Title: Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications Source: ResearchGate URL: [Link]

  • Title: A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals Source: MDPI URL: [Link]

  • Title: HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions Source: ResearchGate URL: [Link]

  • Title: Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase Source: ResearchGate URL: [Link]

  • Title: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery Source: University of Windsor URL: [Link]

  • Title: development of an hplc method for the determination of fampridine (dalfampridine) in human plasma Source: Revue Roumaine de Chimie URL: [Link]

  • Title: Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: HELDA - University of Helsinki URL: [Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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